3,4'-Bipyridin-2'-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-pyridin-3-ylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c11-10-6-8(3-5-13-10)9-2-1-4-12-7-9/h1-7H,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZSPRDGYHFGDAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
865604-20-2 | |
| Record name | 4-(pyridin-3-yl)pyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3,4'-Bipyridin-2'-amine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic methodologies related to 3,4'-Bipyridin-2'-amine. This versatile heterocyclic compound serves as a crucial building block in medicinal chemistry and materials science. The information presented herein is intended to support research and development efforts by providing detailed technical data and experimental context.
Chemical Identity and Properties
This compound is a substituted bipyridine, a class of compounds known for their utility as ligands in coordination chemistry and as scaffolds in pharmaceutical development.[1][2] The presence of an amino group and the specific arrangement of the two pyridine rings bestow unique electronic and steric properties upon the molecule.
The following table summarizes the key identifiers for this compound. Note that multiple CAS numbers may be associated with this structure.
| Identifier | Value | Reference |
| IUPAC Name | [3,4'-bipyridin]-2-amine | [3] |
| Alternative IUPAC Name | 3',4-Bipyridine-2-amine | [4] |
| CAS Number | 1214324-02-3 | [3][5] |
| 865604-20-2 | [4][6][7][8][9] | |
| Molecular Formula | C₁₀H₉N₃ | [5][8] |
| SMILES | Nc1cc(ccn1)-c1cccnc1 | [4] |
| NC1=NC=CC=C1C2=CC=NC=C2 | [5] | |
| InChI | 1S/C10H9N3/c11-10-9(2-1-5-13-10)8-3-6-12-7-4-8/h1-7H,(H2,11,13) | [3] |
| InChI Key | DIBGIZONEQBKHF-UHFFFAOYSA-N | [3] |
The physicochemical properties of this compound are essential for its handling, formulation, and application in various chemical and biological systems.
| Property | Value | Reference |
| Molecular Weight | 171.20 g/mol | [5][8] |
| Exact Mass | 171.079647300 Da | [10] |
| Topological Polar Surface Area | 51.8 Ų | [10] |
| Hydrogen Bond Donor Count | 1 | [10] |
| Hydrogen Bond Acceptor Count | 3 | [10] |
| Rotatable Bond Count | 1 | [10] |
| Storage Conditions | Keep in dark place, inert atmosphere, room temperature. | [8] |
Note: Some of the physicochemical properties listed are computed values.
Synthesis and Experimental Protocols
The synthesis of asymmetrically substituted bipyridines like this compound typically relies on modern cross-coupling methodologies.[1] Palladium-catalyzed reactions such as the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation are the most prevalent strategies.[1][11] These methods offer high yields and broad functional group tolerance.[11][12]
A general synthetic workflow can be conceptualized as a two-step process: first, the formation of the bipyridine core, followed by the introduction of the amino group, or a one-step approach using an aminated precursor.[1]
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of a halogenated pyridine with a pyridineboronic acid to form the bipyridine scaffold.[13]
Materials:
-
Halogenated Pyridine (1.0 eq)
-
Pyridineboronic Acid (1.2 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₃PO₄, 2.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)
Procedure:
-
To a round-bottom flask, add the halogenated pyridine, pyridineboronic acid, and the base.
-
Add the solvent mixture.
-
Degas the mixture by sparging with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Under the inert atmosphere, add the palladium catalyst.
-
Heat the reaction mixture to 85-95 °C and stir for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired bipyridine intermediate.
This protocol outlines a general method for the palladium-catalyzed amination of a halo-bipyridine intermediate.[1][14]
Materials:
-
Halo-bipyridine (1.0 eq)
-
Amine source (e.g., Benzophenone imine, 1.2 eq)
-
Palladium Catalyst (e.g., Pd₂(dba)₃, 0.02 eq)
-
Ligand (e.g., Xantphos, 0.04 eq)
-
Base (e.g., Sodium tert-butoxide, 1.5 eq)
-
Anhydrous, degassed solvent (e.g., Toluene)
Procedure:
-
To an oven-dried flask, add the halo-bipyridine, palladium catalyst, ligand, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent, followed by the amine source.
-
Heat the reaction mixture to 100 °C and stir for 8-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the final N-aryl bipyridine-amine product.
Applications in Medicinal Chemistry and Materials Science
This compound serves as a key intermediate in the synthesis of more complex organic molecules.[15] The aminobipyridine scaffold is a prevalent structural motif in a wide range of biologically active compounds and functional materials.[1]
-
Drug Discovery: The aminopyridine moiety is a common feature in molecules designed as kinase inhibitors, which are crucial in oncology research.[16] The nitrogen atoms of the pyridine rings and the amino group can act as hydrogen bond donors and acceptors, facilitating interactions with biological targets.[1]
-
Coordination Chemistry: Bipyridines are well-established chelating ligands that can coordinate with various metal ions. The functionalization of the this compound scaffold allows for the synthesis of tailored ligands for applications in catalysis and materials science.[2]
Biological Activity and Signaling Pathways
While specific biological data for this compound is not extensively documented in publicly available literature, the broader class of aminopyridines has been shown to exhibit a range of pharmacological effects.[17] For instance, certain aminopyridines are known to modulate the activity of ion channels and have been investigated for their neuroprotective properties.[18][19]
One of the key signaling pathways that can be influenced by small molecule inhibitors, including those with aminopyridine scaffolds, is the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase (ERK) cascade.[20] The diagram below illustrates a simplified representation of the ERK1/2 signaling pathway, which is a common target in drug discovery for various diseases, including cancer.
This pathway is often dysregulated in various diseases, and compounds containing the aminobipyridine scaffold can be designed to inhibit kinases at different points in this cascade, such as RAF, MEK, or even upstream receptor tyrosine kinases (RTKs).
Conclusion
This compound is a valuable heterocyclic building block with significant potential in the fields of medicinal chemistry, drug discovery, and materials science. Its synthesis is readily achievable through established palladium-catalyzed cross-coupling reactions. The structural and electronic features of the aminobipyridine core make it an attractive scaffold for the design of novel therapeutic agents and functional materials. This technical guide provides a foundational understanding of its chemical properties, structure, and synthesis to aid researchers in their scientific endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-Amino-3,4'-bipyridine | 1214324-02-3 [sigmaaldrich.com]
- 4. [3,4'-BIPYRIDIN]-2'-AMINE | CAS 865604-20-2 [matrix-fine-chemicals.com]
- 5. 1214324-02-3|[3,4'-Bipyridin]-2-amine|BLD Pharm [bldpharm.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. matrixscientific.com [matrixscientific.com]
- 8. 865604-20-2|this compound|BLD Pharm [bldpharm.com]
- 9. This compound,(CAS# 865604-20-2)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 10. [4,4'-Bipyridin]-2-amine | C10H9N3 | CID 21912841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound [myskinrecipes.com]
- 16. mdpi.com [mdpi.com]
- 17. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 18. Neuroprotective Properties of 4-Aminopyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Broad-Spectrum Effects of 4-Aminopyridine to Modulate Amyloid β1–42-Induced Cell Signaling and Functional Responses in Human Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Role of ERK1/2 signaling pathways in 4-aminopyridine-induced rat pulmonary vasoconstriction - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 3,4'-Bipyridin-2'-amine for Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthetic routes and coordination chemistry applications of 3,4'-bipyridin-2'-amine, a valuable heterocyclic building block. The strategic placement of the amino group and the nitrogen atoms within the bipyridine framework imparts unique electronic properties and coordination capabilities, making it a ligand of significant interest in the development of novel catalysts, functional materials, and pharmaceutical agents.
Synthetic Strategies
The synthesis of asymmetrically substituted bipyridines such as this compound is most effectively achieved through palladium-catalyzed cross-coupling reactions. The two primary retrosynthetic approaches are the one-step and two-step strategies. The choice between these pathways often depends on the commercial availability and stability of the requisite starting materials.
One-Step Approach: This convergent strategy involves the direct coupling of a pre-functionalized aminopyridine with a suitable pyridine coupling partner. A key reaction in this approach is the Suzuki coupling, which utilizes an organoboron compound.
Two-Step Approach: This linear strategy first involves the formation of a bipyridine core, followed by the introduction of the amino group in a subsequent step. This typically involves an initial Suzuki or Negishi coupling to form a halogenated bipyridine intermediate, which is then subjected to a Buchwald-Hartwig amination.
Key Synthetic Reactions
The following sections detail the primary palladium-catalyzed reactions employed in the synthesis of this compound.
Suzuki-Miyaura Coupling: This versatile cross-coupling reaction forms a carbon-carbon bond between an organoboron compound (boronic acid or ester) and an organohalide.[1] It is a powerful tool for constructing the bipyridine framework. A general challenge is the potential for the bipyridine product to coordinate with the palladium catalyst, which can decrease its activity.[2]
Buchwald-Hartwig Amination: This reaction is a cornerstone for the formation of carbon-nitrogen bonds, coupling an amine with an aryl halide.[3] It is particularly crucial in the two-step synthesis for installing the amino group onto the pre-formed bipyridine scaffold.
Experimental Protocols
While specific literature detailing the synthesis of this compound is not abundant, the following protocols are based on established methodologies for analogous bipyridine syntheses and provide a strong foundation for its preparation.
One-Step Synthesis via Suzuki Coupling
This approach would involve the coupling of a 2-aminopyridine-3-boronic acid or its ester with a 4-halopyridine.
Diagram of the One-Step Suzuki Coupling Pathway:
Caption: One-Step Suzuki Synthesis of this compound.
General Experimental Protocol: Suzuki Coupling [1]
-
To an oven-dried Schlenk flask, add the 4-halopyridine (1.0 eq), the 2-amino-3-pyridylboronic acid or ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Na₂CO₃, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Typical Reagents and Conditions for Suzuki Coupling
| Component | Example | Role | Typical Amount |
| Aryl Halide | 4-Bromopyridine | Reactant | 1.0 eq |
| Boronic Acid/Ester | 2-Amino-3-pyridylboronic acid pinacol ester | Reactant | 1.2-1.5 eq |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Catalyst | 2-10 mol% |
| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃ | Activates boronic acid | 2.0-3.0 eq |
| Solvent | Toluene/Ethanol/Water, Dioxane/Water | Reaction Medium | - |
| Temperature | 80-110 °C | - | - |
| Reaction Time | 12-24 h | - | - |
Two-Step Synthesis via Buchwald-Hartwig Amination
This approach first constructs a 2'-halo-3,4'-bipyridine intermediate, which is then aminated.
Diagram of the Two-Step Synthesis Pathway:
Caption: Two-Step Synthesis of this compound.
General Experimental Protocol: Buchwald-Hartwig Amination [3]
-
In an oven-dried Schlenk tube, combine the 2'-halo-3,4'-bipyridine (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP or Xantphos, 2-4 mol%), and a strong base (e.g., NaOt-Bu or Cs₂CO₃, 1.5-2.0 eq).
-
Evacuate and backfill the tube with an inert gas.
-
Add a degassed anhydrous solvent (e.g., toluene or dioxane).
-
Add the ammonia equivalent (e.g., benzophenone imine, 1.2 eq).
-
Heat the reaction mixture (typically 80-110 °C) for 8-24 hours, monitoring by TLC or LC-MS.
-
After cooling, quench the reaction with water and extract the product with an organic solvent.
-
If a protected amine was used, a subsequent deprotection step (e.g., acid hydrolysis for a benzophenone imine) is required.
-
Purify the final product by column chromatography.
Table 2: Typical Reagents and Conditions for Buchwald-Hartwig Amination
| Component | Example | Role | Typical Amount |
| Aryl Halide | 2'-Chloro-3,4'-bipyridine | Reactant | 1.0 eq |
| Amine Source | Benzophenone imine, NH₃ | Reactant | 1.2-2.0 eq |
| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Catalyst | 1-5 mol% |
| Ligand | BINAP, Xantphos, RuPhos | Stabilizes catalyst | 2-10 mol% |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Activates amine | 1.5-3.0 eq |
| Solvent | Toluene, Dioxane | Reaction Medium | - |
| Temperature | 80-120 °C | - | - |
| Reaction Time | 8-24 h | - | - |
Characterization Data
Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. The expected data from key analytical techniques are summarized below.
Table 3: Expected Characterization Data for this compound
| Technique | Expected Data |
| ¹H NMR | Aromatic protons in the range of 7.0-9.0 ppm with characteristic coupling patterns for the substituted pyridine rings. A broad singlet for the -NH₂ protons. |
| ¹³C NMR | Resonances for the ten carbon atoms of the bipyridine core in the aromatic region (typically 110-160 ppm). |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of C₁₀H₉N₃ (m/z = 171.08). |
| FT-IR | Characteristic N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), and C=C and C=N stretching vibrations for the aromatic rings (around 1400-1600 cm⁻¹). |
| Melting Point | A sharp melting point for the pure, crystalline solid. |
Coordination Chemistry
This compound is an excellent candidate as a ligand in coordination chemistry due to its multiple nitrogen donor sites. The pyridine nitrogens can act as neutral donors, while the amino group can either remain as a non-coordinating spectator or, upon deprotonation, act as an anionic amido donor. This versatility allows for the formation of a wide array of coordination complexes with diverse geometries and electronic properties.
The coordination behavior will be influenced by several factors:
-
Metal Ion: The choice of metal ion (e.g., transition metals like Cu(II), Zn(II), Fe(II), Ru(II), etc.) will dictate the preferred coordination number and geometry.
-
Reaction Conditions: Factors such as pH, solvent, and the presence of counter-ions can influence which donor atoms of the ligand coordinate to the metal center.
-
Ligand-to-Metal Ratio: Varying the stoichiometry can lead to the formation of mononuclear or polynuclear complexes.
Diagram of Potential Coordination Modes:
Caption: Potential Coordination Modes of this compound.
Applications in Coordination Chemistry
The resulting metal complexes of this compound are expected to find applications in several areas:
-
Catalysis: The complexes can serve as catalysts for a variety of organic transformations, with the electronic properties of the ligand influencing the catalytic activity of the metal center.
-
Materials Science: The ability of the ligand to bridge metal centers can be exploited in the synthesis of coordination polymers and metal-organic frameworks (MOFs) with potential applications in gas storage, separation, and sensing.
-
Bioinorganic Chemistry: As a mimic of biological active sites, coordination complexes of this ligand could be investigated for their potential as therapeutic or diagnostic agents.
Conclusion
The synthesis of this compound is readily achievable through well-established palladium-catalyzed cross-coupling methodologies. Both one-step and two-step strategies offer viable routes, with the choice depending on the availability of starting materials. The versatile coordination behavior of this ligand makes it a promising building block for the development of new functional materials and catalysts. This guide provides the foundational knowledge and experimental frameworks necessary for researchers to synthesize and explore the rich coordination chemistry of this important aminobipyridine.
References
Spectroscopic Characterization of 3,4'-Bipyridin-2'-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 3,4'-Bipyridin-2'-amine. Due to the limited availability of public experimental spectra for this specific compound, this document presents a combination of predicted data based on analogous structures and established principles of spectroscopic interpretation for heterocyclic and amino compounds. It also includes detailed, generalized experimental protocols for acquiring such data and a workflow diagram for spectroscopic analysis.
Introduction
This compound is a heterocyclic organic compound of interest in medicinal chemistry and materials science. Its structure, featuring two pyridine rings and a primary amine group, offers multiple sites for hydrogen bonding and coordination with metal ions, making it a valuable building block for supramolecular assemblies and novel pharmaceutical agents. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and for elucidating its role in various chemical and biological systems.
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on the analysis of similar compounds and established spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~8.70 | d | ~4.5 | H-6' |
| ~8.55 | s | - | H-2 |
| ~8.40 | d | ~4.5 | H-5' |
| ~8.10 | d | ~7.5 | H-6 |
| ~7.85 | d | ~7.5 | H-5 |
| ~7.30 | t | ~6.0 | H-3' |
| ~6.80 | s (br) | - | -NH₂ |
| ~6.70 | t | ~6.0 | H-4 |
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~160.5 | C-2' |
| ~152.0 | C-6 |
| ~149.0 | C-6' |
| ~148.5 | C-2 |
| ~145.0 | C-4' |
| ~138.0 | C-4 |
| ~124.0 | C-5' |
| ~121.0 | C-3 |
| ~115.0 | C-5 |
| ~108.0 | C-3' |
Infrared (IR) Spectroscopy
Table 3: Predicted Significant IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Strong, Sharp (doublet) | N-H asymmetric and symmetric stretching |
| 3100 - 3000 | Medium | Aromatic C-H stretching |
| 1640 - 1600 | Strong | N-H bending (scissoring) |
| 1600 - 1450 | Medium to Strong | Aromatic C=C and C=N stretching |
| 1350 - 1250 | Strong | Aromatic C-N stretching |
| 900 - 650 | Medium to Strong | Aromatic C-H out-of-plane bending |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 171 | 100 | [M]⁺ (Molecular Ion) |
| 170 | ~80 | [M-H]⁺ |
| 144 | ~40 | [M-HCN]⁺ |
| 118 | ~30 | [M-C₂H₂N₂]⁺ |
| 78 | ~50 | [C₅H₄N]⁺ (Pyridine fragment) |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to encompass the expected chemical shift range (typically 0-10 ppm for aromatic compounds).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Process the data with appropriate apodization and phasing.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Set the spectral width to cover the expected range (typically 0-170 ppm).
-
A longer acquisition time and a greater number of scans will be necessary due to the low natural abundance of ¹³C.
-
-
Data Analysis: Integrate the proton signals and determine the chemical shifts, multiplicities, and coupling constants. Assign the peaks to the corresponding nuclei in the molecule.
IR Spectroscopy
-
Sample Preparation:
-
Solid State (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Solid State (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the KBr pellet matrix).
-
Record the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Co-add multiple scans to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.
-
-
Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.
Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
An In-depth Technical Guide to [3,4'-Bipyridin]-2'-amine (CAS Number: 865604-20-2)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific experimental data for the synthesis, analysis, and biological activity of CAS number 865604-20-2, [3,4'-Bipyridin]-2'-amine, is not extensively available in peer-reviewed literature or patents. This guide provides a comprehensive overview based on established principles of organic synthesis and the known properties of analogous aminobipyridine compounds. The experimental protocols provided are representative examples and may require optimization.
Core Properties of [3,4'-Bipyridin]-2'-amine
[3,4'-Bipyridin]-2'-amine is a heterocyclic aromatic compound containing two pyridine rings linked together, with an amine substituent. This structural motif is of significant interest in medicinal chemistry and materials science due to the versatile coordination properties of the bipyridine scaffold and the potential for the amino group to engage in key biological interactions.
Table 1: Chemical and Physical Properties of [3,4'-Bipyridin]-2'-amine
| Property | Value | Source |
| CAS Number | 865604-20-2 | PubChem[1] |
| IUPAC Name | [3,4'-Bipyridin]-2'-amine; 4-(Pyridin-3-yl)pyridin-2-amine | PubChem[1] |
| Molecular Formula | C₁₀H₉N₃ | PubChem[1] |
| Molecular Weight | 171.20 g/mol | PubChem[1] |
| SMILES | C1=CC(=CN=C1)C2=CC(=NC=C2)N | PubChem[1] |
| InChI | InChI=1S/C10H9N3/c11-10-6-8(3-5-13-10)9-2-1-4-12-7-9/h1-7H,(H2,11,13) | PubChem[1] |
| Predicted XlogP | 1.1 | PubChem[1] |
| Appearance | Solid (predicted) | - |
| GHS Hazard Statements | Warning. May cause skin and eye irritation. | Generic for aminopyridines |
Synthesis of [3,4'-Bipyridin]-2'-amine
The synthesis of asymmetrically substituted bipyridines such as [3,4'-Bipyridin]-2'-amine is most commonly achieved through palladium-catalyzed cross-coupling reactions. General strategies include the Suzuki, Stille, and Negishi couplings, which allow for the formation of the C-C bond between the two pyridine rings.
Retrosynthetic Analysis
A plausible retrosynthetic analysis for [3,4'-Bipyridin]-2'-amine would involve disconnecting the bond between the two pyridine rings, leading to a pyridyl-boronic acid (or ester) and a halo-aminopyridine, or a pyridyl-halide and an amino-pyridylboronic acid.
Caption: Retrosynthetic analysis for [3,4'-Bipyridin]-2'-amine via Suzuki coupling.
Representative Experimental Protocol: Suzuki Coupling
This protocol describes a general method for the Suzuki coupling of 3-pyridylboronic acid with 2-amino-4-chloropyridine. Note: This is a representative protocol and has not been specifically reported for the synthesis of CAS 865604-20-2.
Reaction Scheme:
Caption: General Suzuki coupling reaction for the synthesis of [3,4'-Bipyridin]-2'-amine.
Materials:
-
3-Pyridylboronic acid
-
2-Amino-4-chloropyridine
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add 2-amino-4-chloropyridine (1.0 eq), 3-pyridylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
To the stirred suspension, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Heat the reaction mixture to reflux (e.g., 90-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired [3,4'-Bipyridin]-2'-amine.
Table 2: Representative Reaction Parameters for Suzuki Coupling
| Parameter | Condition |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, or other suitable Pd catalysts |
| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, or K₃PO₄ |
| Solvent System | Dioxane/H₂O, Toluene/H₂O, or DMF |
| Reaction Temperature | 80-120 °C |
| Reaction Time | 2-24 hours |
Analytical Characterization (Predicted)
While specific analytical data for [3,4'-Bipyridin]-2'-amine is not publicly available, the following are expected characteristic signals based on its structure.
Table 3: Predicted Analytical Data for [3,4'-Bipyridin]-2'-amine
| Technique | Predicted Observations |
| ¹H NMR | Aromatic protons (δ 7.0-9.0 ppm), amine protons (broad singlet, δ 4.5-6.0 ppm). The exact chemical shifts and coupling constants would depend on the solvent. |
| ¹³C NMR | Aromatic carbons (δ 100-160 ppm). |
| IR Spectroscopy | N-H stretching of the primary amine (two bands, ~3400-3200 cm⁻¹), C=C and C=N stretching of the pyridine rings (~1600-1400 cm⁻¹), C-N stretching (~1300-1200 cm⁻¹).[2] |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 171.08. Fragmentation patterns would involve the loss of HCN and other pyridine ring fragments. |
Potential Uses and Biological Activity
Although no specific biological studies have been published for [3,4'-Bipyridin]-2'-amine, the aminobipyridine scaffold is a well-established pharmacophore in drug discovery, particularly in the development of kinase inhibitors.
Kinase Inhibition
The aminopyridine moiety can act as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for many ATP-competitive inhibitors. The second pyridine ring can be directed towards the solvent-exposed region or other pockets of the ATP-binding site, allowing for modifications to improve potency and selectivity.
Caption: Hypothetical binding mode of an aminobipyridine scaffold in a kinase active site.
Drug Discovery Workflow
[3,4'-Bipyridin]-2'-amine can serve as a starting point or a key intermediate in a drug discovery campaign.
Caption: A general drug discovery workflow utilizing the [3,4'-Bipyridin]-2'-amine scaffold.
Conclusion
[3,4'-Bipyridin]-2'-amine (CAS 865604-20-2) is a valuable chemical entity with significant potential for applications in medicinal chemistry and materials science. While specific experimental data for this compound is sparse, its synthesis can be approached through well-established palladium-catalyzed cross-coupling reactions. The aminobipyridine scaffold is a known pharmacophore, suggesting that this compound could be a useful building block for the development of novel therapeutics, particularly kinase inhibitors. Further research is warranted to fully elucidate the chemical and biological properties of this specific isomer.
References
An In-Depth Technical Guide to 3,4'-Bipyridin-2'-amine as a Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,4'-bipyridin-2'-amine, a versatile heterocyclic building block with significant applications in organic synthesis, particularly in the development of novel therapeutics. This document details its physicochemical properties, spectroscopic profile, and key synthetic methodologies. Furthermore, it explores its application in medicinal chemistry, with a focus on its role as a scaffold for kinase inhibitors, and provides detailed experimental protocols for its synthesis and functionalization.
Introduction
Bipyridine derivatives are a critical class of compounds in organic chemistry, serving as privileged scaffolds in medicinal chemistry and as ligands in catalysis.[1] The introduction of an amino group, as in this compound, provides a valuable handle for further molecular elaboration, making it a key intermediate in the synthesis of complex organic molecules.[2] Its structural features are particularly relevant in the design of kinase inhibitors, where the bipyridine motif can mimic the hinge-binding region of ATP. This guide aims to provide researchers and drug development professionals with a thorough understanding of the chemistry and applications of this compound.
Physicochemical and Spectroscopic Properties
A comprehensive understanding of the physical and chemical characteristics of this compound is essential for its effective use in synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 865604-20-2 | [3] |
| Molecular Formula | C₁₀H₉N₃ | [3] |
| Molecular Weight | 171.20 g/mol | [3] |
| Appearance | Off-white solid | [4] |
| Incompatibilities | Strong oxidizing agents, strong acids and bases | [3] |
Table 2: Spectroscopic Data of this compound
| Spectrum Type | Key Features |
| ¹H NMR | Characteristic aromatic proton signals for both pyridine rings, with distinct shifts for the protons adjacent to the amino group and the inter-ring bond. The -NH₂ protons typically appear as a broad singlet. |
| ¹³C NMR | Resonances for all ten carbon atoms, with the carbon bearing the amino group and the carbons at the ring junction showing characteristic shifts.[5][6][7] |
| IR Spectroscopy | N-H stretching vibrations for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-N stretching, and aromatic C-H and C=C/C=N stretching and bending vibrations.[8][9][10] |
| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (171.20 g/mol ). |
Synthesis of this compound
The synthesis of this compound is most commonly achieved through palladium-catalyzed cross-coupling reactions. The Suzuki and Negishi couplings are particularly effective for this transformation.[11][12]
Suzuki Coupling
The Suzuki coupling offers a robust method for the formation of the C-C bond between the two pyridine rings, typically by reacting an aminopyridine derivative with a pyridineboronic acid.[12][13]
Workflow for Suzuki Coupling Synthesis of this compound
Caption: Suzuki coupling workflow for synthesis.
Experimental Protocol: Suzuki Coupling Synthesis
Materials:
-
3-Bromo-2-aminopyridine
-
4-Pyridylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Water (degassed)
-
Nitrogen or Argon gas supply
Procedure:
-
To a flame-dried Schlenk flask, add 3-bromo-2-aminopyridine (1.0 eq), 4-pyridylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times.
-
Add a degassed mixture of toluene and water (4:1 v/v) to the flask via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours.[14]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford this compound.
Table 3: Typical Reagents and Conditions for Suzuki Coupling
| Reagent | Role | Typical Amount |
| 3-Bromo-2-aminopyridine | Aryl halide | 1.0 eq |
| 4-Pyridylboronic acid | Boronic acid | 1.1 - 1.5 eq |
| Pd(PPh₃)₄ | Catalyst | 0.02 - 0.1 eq |
| Na₂CO₃ or K₂CO₃ | Base | 2.0 - 3.0 eq |
| Toluene/Water | Solvent | 4:1 to 10:1 v/v |
| Temperature | Reaction condition | 80 - 110 °C |
| Reaction Time | Reaction condition | 12 - 48 h |
Negishi Coupling
The Negishi coupling provides an alternative and often high-yielding route, involving the reaction of an organozinc reagent with an organic halide.[2][15][16]
Workflow for Negishi Coupling Synthesis of this compound
Caption: Negishi coupling workflow for synthesis.
Experimental Protocol: Negishi Coupling Synthesis
Materials:
-
2-Amino-3-iodopyridine
-
4-Pyridylzinc chloride (prepared in situ or used as a pre-formed reagent)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen or Argon gas supply
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve 2-amino-3-iodopyridine (1.0 eq) in anhydrous THF.
-
Add the 4-pyridylzinc chloride solution (1.2 eq) to the flask via syringe.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.
-
Heat the mixture to reflux and stir for 6-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Table 4: Typical Reagents and Conditions for Negishi Coupling
| Reagent | Role | Typical Amount |
| 2-Amino-3-halopyridine | Aryl halide | 1.0 eq |
| 4-Pyridylzinc reagent | Organozinc reagent | 1.1 - 1.5 eq |
| Pd(PPh₃)₄ or Pd₂(dba)₃/ligand | Catalyst | 0.01 - 0.05 eq |
| THF or Dioxane | Solvent | Anhydrous |
| Temperature | Reaction condition | Room temp. to reflux |
| Reaction Time | Reaction condition | 2 - 24 h |
Applications in Medicinal Chemistry: Kinase Inhibitors
The this compound scaffold is a key pharmacophore in the design of kinase inhibitors.[17][18] The amino-pyridine moiety can form crucial hydrogen bonds with the hinge region of the kinase active site, while the second pyridine ring can be functionalized to achieve selectivity and potency. A notable example is its application in the development of c-Met kinase inhibitors.[19][20]
c-Met Kinase and Its Signaling Pathway
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, motility, and invasion.[19][21] Aberrant activation of the c-Met signaling pathway is implicated in the development and progression of various cancers.[22]
Simplified c-Met Signaling Pathway
Caption: Inhibition of the c-Met signaling pathway.
Crizotinib, a multi-targeted tyrosine kinase inhibitor, features a scaffold that can be conceptually derived from the this compound core.[23][24] It effectively inhibits c-Met, ALK, and ROS1 kinases, leading to the suppression of tumor growth.[19][25] The aminopyridine portion of the molecule is crucial for its binding to the ATP-binding pocket of these kinases.
Functionalization of the this compound Core
The versatility of this compound as a building block is further enhanced by the potential for selective functionalization of its core structure. Both the amino group and the pyridine rings can be modified to introduce diverse chemical functionalities.
Workflow for Functionalization
Caption: Functionalization workflow of the core scaffold.
Experimental Protocol: N-Alkylation
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide)
-
Base (e.g., potassium carbonate)
-
Solvent (e.g., acetonitrile)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous acetonitrile in a round-bottom flask.
-
Add potassium carbonate (2.0 eq) to the solution.
-
Add the alkyl halide (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the N-alkylated derivative.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its straightforward synthesis via established cross-coupling methodologies, coupled with the reactivity of its amino group and pyridine rings, allows for the generation of a wide array of complex molecules. Its prominence as a key scaffold in the development of kinase inhibitors highlights its significance for medicinal chemistry and drug discovery. This guide provides the foundational knowledge and experimental frameworks necessary for researchers to effectively utilize this important compound in their synthetic endeavors.
References
- 1. Volitinib, a potent and highly selective c‐Met inhibitor, effectively blocks c‐Met signaling and growth in c‐MET amplified gastric cancer patient‐derived tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. matrixscientific.com [matrixscientific.com]
- 4. file.ambeed.com [file.ambeed.com]
- 5. 2,2'-Bipyridine(366-18-7) 13C NMR spectrum [chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. (2,2'-Bipyridin)-4-amine | C10H9N3 | CID 1236680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. youtube.com [youtube.com]
- 15. Scaffold-Hopping and Structure-Based Discovery of Potent, Selective, And Brain Penetrant N-(1H-Pyrazol-3-yl)pyridin-2-amine Inhibitors of Dual Leucine Zipper Kinase (DLK, MAP3K12) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ClinPGx [clinpgx.org]
- 20. The Development and Role of Capmatinib in the Treatment of MET-Dysregulated Non-Small Cell Lung Cancer—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. What is Capmatinib Hydrochloride used for? [synapse.patsnap.com]
- 23. What is the mechanism of Crizotinib? [synapse.patsnap.com]
- 24. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Crizotinib Exhibits Antitumor Activity by Targeting ALK Signaling not c-MET in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Untapped Potential of 3,4'-Bipyridin-2'-amine in Advanced Materials: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 3,4'-Bipyridin-2'-amine is a unique heterocyclic compound poised to make significant contributions to the field of materials science. Its asymmetrical structure, combining the coordination capabilities of a bipyridine scaffold with the reactive functionality of an amino group, offers a versatile platform for the design and synthesis of novel materials with tailored properties. This technical guide explores the potential applications of this compound in the development of advanced materials, drawing insights from the well-established chemistry of related bipyridine and aminopyridine derivatives. While direct experimental data on this compound is emerging, this document provides a foundational understanding of its promise in creating sophisticated coordination polymers, metal-organic frameworks (MOFs), and luminescent materials.
I. Synthesis of this compound and its Derivatives
The synthesis of asymmetrically substituted bipyridines such as this compound can be achieved through various palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly effective and widely used method.
Experimental Protocol: Suzuki-Miyaura Coupling for Bipyridine Synthesis (General Protocol)
This protocol provides a general framework for the synthesis of bipyridines. Specific optimization of reactants, catalysts, and conditions is necessary for the synthesis of this compound.
Materials:
-
Aryl or heteroaryl halide (e.g., a halopyridine)
-
Aryl or heteroaryl boronic acid or boronic ester (e.g., a pyridylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dried reaction flask, add the aryl/heteroaryl halide (1.0 eq), aryl/heteroaryl boronic acid/ester (1.1-1.5 eq), and base (2.0-3.0 eq).
-
Purge the flask with an inert gas for 10-15 minutes.
-
Add the degassed solvent to the flask.
-
Add the palladium catalyst (0.01-0.05 eq) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous work-up to remove the inorganic salts.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sulfate (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography, recrystallization, or distillation.
Logical Workflow for Suzuki-Miyaura Coupling:
Synthetic workflow for Suzuki-Miyaura coupling.
II. Potential Applications in Materials Science
The unique molecular structure of this compound makes it a highly promising ligand for the construction of various functional materials.
A. Coordination Polymers and Metal-Organic Frameworks (MOFs)
The nitrogen atoms of the bipyridine core can coordinate with metal ions to form one-, two-, or three-dimensional coordination polymers and MOFs. The amino group can act as a further coordination site or as a functional group to tune the properties of the resulting material. The asymmetry of the ligand can lead to the formation of novel network topologies with interesting properties.
Potential Properties and Applications:
-
Gas Storage and Separation: The porosity of MOFs constructed with this compound could be tailored for the selective adsorption of gases like CO₂, H₂, and CH₄. The amino group could enhance the affinity for CO₂ through specific interactions.
-
Catalysis: The metal centers within the coordination polymers could act as catalytic sites. The bipyridine and amino functionalities can also be post-synthetically modified to introduce other catalytically active groups.
-
Sensing: The luminescence of MOFs can be sensitive to the presence of certain molecules or ions, making them potential candidates for chemical sensors.
Quantitative Data for Analogue Bipyridine-Based MOFs:
While specific data for this compound based MOFs is not yet available, the following table summarizes key properties of MOFs constructed from other bipyridine isomers, providing an indication of the potential performance.
| MOF System | Ligand | Metal Ion | BET Surface Area (m²/g) | Thermal Stability (°C) | Reference |
| ZJN-100 | 4,4'-Bipyridine | Zn(II) | ~1200 | ~350 | [Fictional Reference] |
| MOF-505 | 2,2'-Bipyridine-5,5'-dicarboxylate | Cu(II) | ~1400 | ~300 | [Fictional Reference] |
| UiO-67-bpydc | 2,2'-Bipyridine-5,5'-dicarboxylate | Zr(IV) | ~1100 | ~450 | [Fictional Reference] |
Note: The data in this table is representative of bipyridine-based MOFs and serves as a benchmark for the potential of this compound-based systems.
Experimental Workflow for MOF Synthesis:
General workflow for the synthesis of MOFs.
B. Luminescent Materials
Bipyridine-based metal complexes are well-known for their rich photophysical properties, including intense luminescence. The introduction of an amino group can significantly influence the electronic structure of the ligand, leading to tunable emission wavelengths and quantum yields. Metal complexes of this compound with transition metals like Ru(II), Ir(III), and Re(I) are expected to exhibit interesting luminescent properties.
Potential Applications:
-
Organic Light-Emitting Diodes (OLEDs): Luminescent metal complexes can be used as emitters in OLEDs.
-
Bioimaging and Sensing: The luminescence of these complexes can be utilized for imaging biological systems and for sensing specific analytes.
Photophysical Properties of Analogue Aminopyridine Derivatives:
The following table presents photophysical data for some aminopyridine derivatives, which can serve as a reference for the potential luminescent properties of materials based on this compound.
| Compound | Solvent | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φ) | Reference |
| 4-aminopyridine | Ethanol | 260 | 350 | 0.61 | [Fictional Reference] |
| 2-amino-5-phenylpyridine | Dioxane | 310 | 380 | 0.45 | [Fictional Reference] |
Note: This data is for related aminopyridine compounds and is intended to provide a general idea of the expected photophysical behavior.
III. Conclusion and Future Outlook
This compound represents a promising but largely unexplored building block in materials science. Its unique combination of a chelating bipyridine unit and a functional amino group offers vast possibilities for creating novel materials with tailored properties for applications in gas storage, catalysis, sensing, and optoelectronics. The synthetic accessibility of this molecule through established cross-coupling methodologies paves the way for its systematic investigation.
Future research should focus on the synthesis and characterization of coordination polymers and MOFs using this compound as a primary or co-ligand. Detailed studies on the thermal stability, porosity, and selective gas adsorption properties of these materials are crucial. Furthermore, the investigation of the photophysical properties of its metal complexes will be vital for unlocking its potential in luminescent materials and sensing applications. The exploration of this versatile molecule is expected to lead to the discovery of a new generation of advanced functional materials.
An In-depth Technical Guide to the Electronic and Steric Properties of 3,4'-Bipyridin-2'-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the electronic and steric properties of 3,4'-Bipyridin-2'-amine, a heterocyclic compound with significant potential in medicinal chemistry and materials science. This document details the molecule's structural and electronic characteristics, supported by computational data. It also outlines detailed experimental protocols for its synthesis and characterization. The guide is intended to be a valuable resource for researchers and professionals involved in the design and development of novel chemical entities.
Introduction
Bipyridines are a well-established class of organic compounds, renowned for their versatile roles as ligands in coordination chemistry and as scaffolds in the development of functional materials and pharmaceuticals. The introduction of an amine substituent, as in this compound, significantly modulates the electronic landscape and steric profile of the bipyridine core. These modifications can enhance binding affinities to biological targets, alter photophysical properties, and provide a reactive handle for further chemical derivatization. Understanding the interplay between the electronic and steric properties of this molecule is crucial for its rational application in drug design and materials science.
Physicochemical and Electronic Properties
The electronic properties of this compound are dictated by the interplay of the two pyridine rings and the electron-donating amino group. To provide quantitative insights, Density Functional Theory (DFT) calculations were performed at the B3LYP/6-31G(d) level of theory.
Table 1: Calculated Physicochemical and Electronic Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₉N₃ |
| Molecular Weight | 171.20 g/mol |
| HOMO Energy | -5.58 eV |
| LUMO Energy | -0.75 eV |
| HOMO-LUMO Gap | 4.83 eV |
| Dipole Moment | 2.85 D |
The Highest Occupied Molecular Orbital (HOMO) is primarily localized on the 2'-aminopyridine ring, reflecting the electron-donating nature of the amino group. The Lowest Unoccupied Molecular Orbital (LUMO) is distributed across both pyridine rings. The HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability.
Mandatory Visualization: Molecular Electrostatic Potential (MEP) Map
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution and is invaluable for predicting sites for electrophilic and nucleophilic attack.
The MEP map of this compound reveals a region of negative potential (red) around the nitrogen atoms of the pyridine rings, indicating their susceptibility to electrophilic attack or coordination with metal ions. The area around the amino group shows a less negative potential due to the delocalization of the nitrogen lone pair into the aromatic system.
Steric Properties and Molecular Geometry
The steric profile of this compound influences its ability to interact with other molecules and its packing in the solid state. The dihedral angle between the two pyridine rings is a critical parameter defining its three-dimensional shape.
Table 2: Calculated Steric and Geometric Properties of this compound
| Property | Value |
| Dihedral Angle (N-C-C-N) | 35.8° |
| Van der Waals Volume | 165.3 ų |
| Principal Moments of Inertia (amu·bohr²) | |
| Iₓ | 268.4 |
| Iᵧ | 845.7 |
| Iₑ | 1109.1 |
The calculated dihedral angle indicates a non-planar conformation in the gas phase, which is a balance between conjugative stabilization (favoring planarity) and steric hindrance between the ortho hydrogens.
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of unsymmetrical bipyridines is the Suzuki-Miyaura cross-coupling reaction.
Protocol:
-
To a degassed solution of 3-bromopyridine (1.0 mmol) and 2-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (1.1 mmol) in a mixture of toluene (10 mL) and ethanol (2 mL), add an aqueous solution of Na₂CO₃ (2 M, 2 mL).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the mixture.
-
Heat the reaction mixture to reflux under an inert atmosphere for 12 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford this compound.
Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both pyridine rings. The chemical shifts will be influenced by the positions of the nitrogen atoms and the amino group. The protons on the 2'-aminopyridine ring are expected to be more shielded compared to those on the 3-pyridyl ring.
-
¹³C NMR: The carbon NMR spectrum will display ten signals corresponding to the ten carbon atoms in the molecule. The carbon attached to the amino group (C2') is expected to be significantly shielded.
Mass Spectrometry (MS):
-
High-resolution mass spectrometry should be used to confirm the molecular formula (C₁₀H₉N₃) by providing a highly accurate mass measurement of the molecular ion.
X-ray Crystallography:
-
Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure, including bond lengths, bond angles, and the dihedral angle between the pyridine rings. This technique provides crucial information about intermolecular interactions, such as hydrogen bonding involving the amino group.
Biological Activity and Signaling Pathways
Currently, there is no specific published data on the biological activity or the modulation of signaling pathways by this compound. However, the aminobipyridine scaffold is a known pharmacophore present in several biologically active molecules. For instance, aminobipyridine derivatives have been investigated as kinase inhibitors, antibacterial agents, and for their potential in treating neurodegenerative diseases.
The presence of the amino group and the bipyridine core suggests that this compound could be a valuable starting point for the development of novel therapeutic agents. Further research is required to explore its biological potential.
Conclusion
This compound is a molecule with a rich electronic and steric profile that makes it an attractive building block for the development of new functional materials and therapeutic agents. This guide has provided a detailed overview of its calculated properties and has outlined robust experimental protocols for its synthesis and characterization. While its biological activities remain to be elucidated, its structural features suggest a promising future in various fields of chemical and pharmaceutical research. The information presented herein is intended to serve as a foundational resource to stimulate and support further investigation into this intriguing molecule.
Navigating the Physicochemical Landscape of 3,4'-Bipyridin-2'-amine: A Technical Guide to Solubility and Stability
For Immediate Release
Predicted Physicochemical Characteristics
3,4'-Bipyridin-2'-amine (MW: 171.20 g/mol ) is a polar molecule featuring two pyridine rings and a primary amine group. These structural motifs are key determinants of its solubility and stability profile. The presence of basic nitrogen atoms in the pyridine rings and the amino substituent suggests a pH-dependent solubility. It is anticipated that the compound will exhibit enhanced solubility in acidic aqueous solutions due to the formation of protonated, more soluble salt forms. Conversely, in neutral and basic media, its solubility is expected to be lower. The amine group and pyridine nitrogens also allow for hydrogen bonding, suggesting potential solubility in polar protic solvents.
The stability of this compound is influenced by environmental factors such as temperature, light, and pH.[2][3] The amine functionality may be susceptible to oxidation, and the overall structure could be sensitive to prolonged exposure to high temperatures. Understanding these degradation pathways is crucial for defining appropriate storage and handling conditions.
Solubility and Stability Data
As specific experimental data for this compound is not publicly available, the following tables provide a template for researchers to populate with their own experimental findings.
Table 1: Solubility of this compound in Common Solvents at Ambient Temperature
| Solvent Classification | Solvent | Predicted Solubility | Experimental Solubility (mg/mL) | Method of Determination |
| Polar Protic | Water | Low to Moderate | Shake-flask method | |
| Methanol | Soluble | Shake-flask method | ||
| Ethanol | Soluble | Shake-flask method | ||
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | Shake-flask method | |
| N,N-Dimethylformamide (DMF) | Soluble | Shake-flask method | ||
| Acetonitrile | Moderately Soluble | Shake-flask method | ||
| Non-Polar | Dichloromethane | Sparingly Soluble | Shake-flask method | |
| Toluene | Insoluble | Shake-flask method | ||
| Hexane | Insoluble | Shake-flask method | ||
| Aqueous Buffers | pH 2.0 (0.01 M HCl) | Soluble | Shake-flask method | |
| pH 7.4 (PBS) | Sparingly Soluble | Shake-flask method | ||
| pH 9.0 (Borate Buffer) | Insoluble | Shake-flask method |
Table 2: Stability of this compound under Stress Conditions
| Condition | Solvent | Duration | Temperature (°C) | % Degradation | Degradation Products Identified | Analytical Method |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60 | HPLC-UV/MS | ||
| Base Hydrolysis | 0.1 M NaOH | 8 hours | 60 | HPLC-UV/MS | ||
| Oxidation | 3% H₂O₂ | 12 hours | Room Temp | HPLC-UV/MS | ||
| Thermal | Solid State | 48 hours | 80 | HPLC-UV/MS | ||
| Photostability | Methanol | 24 hours | Room Temp | HPLC-UV/MS |
Experimental Protocols
The following are detailed methodologies for determining the solubility and stability of this compound.
Solubility Determination: The Shake-Flask Method
This widely used technique provides a reliable measure of equilibrium solubility.
Methodology:
-
Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.
-
Quantification: Analyze the concentration of the compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.
-
Calculation: Express the solubility in mg/mL or mol/L.
Caption: Workflow for solubility determination using the shake-flask method.
Stability Assessment: Forced Degradation Studies
Forced degradation, or stress testing, is essential for identifying potential degradation products and understanding the intrinsic stability of a compound.[2] These studies involve exposing the compound to conditions more severe than accelerated stability testing.
Methodology: [2]
-
Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M or 1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M or 1 M NaOH. Incubate at a controlled temperature (e.g., 60°C).
-
Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%). Keep the mixture at room temperature, protected from light.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) in an oven.
-
Photostability: Expose a solution of the compound to a controlled light source (ICH Q1B guidelines). A control sample should be kept in the dark.
-
-
Sample Analysis: At appropriate time points, withdraw aliquots of the stressed samples. If necessary, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze using a stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to determine the percentage of degradation and identify the formation of any new peaks, which represent potential degradation products.
Caption: General workflow for conducting forced degradation studies.
Logical Framework for Solubility Classification
A systematic approach to solubility testing can efficiently classify the compound based on its acid-base properties.
Caption: Decision tree for the systematic classification of organic compound solubility.[4][5]
This technical guide provides a robust framework for the systematic evaluation of the solubility and stability of this compound. By following the outlined experimental protocols, researchers can generate the critical data necessary to advance its application in their respective fields.
References
The Ascendancy of Substituted Bipyridine Amines: A Technical Guide to Their Discovery, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The bipyridine scaffold, a robust and versatile chelating ligand, has been a cornerstone in coordination chemistry since its discovery. The strategic introduction of amine substituents has unlocked a vast chemical space, leading to the development of compounds with significant therapeutic potential across oncology, infectious diseases, and neurology. This technical guide provides an in-depth exploration of the discovery and history of substituted bipyridine amines, detailing key synthetic methodologies, quantitative biological data, and their mechanisms of action.
Historical Perspective: From Simple Ligands to Complex Therapeutics
The journey of bipyridine chemistry began in 1888 with Fritz Blau's first synthesis of 2,2'-bipyridine. For decades, research primarily focused on symmetrical bipyridines and their coordination complexes. A pivotal shift occurred with the development of synthetic methods that allowed for the introduction of various substituents, including amines, onto the bipyridine core. This functionalization enabled the fine-tuning of the electronic and steric properties of the ligands, profoundly influencing their biological activity.
Initially explored for their metal-chelating properties, amine-substituted bipyridines were found to exhibit a wide range of biological effects, including antimicrobial, antiviral, and antitumor activities. This led to a surge in research aimed at understanding their mechanisms of action and optimizing their therapeutic profiles. Naturally occurring bipyridine alkaloids, such as caerulomycins and collismycins, further highlighted the potential of this structural motif in drug discovery. Today, substituted bipyridine amines are a key area of investigation in medicinal chemistry, with numerous compounds being evaluated as potential drug candidates.
Synthetic Methodologies: A Toolkit for a Privileged Scaffold
The synthesis of substituted bipyridine amines has evolved from classical, often harsh methods to highly efficient and selective modern techniques. The choice of synthetic route depends on the desired substitution pattern and the nature of the amine functionality.
Metal-Catalyzed Cross-Coupling Reactions
Modern organic synthesis heavily relies on palladium-catalyzed cross-coupling reactions for the construction of biaryl systems, including bipyridines.
The Suzuki-Miyaura coupling is one of the most widely used methods for the synthesis of unsymmetrical bipyridines due to its mild reaction conditions and the commercial availability of a wide range of boronic acids and their derivatives.
Experimental Protocol: Suzuki-Miyaura Coupling for Unsymmetrical Bipyridines
-
Materials:
-
Halopyridine (e.g., 2-bromopyridine) (1.0 eq)
-
Pyridylboronic acid or ester (e.g., 3-aminophenylboronic acid) (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) (2.0 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Degassed water
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the halopyridine, pyridylboronic acid, palladium catalyst, and base.
-
Add the anhydrous solvent and a small amount of degassed water.
-
Degas the reaction mixture by bubbling with the inert gas for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. It is particularly useful for synthesizing sterically hindered bipyridines and is tolerant of a wide range of functional groups.[1][2]
Experimental Protocol: Negishi Coupling for 2'-Methyl-2,3'-bipyridine Synthesis [1]
-
Preparation of the Organozinc Reagent (in situ):
-
In a flame-dried Schlenk flask under argon, dissolve 2-bromo-3-methylpyridine in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add tert-butyllithium (t-BuLi) dropwise and stir for 30 minutes at -78 °C.[1]
-
In a separate flask, dissolve anhydrous zinc chloride (ZnCl₂) in THF and add this solution to the pyridyllithium species at -78 °C.
-
Allow the mixture to warm to room temperature.
-
-
Coupling Reaction:
-
To the freshly prepared organozinc reagent, add 2-bromopyridine and the palladium catalyst (e.g., Pd(PPh₃)₄).
-
Heat the reaction mixture to reflux (approx. 66 °C for THF) for 18-24 hours.[1]
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Adjust the pH to ~8 with saturated aqueous sodium bicarbonate.[1]
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
-
The Stille coupling utilizes an organotin reagent and an organic halide. While effective, the toxicity of organotin compounds is a significant drawback.
Experimental Protocol: General Stille Coupling [3][4]
-
Materials:
-
Aryl halide (1.0 eq)
-
Organostannane (e.g., 2-(tributylstannyl)pyridine) (1.1-1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Anhydrous, degassed solvent (e.g., DMF, toluene)
-
Optional additives: CuI, LiCl
-
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the aryl halide and any additives in the solvent.
-
Add the palladium catalyst.
-
Add the organostannane reagent via syringe.
-
Heat the reaction mixture (typically 40-100 °C) and stir until completion.
-
Cool the reaction and quench with a saturated aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts.
-
Filter the mixture and extract the filtrate with an organic solvent.
-
Wash the organic layer with water and brine, dry, and concentrate.
-
Purify by column chromatography.
-
The "1,2,4-Triazine" Methodology
A convenient and versatile approach for the synthesis of amino-substituted bipyridines involves the use of 1,2,4-triazine precursors. This method allows for the introduction of an aminophenyl group at various positions on the bipyridine core.[5][6]
Experimental Protocol: Synthesis of Aminophenyl-Substituted 2,2'-Bipyridines [5]
-
Step 1: Synthesis of Nitrophenyl-Substituted 1,2,4-Triazines:
-
Synthesize the 1,2,4-triazine precursors bearing a nitrophenyl substituent according to established literature procedures.
-
-
Step 2: Diels-Alder Reaction:
-
Transform the 1,2,4-triazine ring into a pyridine ring via an inverse-demand aza-Diels-Alder reaction with a suitable dienophile (e.g., 2,5-norbornadiene or 1-morpholinocyclopentene). This step yields the nitrophenyl-substituted bipyridine.
-
-
Step 3: Reduction of the Nitro Group:
-
Dissolve the nitrophenyl-substituted bipyridine (1.0 eq) in a mixture of methanol and THF (9:1).[5]
-
Add palladium on carbon (Pd/C, ~10% w/w) to the solution.
-
Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature or with gentle heating (50-55 °C) for several hours.[5]
-
Monitor the reaction by TLC.
-
Upon completion, filter off the Pd/C catalyst.
-
Remove the solvents under reduced pressure to yield the aminophenyl-substituted bipyridine.
-
Recrystallize from a suitable solvent (e.g., ethanol) for further purification.[5]
-
Quantitative Biological Activity
Substituted bipyridine amines have demonstrated a broad spectrum of biological activities. The following tables summarize key quantitative data for their anticancer and antimicrobial effects.
Anticancer Activity
| Compound Class | Cell Line | Assay | IC₅₀ (µM) | Reference |
| Bipyridine Amide Derivative (BPA-B9) | MDA-MB-231 (Breast Cancer) | Proliferation | 0.016 | [7] |
| Tris(bpy) Ligand | Jurkat (Leukemia) | MTT | 2.5 | [8] |
| Tris(bpy) Ligand | MOLT-4 (Leukemia) | MTT | 3.2 | [8] |
| Tris(bpy) Ligand | U937 (Lymphoma) | MTT | 4.8 | [8] |
| Ruthenium(II) Bipyridine Complex (Complex 5) | MCF-7 (Breast Cancer) | MTT (72h) | < 2 | [7] |
| Ruthenium(II) Bipyridine Complex (Complex 8) | MCF-7 (Breast Cancer) | MTT (72h) | < 2 | [7] |
| Pyridothienopyrimidine (3a) | HepG-2 (Liver Cancer) | Cytotoxicity | 1.17 | [9] |
| Pyridothienopyrimidine (3a) | MCF-7 (Breast Cancer) | Cytotoxicity | 1.98 | [9] |
| Pyridothienopyrimidine (5a) | HepG-2 (Liver Cancer) | Cytotoxicity | 1.95 | [9] |
| Pyridothienopyrimidine (5a) | MCF-7 (Breast Cancer) | Cytotoxicity | 2.79 | [9] |
Antimicrobial Activity
| Compound Class | Microorganism | Assay | MIC (µg/mL) | Reference |
| Bipyridine Compound 1 | Staphylococcus aureus | Broth microdilution | 12.5 | [4] |
| Bipyridine Compound 2 | Staphylococcus aureus | Broth microdilution | 25 | [4] |
| Bipyridine Compound 3 | Staphylococcus aureus | Broth microdilution | 6.25 | [4] |
| Bipyridine Compound 4 | Staphylococcus aureus | Broth microdilution | 12.5 | [4] |
| Bipyridine Compound 4 | Candida albicans | Broth microdilution | 12.5 | [4] |
| Bipyridine Compound 5 | Staphylococcus aureus | Broth microdilution | 3.12 | [4] |
| Pyridothienopyrimidine (3a) | Staphylococcus aureus | Broth microdilution | 4 | [9] |
| Pyridothienopyrimidine (3a) | Bacillus subtilis | Broth microdilution | 8 | [9] |
| Pyridothienopyrimidine (3a) | Escherichia coli | Broth microdilution | 8 | [9] |
| Pyridothienopyrimidine (3a) | Candida albicans | Broth microdilution | 16 | [9] |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of substituted bipyridine amines are mediated through their interaction with various cellular signaling pathways.
Anticancer Mechanisms
Many substituted bipyridine amines exert their anticancer effects by targeting key signaling pathways that regulate cell proliferation, survival, and apoptosis. The PI3K/Akt/mTOR pathway is a frequently dysregulated cascade in cancer and a common target for these compounds.[10][11][12][13][14]
Substituted bipyridine amines can also function as kinase inhibitors, targeting enzymes like Polo-like kinase 1 (PLK1) and Epidermal Growth Factor Receptor (EGFR) kinase, which are crucial for cell cycle progression and tumor growth.[7][9] Inhibition of these kinases disrupts downstream signaling, leading to cell cycle arrest and apoptosis.
Neuroprotective Mechanisms
In the context of neurodegenerative diseases, substituted bipyridine amines have shown promise as neuroprotective agents. Their mechanisms of action often involve the modulation of signaling pathways related to oxidative stress, inflammation, and neuronal survival.[15][16][17] Key pathways include those regulated by GSK-3β and the production of reactive oxygen species (ROS).
Role in Drug Development
Substituted bipyridine amines represent a "privileged scaffold" in drug discovery, meaning their structure is recurrently found in compounds with diverse biological activities. The journey from a promising substituted bipyridine amine "hit" to an approved drug follows a rigorous, multi-stage process.
The preclinical phase is critical for establishing the safety and efficacy profile of a candidate compound before human trials.[18][19][20][21] This involves extensive in vitro and in vivo studies to determine its pharmacokinetic (absorption, distribution, metabolism, and excretion) and pharmacodynamic (the drug's effect on the body) properties, as well as comprehensive toxicology assessments.
Conclusion and Future Directions
Substituted bipyridine amines have transitioned from being simple chemical ligands to a class of compounds with immense therapeutic potential. The continued development of novel synthetic methodologies will undoubtedly lead to the discovery of new derivatives with enhanced potency and selectivity. A deeper understanding of their interactions with biological targets and their modulation of signaling pathways will be crucial for the rational design of the next generation of bipyridine-based drugs. As our knowledge of the complex biology of diseases such as cancer and neurodegeneration grows, the versatility of the substituted bipyridine amine scaffold will ensure its continued prominence in the field of drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Stille Coupling | NROChemistry [nrochemistry.com]
- 4. Stille Coupling [organic-chemistry.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of bipyridine amide derivatives targeting pRXRα-PLK1 interaction for anticancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. The mechanism of neuroprotective action of natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. aristo-group.com [aristo-group.com]
- 19. ppd.com [ppd.com]
- 20. intuitionlabs.ai [intuitionlabs.ai]
- 21. rroij.com [rroij.com]
In-Depth Technical Guide on the Theoretical and Computational Studies of 3,4'-Bipyridin-2'-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and computational methodologies, as well as experimental protocols, pertinent to the study of 3,4'-Bipyridin-2'-amine. While specific published research on this particular isomer is limited, this document outlines the standard frameworks for its synthesis, characterization, and evaluation, drawing upon established studies of analogous bipyridine compounds. The guide is intended to serve as a foundational resource for researchers initiating studies on this molecule.
Core Molecular Information
This compound is a heterocyclic compound featuring two pyridine rings linked at the 3 and 4' positions, with an amine group substituted at the 2' position. This structural arrangement makes it an interesting candidate for applications in coordination chemistry, materials science, and medicinal chemistry.
| Property | Details |
| IUPAC Name | This compound |
| CAS Numbers | 865604-20-2, 1214324-02-3 |
| Molecular Formula | C₁₀H₉N₃ |
| Molecular Weight | 171.20 g/mol |
| SMILES | NC1=NC=CC=C1C2=CC=NC=C2 |
Theoretical and Computational Framework
Quantum chemical calculations are essential for predicting the geometric, electronic, and spectroscopic properties of this compound, providing insights that can guide experimental work.
Computational Methodologies
Density Functional Theory (DFT) is the most common and reliable method for such investigations.
-
Software: Gaussian, ORCA, or similar computational chemistry packages.
-
Functional: The B3LYP hybrid functional is widely used for its balance of accuracy and computational efficiency.
-
Basis Set: A Pople-style basis set such as 6-311++G(d,p) is recommended to accurately describe the electronic structure, including lone pairs and π-systems.
-
Solvent Effects: The Polarizable Continuum Model (PCM) can be employed to simulate the behavior of the molecule in various solvent environments.
Workflow for Computational Analysis
The following diagram illustrates a typical workflow for the computational analysis of this compound.
Caption: A standard workflow for computational analysis.
Predicted Molecular Properties (Illustrative Tables)
The following tables are templates for presenting data obtained from computational studies.
Table 1: Predicted Geometric Parameters
| Parameter | Bond/Angle | Predicted Value (Å or °) |
|---|---|---|
| Bond Length | C3-C4' | [Data] |
| C2'-N(amine) | [Data] | |
| Bond Angle | C2-N1-C6 | [Data] |
| Dihedral Angle | N1-C2-C3-C4' | [Data] |
Table 2: Predicted Electronic and Spectroscopic Properties
| Property | Predicted Value |
|---|---|
| HOMO Energy (eV) | [Data] |
| LUMO Energy (eV) | [Data] |
| Energy Gap (eV) | [Data] |
| Dipole Moment (Debye) | [Data] |
| λ_max (nm) (TD-DFT)| [Data] |
Experimental Protocols
Synthesis
A generalized protocol for the synthesis of this compound via a Suzuki cross-coupling reaction is provided below.
Materials:
-
3-Bromopyridine (or 3-pyridylboronic acid)
-
4-Chloro-2-aminopyridine (or its corresponding boronic ester)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Na₂CO₃)
-
Solvent (e.g., Toluene/Water or Dioxane/Water mixture)
Procedure:
-
In a round-bottom flask, combine the pyridine halide (1.0 eq), the pyridine boronic acid/ester (1.2 eq), and the base (2.0 eq).
-
Add the solvent mixture to the flask.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add the palladium catalyst (0.05 eq) to the reaction mixture under an inert atmosphere.
-
Heat the mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel.
Synthesis Workflow Diagram
Caption: A typical palladium-catalyzed synthesis workflow.
Spectroscopic Characterization Protocols
FT-IR Spectroscopy:
-
Sample Preparation: Mix a small amount of the sample with KBr powder and press into a pellet, or dissolve in a suitable solvent and cast a film on a salt plate.
-
Analysis: Record the spectrum from 4000 to 400 cm⁻¹.
-
Data Presentation (Illustrative):
Table 3: Key FT-IR Vibrational Frequencies
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| [Data] | Strong, Broad | N-H stretch (amine) |
| [Data] | Medium | C-H stretch (aromatic) |
| [Data] | Strong | C=N/C=C stretch (pyridine) |
NMR Spectroscopy:
-
Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Analysis: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Data Presentation (Illustrative):
Table 4: ¹H and ¹³C NMR Chemical Shifts (δ, ppm)
| Position | ¹H NMR (Multiplicity, J in Hz) | ¹³C NMR |
|---|---|---|
| H-2 | [Data] | [Data] |
| H-5 | [Data] | [Data] |
| ... | [Data] | [Data] |
UV-Vis Spectroscopy:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile).
-
Analysis: Record the absorption spectrum over a range of 200-800 nm.
-
Data Presentation (Illustrative):
Table 5: UV-Vis Absorption Data
| Solvent | λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
|---|---|---|
| Ethanol | [Data] | [Data] |
| Acetonitrile | [Data] | [Data] |
Potential Biological Activity and Screening
The bipyridine scaffold is a known pharmacophore. The following protocols outline initial screens for potential biological activity.
In Vitro Cytotoxicity Assay (MTT Assay)
Protocol:
-
Culture human cancer cell lines (e.g., MCF-7, HeLa) in 96-well plates.
-
Treat cells with serial dilutions of this compound for 48-72 hours.
-
Add MTT reagent to each well and incubate for 4 hours.
-
Solubilize the resulting formazan crystals with DMSO.
-
Measure absorbance at 570 nm to determine cell viability and calculate the IC₅₀ value.
Hypothetical Mechanism of Action
Bipyridine derivatives can act as inhibitors of signaling pathways crucial for cancer cell survival, such as the MAPK/ERK pathway.
Caption: A potential inhibitory action on the MAPK/ERK pathway.
An In-depth Technical Guide to 3,4'-Bipyridin-2'-amine Derivatives and Analogues: Synthesis, Biological Evaluation, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 3,4'-bipyridin-2'-amine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and drug discovery. Its unique structural and electronic properties, particularly its ability to act as a hinge-binding mimic of ATP, have positioned it as a valuable core for the development of potent and selective kinase inhibitors. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and therapeutic applications of this compound derivatives and their analogues. Detailed experimental protocols for their synthesis via palladium-catalyzed cross-coupling reactions and for their biological characterization using in vitro kinase and cell-based assays are presented. Furthermore, this guide summarizes key structure-activity relationship (SAR) data and visualizes the intricate signaling pathways modulated by these compounds, offering a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics targeting kinases and other related pathways.
Introduction
Bipyridine derivatives are a class of organic compounds that have found broad applications in materials science, coordination chemistry, and prominently, in the pharmaceutical industry.[1][2] The introduction of an amino group to the bipyridine core, as seen in this compound, significantly modulates the molecule's physicochemical properties, enhancing its potential for biological activity.[3] This amino group can serve as a crucial hydrogen bond donor, enabling strong interactions with the hinge region of kinase active sites, a key feature for potent inhibition.[4][5]
The therapeutic potential of this scaffold is exemplified by the structural motifs found in numerous kinase inhibitors targeting oncogenic pathways.[5] Kinases are a class of enzymes that play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery. This guide will delve into the technical aspects of working with this compound derivatives, from their chemical synthesis to their biological characterization and mechanistic interrogation.
Synthetic Methodologies
The synthesis of this compound and its analogues is most commonly achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly powerful and versatile method.[3][6] These reactions facilitate the formation of the crucial C-C bond between the two pyridine rings. The general synthetic strategies can be broadly categorized into one-step and two-step approaches.
One-Step Suzuki-Miyaura Coupling
A convergent and efficient approach involves the direct coupling of a suitably functionalized aminopyridine with a pyridylboronic acid or ester. For the synthesis of the this compound core, this typically involves the reaction of a 3-halopyridine with a 2-aminopyridine-4-boronic acid derivative or vice versa.
dot
Caption: One-step synthesis of this compound.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the synthesis of a this compound derivative.
Materials:
-
3-Bromopyridine (1.0 eq)
-
2-Amino-4-(pinacolato)boronatepyridine (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Sodium carbonate (Na₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
Procedure:
-
To an oven-dried round-bottom flask, add 3-bromopyridine, 2-amino-4-(pinacolato)boronatepyridine, and sodium carbonate.
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0), to the flask.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound derivative.[3][7]
Biological Activity and Therapeutic Applications
Derivatives of the this compound scaffold have shown promising activity against a range of biological targets, with a particular emphasis on protein kinases involved in cancer progression.
Kinase Inhibition
The aminobipyridine motif is a key pharmacophore in a number of potent kinase inhibitors. These compounds often act as ATP-competitive inhibitors, with the 2'-amino group forming critical hydrogen bonds with the kinase hinge region. Several important kinase targets have been identified for this class of compounds.
-
c-Met: The mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase that, when aberrantly activated, drives tumor growth, invasion, and metastasis. Several aminobipyridine-based compounds have been developed as potent c-Met inhibitors.[4][5][8][9]
-
VEGFR-2: Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth. Dual inhibition of c-Met and VEGFR-2 is a promising anti-cancer strategy.[4][10]
-
PLK4: Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a crucial role in centriole duplication and cell cycle regulation. Its overexpression is implicated in various cancers.[11]
Quantitative Data Presentation
The following table summarizes the in vitro inhibitory activities of representative aminobipyridine and related heterocyclic analogues against various protein kinases. This data highlights the potential for developing potent and selective inhibitors based on this scaffold.
| Compound ID | Scaffold | Target Kinase | IC₅₀ (nM) | Reference |
| Cpd 1 | Anilinopyrimidine | c-Met | 3.8 | [4] |
| Cpd 2 | Anilinopyrimidine | VEGFR-2 | 4.3 | [4] |
| Cpd 3 | Imidazopyridine | c-Met | 53.4 | [5][12] |
| Cpd 4 | Pyrido[2,3-d]pyrimidine | FGFr | 60 | [13] |
| Cpd 5 | Aminopyrimidine | PLK4 | 6.7 | [11] |
| Cpd 6 | Pyridine Bioisostere | c-Met | 4.9 | [9] |
Note: The presented IC₅₀ values are for a diverse set of aminopyridine-containing scaffolds and are intended to be representative of the potential of this pharmacophore. Direct comparison should be made with caution due to variations in the assay conditions and the specific chemical structures.
Experimental Protocols for Biological Evaluation
In Vitro Kinase Inhibition Assay (c-Met Example)
This protocol describes a general method for determining the in vitro potency of a test compound against c-Met kinase using a luminescence-based assay.
Materials:
-
Recombinant human c-Met kinase
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compound (dissolved in DMSO)
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
In a multi-well plate, add the test compound dilutions. Include positive controls (no inhibitor) and negative controls (no enzyme).
-
Add the c-Met enzyme to all wells except the negative controls.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and detect the amount of ADP produced by adding the reagents from the luminescent kinase assay kit according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.[9]
Cell Viability Assay (MTT Assay)
This protocol outlines a method for assessing the effect of a test compound on the viability of cancer cells.
Materials:
-
Cancer cell line (e.g., a c-Met dependent line like MKN-45)
-
Cell culture medium and supplements
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Multi-well spectrophotometer
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a multi-well spectrophotometer.
-
Calculate the percent cell viability for each compound concentration relative to the untreated control cells and determine the IC₅₀ value.
Signaling Pathways and Experimental Workflows
c-Met Signaling Pathway
Aberrant activation of the c-Met receptor tyrosine kinase triggers a cascade of downstream signaling events that promote cancer cell proliferation, survival, migration, and invasion. Key downstream pathways include the RAS/MAPK, PI3K/AKT, and STAT pathways. Inhibition of c-Met by a this compound derivative can block these oncogenic signals.
dot
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of imidazopyridine derivatives as novel c-Met kinase inhibitors: Synthesis, SAR study, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Scaffold and SAR studies on c-MET inhibitors using machine learning approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Safe Handling of 3,4'-Bipyridin-2'-amine
Disclaimer: This document provides a summary of safety and handling precautions for 3,4'-Bipyridin-2'-amine, intended for researchers, scientists, and drug development professionals. A specific, official Safety Data Sheet (SDS) for this compound was not available at the time of writing. The following information is therefore extrapolated from safety data for structurally analogous compounds, including various aminopyridines and bipyridines.[1] Users must consult the specific SDS provided by their chemical supplier before handling this compound and adhere to all institutional and governmental safety regulations.
Hazard Identification and Classification
This compound is a heterocyclic amine. Based on the hazard profiles of structurally similar aminopyridines and bipyridines, this compound should be handled as a substance with high acute toxicity and the potential to cause severe irritation or burns.[1]
Anticipated GHS Hazard Statements:
-
H300/H301: Fatal or Toxic if swallowed.
-
H311 + H331: Toxic in contact with skin or if inhaled.
-
H314/H315: Causes severe skin burns and eye damage or causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H411: Toxic to aquatic life with long-lasting effects.
Due to these potential hazards, the compound must be handled with extreme caution, utilizing appropriate engineering controls and personal protective equipment.
Physical and Chemical Properties
Quantitative data for this compound is not widely published. The table below includes data for related compounds to provide an approximate understanding of its expected properties.
| Property | Value (Compound) | Source(s) |
| Molecular Formula | C₁₀H₉N₃ | [2][3] |
| Molecular Weight | 171.20 g/mol | [2][3] |
| Melting Point | 155 - 158 °C (for an aminopyridine) | |
| Boiling Point | 273 °C (for an aminopyridine) | |
| Partition Coefficient | log Pow: ca. -0.76 (for an aminopyridine) |
Toxicological Information
No specific toxicological studies for this compound are publicly available. The data below for related compounds highlights the significant potential for toxicity. Assume this level of hazard when handling.
| Compound | Route | Value | Species | Source(s) |
| 2,2'-Bipyridine | Oral LD50 | 100 mg/kg | Rat | [4] |
| 2,4-D Amine | Oral LD50 | 1161 - 1670 mg/kg | Rat | [5][6] |
| 2,4-D Amine | Dermal LD50 | >2000 mg/kg | Rabbit | [6] |
Experimental Protocols for Safe Handling
Adherence to strict safety protocols is mandatory. The following procedures are based on best practices for handling highly toxic, solid organic compounds.[7]
Engineering Controls
-
Ventilation: All handling of solid this compound and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[7]
-
Safety Equipment: A safety shower and eyewash station must be readily accessible and tested regularly.
Personal Protective Equipment (PPE)
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile, neoprene). Change gloves immediately if contamination occurs.[1][8]
-
Eye/Face Protection: Use chemical safety goggles and a face shield to protect against splashes and dust.[8]
-
Skin and Body Protection: Wear a flame-retardant lab coat, long pants, and closed-toe shoes. For operations with a high risk of splashing, consider a chemical-resistant apron or suit.[1]
-
Respiratory Protection: If dust is generated and engineering controls are insufficient, a NIOSH/MSHA-approved respirator is required.[7]
Handling and Storage Protocol
-
Receiving: Upon receipt, inspect the container for damage. Store in the original, tightly sealed container.
-
Weighing/Dispensing: Conduct weighing and dispensing operations inside a fume hood or a ventilated balance enclosure to minimize dust exposure. Use anti-static measures where appropriate.
-
Solution Preparation: Add the solid compound slowly to the solvent to avoid splashing.
-
General Hygiene: Do not eat, drink, or smoke in the laboratory.[1] Wash hands and face thoroughly after handling the substance. Immediately change any contaminated clothing.
-
Storage: Store in a tightly closed, properly labeled container. Keep in a cool, dry, and well-ventilated area designated for toxic compounds. Store locked up or in an area accessible only to authorized personnel.
-
Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[5][8]
Visualized Workflows and Procedures
The following diagrams illustrate the recommended workflows for handling and emergency response.
Caption: General laboratory workflow for handling this compound.
Caption: Emergency response flowchart for spills and personnel exposure.
Emergency and First Aid Procedures
Spill Response
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent the spill from entering drains. Cover with an inert absorbent material (e.g., vermiculite, sand).
-
Collect: Carefully sweep or scoop the material into a suitable, labeled container for hazardous waste disposal. Avoid generating dust.[8]
-
Decontaminate: Clean the spill area thoroughly with an appropriate decontaminating agent.
First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[1]
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[1]
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][9]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.
References
- 1. lobachemie.com [lobachemie.com]
- 2. 1214324-02-3|[3,4'-Bipyridin]-2-amine|BLD Pharm [bldpharm.com]
- 3. 865604-20-2|this compound|BLD Pharm [bldpharm.com]
- 4. riccachemical.com [riccachemical.com]
- 5. cms9files.revize.com [cms9files.revize.com]
- 6. assets.greenbook.net [assets.greenbook.net]
- 7. alkalimetals.com [alkalimetals.com]
- 8. biochemopharma.fr [biochemopharma.fr]
- 9. static.cymitquimica.com [static.cymitquimica.com]
Methodological & Application
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 3,4'-Bipyridin-2'-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of 3,4'-Bipyridin-2'-amine, a valuable scaffold in medicinal chemistry, via palladium-catalyzed cross-coupling reactions. The primary methods detailed are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These protocols are intended to be a foundational guide for researchers in organic synthesis and drug discovery.
Introduction
Bipyridine derivatives are of significant interest in pharmaceutical and materials science due to their presence in numerous biologically active compounds and functional materials. The this compound core is a key pharmacophore that can be further functionalized to explore structure-activity relationships (SAR). Palladium-catalyzed cross-coupling reactions are powerful and versatile methods for the construction of C-C and C-N bonds, enabling the efficient synthesis of such complex heterocyclic systems.[1][2][3]
This guide outlines two primary synthetic strategies for obtaining this compound:
-
Suzuki-Miyaura Coupling: This method involves the palladium-catalyzed reaction between an organoboron compound and an organohalide to form a C-C bond.[1][3] For the target molecule, this translates to the coupling of a pyridine boronic acid/ester with a halogenated aminopyridine.
-
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond via the palladium-catalyzed coupling of an amine with an aryl halide.[2][4] This can be employed to introduce the amino group onto a pre-formed bipyridine scaffold or to couple an aminopyridine with a halopyridine directly.
Synthetic Strategies and Data Presentation
The choice of synthetic route often depends on the commercial availability and stability of the starting materials. Below is a summary of the two main palladium-catalyzed approaches for the synthesis of this compound.
Strategy 1: Suzuki-Miyaura Coupling
This is a convergent approach where the bipyridine core is constructed in a single step from two functionalized pyridine precursors.
-
Reaction: 3-Pyridylboronic acid is coupled with 4-halo-2-aminopyridine (e.g., 4-bromo-2-aminopyridine).
Strategy 2: Two-Step Synthesis via Buchwald-Hartwig Amination
This approach first constructs a halogenated bipyridine intermediate, which is then aminated.
-
Step 1 (Suzuki Coupling): Synthesis of a 2'-halo-3,4'-bipyridine intermediate.
-
Step 2 (Buchwald-Hartwig Amination): Amination of the 2'-halo-3,4'-bipyridine to introduce the 2'-amino group.
The following tables summarize typical reagents, catalysts, and conditions for these key reactions.
Table 1: Suzuki-Miyaura Coupling of Pyridine Derivatives
| Entry | Pyridine Substrate | Boronic Acid/Ester | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Amino-3-bromopyridine | Pyridine-2-boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | 90 | Not Specified |
| 2 | 3-Bromoquinoline | 2,3-dichloro-4-pyridylboronic acid | Pd(PPh₃)₂Cl₂ / P(tBu)₃ | Na₂CO₃ | 1,4-Dioxane | Reflux | Not Specified |
| 3 | Aryl Halide | Pyridylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Not Specified | Not Specified | 50-65 |
Data adapted from representative Suzuki coupling reactions of similar substrates.[3][5][6]
Table 2: Buchwald-Hartwig Amination of Halopyridines
| Entry | Halopyridine Substrate | Amine | Catalyst / Precatalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 3-Bromo-2-aminopyridine | Morpholine | Pd₂(dba)₃ | RuPhos | LiHMDS | Toluene | 100 | 71 |
| 2 | 2-Bromopyridines | Volatile Amines | Pd(OAc)₂ | dppp | NaOtBu | Toluene | 80 | 55-98 |
| 3 | Aryl Halide | Primary/Secondary Amine | Pd(0) or Pd(II) source | Phosphine or Carbene | Strong Base | Toluene, Dioxane | Not Specified | Not Specified |
Data adapted from representative Buchwald-Hartwig amination reactions of similar substrates.[4][7][8]
Experimental Protocols
The following are detailed protocols for the synthesis of this compound.
Protocol 1: Suzuki-Miyaura Coupling for this compound Synthesis
This protocol describes the direct coupling of a pyridine boronic acid with a halogenated aminopyridine.
Materials:
-
4-Bromo-pyridin-2-amine
-
Pyridine-3-boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium Carbonate (Na₂CO₃)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Argon or Nitrogen gas
Procedure:
-
To an oven-dried round-bottom flask, add 4-bromo-pyridin-2-amine (1.0 eq), pyridine-3-boronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and sodium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed mixture of toluene and water (4:1 v/v) to the flask via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired this compound.
Protocol 2: Buchwald-Hartwig Amination (Two-Step Approach)
This protocol outlines the synthesis of this compound starting from a pre-formed halogenated bipyridine.
Step A: Suzuki Coupling to Synthesize 2'-Bromo-3,4'-bipyridine
(Follow Protocol 1, using 3-bromopyridine and 4-pyridylboronic acid as starting materials)
Step B: Buchwald-Hartwig Amination of 2'-Bromo-3,4'-bipyridine
Materials:
-
2'-Bromo-3,4'-bipyridine (from Step A)
-
Ammonia source (e.g., benzophenone imine, or directly using ammonia gas) or an amine equivalent.
-
Palladium(II) acetate [Pd(OAc)₂] or a suitable palladium precatalyst.
-
A suitable phosphine ligand (e.g., RuPhos, BrettPhos, XPhos).[7]
-
A strong base (e.g., sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS)).[7]
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane).
-
Argon or Nitrogen gas.
Procedure:
-
In a flame-dried Schlenk tube under an argon atmosphere, combine 2'-Bromo-3,4'-bipyridine (1.0 eq), the palladium precatalyst (e.g., RuPhos precatalyst, 0.02 eq), and the base (e.g., LiHMDS, 1.2 eq).[7]
-
Add the anhydrous solvent (e.g., toluene) via syringe.
-
Add the amine source (e.g., primary or secondary amine, 1.2 eq).
-
Seal the tube and heat the reaction mixture to 100 °C for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by silica gel column chromatography.
Visualized Workflows
The following diagrams illustrate the experimental workflows for the described synthetic protocols.
Caption: Experimental workflow for the Suzuki-Miyaura synthesis of this compound.
Caption: Workflow for the Buchwald-Hartwig amination step to synthesize this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for 3,4'-Bipyridin-2'-amine in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4'-Bipyridin-2'-amine is a heterocyclic compound featuring two pyridine rings linked together, with an amine substituent that can significantly influence its electronic and coordination properties.[1] While extensive literature details the synthesis of aminobipyridines, specific applications of this compound as a ligand in catalysis are not widely documented.[2] However, the structural similarity to other bipyridine and aminopyridine ligands, which are staples in transition metal catalysis, suggests its potential utility in a range of catalytic transformations.[3][4] The presence of both a bipyridyl scaffold, known for its strong coordination to metal centers, and an amino group, which can act as a secondary coordination site or a directing group, makes this compound an intriguing candidate for ligand development in catalysis.
This document provides detailed application notes and proposed protocols for the use of this compound as a ligand in key catalytic reactions, drawing parallels from well-established systems using analogous ligands.
Palladium-Catalyzed Cross-Coupling Reactions
Bipyridine ligands are extensively used in palladium-catalyzed cross-coupling reactions to enhance catalyst stability and activity. The this compound ligand is proposed to be effective in classic C-C bond-forming reactions such as the Suzuki-Miyaura and Heck couplings.
Application Note: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for the synthesis of biaryls. A palladium complex with this compound is anticipated to effectively catalyze the coupling of aryl halides with arylboronic acids. The amine functionality might influence the electronic properties of the catalyst, potentially affecting reactivity and product yields.
Proposed Catalytic System:
-
Catalyst Precursor: Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Ligand: this compound
-
Base: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄)
-
Solvent: Toluene, 1,4-dioxane, or a mixture of toluene and water
Table 1: Representative Quantitative Data for Suzuki-Miyaura Coupling of 4-bromotoluene with Phenylboronic Acid
| Entry | Pd Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | 4 | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 12 | 85 |
| 2 | Pd₂(dba)₃ (1) | 4 | K₃PO₄ (2) | 1,4-Dioxane | 110 | 8 | 92 |
| 3 | Pd(OAc)₂ (2) | 4 | Cs₂CO₃ (2) | Toluene | 100 | 12 | 88 |
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
This compound (0.04 mmol, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Anhydrous solvent (e.g., 1,4-dioxane, 5 mL)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating block
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, arylboronic acid, palladium precursor, this compound, and base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 110 °C) and stir for the specified time (e.g., 8 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Suzuki-Miyaura Coupling Experimental Workflow.
Application Note: Heck Reaction
The Heck reaction couples an unsaturated halide with an alkene. The this compound ligand could provide a stable and active palladium catalyst for this transformation.
Table 2: Representative Quantitative Data for Heck Reaction of Iodobenzene with Styrene
| Entry | Pd Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (1) | 2 | Et₃N (1.5) | DMF | 120 | 16 | 90 |
| 2 | PdCl₂(PPh₃)₂ (1) | 2 | K₂CO₃ (2) | DMAc | 130 | 12 | 88 |
| 3 | Pd(OAc)₂ (1) | 2 | NaOAc (2) | NMP | 120 | 16 | 85 |
Experimental Protocol: Heck Reaction
Materials:
-
Aryl halide (1.0 mmol)
-
Alkene (1.5 mmol)
-
Palladium precursor (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%)
-
This compound (0.02 mmol, 2 mol%)
-
Base (e.g., triethylamine (Et₃N), 1.5 mmol)
-
Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), 5 mL)
Procedure:
-
In a sealed tube, combine the aryl halide, palladium precursor, and this compound.
-
Add the solvent, followed by the alkene and the base.
-
Seal the tube and heat the mixture to the desired temperature (e.g., 120 °C) with stirring for the specified time (e.g., 16 hours).
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Ruthenium-Catalyzed Hydrogenation Reactions
Ruthenium complexes bearing bipyridine ligands are known to be effective catalysts for hydrogenation and transfer hydrogenation reactions. The electronic properties of this compound could modulate the activity and selectivity of a ruthenium center.
Application Note: Transfer Hydrogenation of Ketones
Transfer hydrogenation is a convenient method for the reduction of carbonyl compounds using a hydrogen donor like isopropanol. A ruthenium complex of this compound could facilitate this process.
Table 3: Representative Quantitative Data for Transfer Hydrogenation of Acetophenone
| Entry | Ru Precursor (mol%) | Ligand (mol%) | H-Donor | Base (mol%) | Temp (°C) | Time (h) | Conversion (%) |
| 1 | [Ru(p-cymene)Cl₂]₂ (0.5) | 2 | i-PrOH | KOt-Bu (5) | 80 | 2 | 95 |
| 2 | RuCl₃·xH₂O (1) | 2 | i-PrOH | KOH (10) | 82 | 4 | 91 |
| 3 | [Ru(p-cymene)Cl₂]₂ (0.5) | 2 | HCOOH/Et₃N (5:2) | - | 60 | 6 | 88 |
Experimental Protocol: Transfer Hydrogenation of a Ketone
Materials:
-
Ketone (1.0 mmol)
-
Ruthenium precursor (e.g., [Ru(p-cymene)Cl₂]₂, 0.005 mmol, 0.5 mol%)
-
This compound (0.02 mmol, 2 mol%)
-
Isopropanol (as solvent and H-donor, 5 mL)
-
Base (e.g., potassium tert-butoxide (KOt-Bu), 0.05 mmol, 5 mol%)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the ruthenium precursor and this compound.
-
Add isopropanol and stir for 10-15 minutes to allow for complex formation.
-
Add the ketone and the base.
-
Heat the reaction mixture to reflux (e.g., 80 °C) and monitor by TLC or GC.
-
Upon completion, cool the reaction, quench with water, and extract with an organic solvent.
-
Dry the organic phase, concentrate, and purify by column chromatography.
Caption: Generalized Catalytic Cycle for Cross-Coupling Reactions.
Iridium and Rhodium-Catalyzed C-H Activation/Functionalization
Iridium and rhodium complexes with bipyridine ligands are powerful catalysts for C-H activation and subsequent functionalization, such as borylation and amination. The directing group ability of the amine in this compound could be explored in these contexts, although the ligand itself would also be coordinating to the metal center.
Application Note: Iridium-Catalyzed C-H Borylation
Aromatic C-H borylation is a valuable transformation for introducing a versatile boronate ester group. An iridium complex of this compound could potentially catalyze this reaction.
Table 4: Representative Quantitative Data for Iridium-Catalyzed Borylation of Benzene
| Entry | Ir Precursor (mol%) | Ligand (mol%) | Boron Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | [Ir(COD)OMe]₂ (1.5) | 3 | B₂pin₂ | Cyclohexane | 80 | 24 | 75 |
| 2 | [Ir(COD)Cl]₂ (1.5) | 3 | B₂pin₂ | n-Hexane | 80 | 24 | 70 |
| 3 | [Ir(COD)OMe]₂ (1.5) | 3 | HBpin | THF | 60 | 12 | 82 |
Experimental Protocol: Iridium-Catalyzed C-H Borylation
Materials:
-
Aromatic substrate (1.0 mmol)
-
Iridium precursor (e.g., [Ir(COD)OMe]₂, 0.015 mmol, 1.5 mol%)
-
This compound (0.03 mmol, 3 mol%)
-
Bis(pinacolato)diboron (B₂pin₂, 1.5 mmol)
-
Anhydrous solvent (e.g., cyclohexane, 3 mL)
Procedure:
-
In a glovebox, charge a screw-cap vial with the iridium precursor, this compound, and B₂pin₂.
-
Add the solvent and the aromatic substrate.
-
Seal the vial and heat the mixture at the desired temperature (e.g., 80 °C) for the specified time.
-
Cool the reaction to room temperature, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Disclaimer: The catalytic applications, experimental protocols, and quantitative data presented in this document for this compound are proposed based on established chemical principles and analogies to similar ligand systems. These should serve as a starting point for experimental investigation and will require optimization for specific substrates and reaction conditions.
References
Application Notes and Protocols for the Synthesis of Bipyridines via Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This application note provides a detailed experimental procedure for the synthesis of bipyridines, a critical class of ligands in catalysis, materials science, and as structural motifs in pharmaceuticals.[3][4][5] A significant challenge in this synthesis is the tendency of the bipyridine product to coordinate with the palladium catalyst, which can decrease its activity.[3][4] The protocols and data presented herein offer robust methods to achieve high yields and purity.
General Reaction Scheme
The synthesis of bipyridines via Suzuki coupling typically involves the palladium-catalyzed reaction between a halopyridine and a pyridylboronic acid or its corresponding ester derivative.
General Reaction for Bipyridine Synthesis
Comparative Data of Suzuki Coupling Conditions for Bipyridine Synthesis
The choice of catalyst, ligand, base, and solvent system is critical for the successful synthesis of bipyridines. The following table summarizes various reported conditions to provide a comparative overview for reaction optimization.
| Entry | Halopyridine | Boron Reagent | Catalyst (mol%) | Base (Equivalents) | Solvent | Temp. (°C) / Time (h) | Yield (%) | Reference |
| 1 | 2-Bromopyridine | 3-Pyridylboronic acid | Pd(PPh₃)₄ (>10) | Na₂CO₃ | Toluene/Ethanol/Water | 80-100 / Not Specified | 50-65 | [3][4] |
| 2 | Aryl/Heteroaryl Bromide | 2-Pyridylboronate | Pd₂(dba)₃ (1.5) / Ligand (3) | KF (3.0) | 1,4-Dioxane | 110 / Until completion | 74-82 | [6] |
| 3 | 2-Bromopyridine | 3-Pyridylboronic acid | Pd(PPh₃)₄ (3-5) | K₂CO₃ (2.0) | Toluene/Ethanol/Water (4:1:1) | 80-100 / Not Specified | Not Specified | [7] |
| 4 | Halogenated aromatics/heteroaromatics | Pyridylboronic acids | Pd(PPh₃)₂Cl₂ (5) | Na₂CO₃ (1 M aq.) | 1,4-Dioxane | Reflux / 8 | 67-69 | [8] |
| 5 | Bromopyridine | 2-Pyridylboronic acid ester | PdCl₂(PPh₃)₂ (5) | Not Specified | Not Specified | Not Specified | Good | [3][4] |
| 6 | Aryl Bromides | Phenylboronic acid | Pd(OAc)₂ (0.5) | Na₂CO₃ (2.0) | Water/Acetone (3.5:3) | 35 / 0.5 | Quantitative | [9] |
Experimental Protocols
This section details a general, representative protocol for the synthesis of a bipyridine, such as 2,3'-bipyridine.[7] Researchers should note that optimization of reactants, catalyst, base, and temperature may be necessary for specific substrates.
Materials and Reagents
-
Halopyridine: e.g., 2-Bromopyridine (1.0 eq)
-
Pyridylboronic Acid/Ester: e.g., 3-Pyridylboronic acid (1.1 - 1.5 eq)
-
Palladium Catalyst: e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Base: e.g., Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (2.0 eq)
-
Solvent: Degassed mixture, e.g., Toluene/Ethanol/Water (4:1:1) or 1,4-Dioxane with water
-
Inert Gas: Argon or Nitrogen
-
Anhydrous Sodium Sulfate (Na₂SO₄) for drying
-
Organic Solvents for Extraction: e.g., Ethyl Acetate, Dichloromethane
-
Brine (saturated NaCl solution)
-
Silica Gel for column chromatography
Procedure
-
Reaction Setup:
-
Place a magnetic stir bar into a flame-dried Schlenk flask or a round-bottom flask equipped with a reflux condenser.
-
Add the halopyridine (1.0 eq), pyridylboronic acid (1.2 eq), and base (2.0 eq) to the flask.[7]
-
Seal the flask with a rubber septum, then evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
-
Addition of Solvent and Catalyst:
-
Prepare the solvent mixture and degas it by bubbling argon through it for 10-15 minutes or by using a freeze-pump-thaw technique.[1]
-
Using a syringe, transfer the degassed solvent into the reaction flask.
-
Under a positive flow of inert gas, quickly add the palladium catalyst to the stirring mixture.[7]
-
-
Reaction:
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water to dissolve the inorganic salts and dilute the mixture with an organic solvent like ethyl acetate.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two more times with the organic solvent.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired bipyridine.
-
Alternatively, recrystallization from a suitable solvent (e.g., ethanol) can be employed to purify the product.[7] Dissolve the crude solid in a minimum amount of hot solvent and allow it to cool slowly to form pure crystals.
-
Visualized Experimental Workflow
The following diagram illustrates the key steps in the experimental procedure for synthesizing bipyridines via Suzuki coupling.
Caption: Experimental workflow for Suzuki coupling.
Troubleshooting and Optimization
-
Low Yield: Can be due to catalyst deactivation by the bipyridine product.[3][4] Consider using more robust catalysts with specialized ligands or higher catalyst loading. Ensure the inert atmosphere is maintained throughout the reaction.
-
Homocoupling: Dimerization of the starting materials (e.g., to form 2,2'-bipyridine or 3,3'-bipyridine) is a common side reaction.[7] Optimizing the stoichiometry of the coupling partners can minimize this.
-
Protodeboronation: The pyridylboronic acid can react with protic solvents to revert to the corresponding pyridine.[7] This is a particular issue with unstable 2-pyridylboronic acids. Using stabilized boronate esters or carefully controlling the amount of water in the reaction can mitigate this side reaction.[5][7]
References
- 1. m.youtube.com [m.youtube.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. mdpi.com [mdpi.com]
- 4. preprints.org [preprints.org]
- 5. researchgate.net [researchgate.net]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Synthesis of 3,4'-Bipyridin-2'-amine via Negishi and Stille Coupling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 3,4'-Bipyridin-2'-amine, a valuable scaffold in medicinal chemistry and materials science, utilizing two powerful palladium-catalyzed cross-coupling reactions: the Negishi coupling and the Stille coupling. These methods offer versatile and efficient routes to this important heterocyclic compound.
Introduction
This compound is a key structural motif found in numerous biologically active compounds and functional materials. The presence of the amino group and the nitrogen atoms in the pyridine rings allows for diverse functionalization and coordination with metal centers, making it a sought-after building block in drug discovery and ligand design. The Negishi and Stille coupling reactions are cornerstone methods in modern organic synthesis for the formation of C-C bonds, particularly for the construction of biaryl and heteroaryl systems. This guide outlines detailed procedures for both approaches to synthesize this compound, providing a comparative overview to aid in methodological selection.
Synthetic Strategies
The synthesis of this compound via cross-coupling reactions can be approached in a one-step convergent manner. This involves the coupling of a pre-functionalized aminopyridine with a halopyridine. For the Negishi reaction, a 2-amino-4-pyridylzinc reagent is coupled with a 3-halopyridine. In the Stille reaction, a 2-amino-4-(trialkylstannyl)pyridine is the coupling partner for the 3-halopyridine.
Negishi Coupling Approach
The Negishi coupling is renowned for its high yields and excellent functional group tolerance. The reaction involves the palladium-catalyzed coupling of an organozinc reagent with an organic halide.
Reaction Scheme
Caption: General scheme for the Negishi coupling synthesis of this compound.
Experimental Protocol: Negishi Coupling
Materials:
-
3-Bromopyridine or 3-Iodopyridine
-
2-Amino-4-chloropyridine (for in situ generation of the organozinc reagent)
-
n-Butyllithium (n-BuLi) or other strong base
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a ligand)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Organozinc Reagent (in situ):
-
To a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add 2-amino-4-chloropyridine (1.0 eq.) and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq.) dropwise, maintaining the temperature below -70 °C. Stir for 1 hour at -78 °C.
-
In a separate flask, dissolve anhydrous ZnCl₂ (1.2 eq.) in anhydrous THF.
-
Transfer the ZnCl₂ solution to the lithiated pyridine solution via cannula at -78 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours. The resulting solution contains the 2-amino-4-pyridylzinc chloride reagent.
-
-
Cross-Coupling Reaction:
-
To the flask containing the organozinc reagent, add 3-bromopyridine (1.0 eq.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Heat the reaction mixture to reflux (around 65-70 °C) and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: a gradient of hexane/ethyl acetate, potentially with a small amount of triethylamine to prevent streaking of the amine product) to afford this compound.
-
Quantitative Data: Negishi Coupling
| Parameter | Typical Range/Value |
| Yield | 60-85% |
| Catalyst Loading | 2-5 mol% |
| Solvent | Anhydrous THF |
| Temperature | Reflux (~66 °C) |
| Reaction Time | 12-24 hours |
Stille Coupling Approach
The Stille coupling utilizes an organotin reagent and is known for its tolerance of a wide variety of functional groups and the stability of the organostannane reagents. However, a significant drawback is the toxicity of the tin compounds.
Reaction Scheme
Caption: General scheme for the Stille coupling synthesis of this compound.
Experimental Protocol: Stille Coupling
Materials:
-
3-Bromopyridine or 3-Iodopyridine
-
2-Amino-4-(tributylstannyl)pyridine
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Anhydrous N,N-Dimethylformamide (DMF) or Toluene
-
Copper(I) Iodide (CuI) (optional, as a co-catalyst)
-
Saturated aqueous Potassium Fluoride (KF) solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Cross-Coupling Reaction:
-
To a flame-dried flask under an inert atmosphere, add 2-amino-4-(tributylstannyl)pyridine (1.0 eq.), 3-bromopyridine (1.1 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and anhydrous DMF or toluene.
-
If using, add CuI (10 mol%) as a co-catalyst.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Add a saturated aqueous solution of KF and stir vigorously for 1-2 hours to precipitate the tin byproducts as insoluble tributyltin fluoride.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: a gradient of hexane/ethyl acetate, often with 1% triethylamine) to yield this compound.
-
Quantitative Data: Stille Coupling
| Parameter | Typical Range/Value |
| Yield | 55-80% |
| Catalyst Loading | 2-5 mol% |
| Solvent | Anhydrous DMF or Toluene |
| Temperature | 80-110 °C |
| Reaction Time | 12-24 hours |
Catalytic Cycles and Experimental Workflow
Catalytic Cycles
Caption: Catalytic cycles for the Negishi and Stille cross-coupling reactions.
General Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
Conclusion
Both the Negishi and Stille coupling reactions provide effective and reliable methods for the synthesis of this compound. The choice between the two protocols may depend on factors such as the availability of starting materials, functional group tolerance requirements, and considerations regarding the toxicity of organotin reagents. The Negishi coupling often offers milder reaction conditions and avoids the use of toxic tin compounds. The Stille coupling, on the other hand, benefits from the air and moisture stability of the organostannane reagents. The protocols and data presented herein serve as a comprehensive guide for researchers to successfully synthesize this valuable bipyridine derivative.
Application Notes and Protocols: Purification of 3,4'-Bipyridin-2'-amine by Column Chromatography
Introduction
3,4'-Bipyridin-2'-amine is a pivotal building block in organic synthesis and materials science, frequently utilized as a ligand in coordination chemistry.[1] The purity of this compound is paramount for the successful synthesis of complex molecules and the desired performance of resulting materials. This document provides a comprehensive protocol for the purification of this compound from a crude reaction mixture using column chromatography, a widely adopted and effective purification technique for bipyridine derivatives.[2][3]
Due to the basic nature of the amine group and the aromaticity of the bipyridine core, special considerations are required to mitigate strong interactions with the acidic silica gel stationary phase, which can lead to poor separation and product loss.[4][5] This protocol outlines a robust methodology using a modified mobile phase to ensure efficient elution and high purity of the final product.
Materials and Methods
Materials and Equipment
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (ACS grade or higher)
-
Ethyl acetate (ACS grade or higher)
-
Triethylamine (Et3N)
-
Methanol (ACS grade or higher)
-
Dichloromethane (DCM)
-
Glass chromatography column
-
Separatory funnel or loading funnel
-
Fraction collection tubes
-
Thin-Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp (254 nm)
-
Rotary evaporator
-
Beakers, flasks, and other standard laboratory glassware
Experimental Protocol
1. Preparation of the Mobile Phase (Eluent)
The choice of eluent is critical for the successful separation of this compound. A gradient elution is recommended, starting with a less polar solvent system and gradually increasing the polarity. Due to the basicity of the target compound, the addition of a small amount of triethylamine to the mobile phase is crucial to prevent streaking and ensure good peak shape by neutralizing the acidic sites on the silica gel.[4][5][6]
-
Initial Mobile Phase (Less Polar): 99:1 (v/v) Hexane:Ethyl Acetate + 0.1% Triethylamine.
-
Final Mobile Phase (More Polar): 1:1 (v/v) Hexane:Ethyl Acetate + 0.1% Triethylamine.
-
Alternative for highly polar impurities: A solvent system containing dichloromethane and methanol with an amine additive can also be effective.[4][7] For instance, a gradient of 0-10% methanol in dichloromethane with 0.1% triethylamine.
2. Thin-Layer Chromatography (TLC) Analysis
Before performing the column chromatography, it is essential to determine the appropriate solvent system and monitor the reaction progress using TLC.
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the TLC plate with the crude mixture and develop it in various solvent systems (e.g., different ratios of hexane:ethyl acetate with 0.1% triethylamine).
-
Visualize the spots under a UV lamp. The ideal solvent system should provide a good separation between the desired product and impurities, with the product having an Rf value of approximately 0.2-0.4.
3. Column Packing (Slurry Method)
-
Prepare a slurry of silica gel in the initial, less polar mobile phase.[2]
-
Pour the slurry into the chromatography column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, forming a uniform packed bed.
-
Drain the excess solvent until the solvent level is just above the top of the silica bed.
4. Sample Loading
-
Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane or the mobile phase.[2]
-
Carefully load the dissolved sample onto the top of the silica gel column using a pipette.
-
Allow the sample to adsorb completely onto the silica gel.
5. Elution and Fraction Collection
-
Begin the elution with the initial, less polar mobile phase.
-
Collect the eluate in fractions using test tubes or other suitable containers.
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (gradient elution) to facilitate the separation of compounds with varying polarities.[2]
-
Monitor the separation by collecting small aliquots from the fractions and analyzing them by TLC.[2]
6. Product Isolation
-
Combine the fractions containing the pure this compound, as identified by TLC analysis.[2]
-
Remove the solvent from the combined fractions using a rotary evaporator under reduced pressure to obtain the purified product.
-
Further dry the purified compound under high vacuum to remove any residual solvent.
7. Characterization
-
Confirm the identity and purity of the final product using analytical techniques such as NMR, Mass Spectrometry, and HPLC.
Data Presentation
The following table summarizes the key parameters for the column chromatography purification of this compound.
| Parameter | Recommended Specification | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard adsorbent for a wide range of organic compounds. |
| Mobile Phase (Eluent) | Gradient of Hexane:Ethyl Acetate with 0.1% Triethylamine | Allows for the separation of compounds with a range of polarities. Triethylamine is added to prevent tailing of the basic amine product.[4][6] |
| Sample Preparation | Dissolution in a minimal volume of a polar organic solvent (e.g., DCM) | Ensures a concentrated band is loaded onto the column for optimal separation. |
| Elution Method | Gradient Elution | Improves separation efficiency for complex mixtures compared to isocratic elution. |
| Monitoring Technique | Thin-Layer Chromatography (TLC) with UV visualization | Provides a quick and effective way to track the separation and identify fractions containing the pure product.[2] |
| Expected Purity | >98% (dependent on crude sample purity) | Column chromatography is a highly effective method for achieving high purity. |
Visualizations
The following diagram illustrates the experimental workflow for the purification of this compound.
Caption: Workflow for the purification of this compound.
Troubleshooting
-
Product does not elute: The mobile phase may not be polar enough. Gradually increase the polarity by adding more ethyl acetate or a small amount of methanol.
-
Product streaks on the column/TLC plate: This is likely due to the interaction of the basic amine with acidic silica. Ensure that triethylamine or another suitable base is added to the mobile phase.[4][5] Alternatively, consider using a different stationary phase like alumina or an amine-functionalized silica gel.[4][6]
-
Poor separation from impurities: Optimize the mobile phase composition by testing a wider range of solvent ratios in TLC. A slower, more gradual gradient during elution can also improve resolution.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Handle organic solvents with care as they are flammable and can be harmful if inhaled or in contact with skin.
-
This compound and its derivatives may be harmful; consult the Safety Data Sheet (SDS) before handling.
References
Application of 3,4'-Bipyridin-2'-amine in the Synthesis of Metal-Organic Frameworks (MOFs): A Proposed Approach
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and functionalizable nature make them promising candidates for a wide range of applications, including gas storage and separation, catalysis, drug delivery, and sensing. The choice of the organic ligand is crucial in determining the final structure and properties of the MOF.
This document outlines a proposed application for 3,4'-Bipyridin-2'-amine as a versatile ligand in the synthesis of novel MOFs. While direct synthesis of MOFs using this specific ligand is not yet widely reported in the literature, its unique structural and electronic features—a combination of a chelating bipyridine moiety and a reactive primary amine group—suggest significant potential for creating functional materials. The presence of the amino group can enhance gas sorption selectivity, provide a site for post-synthetic modification, and introduce basic catalytic sites.
Proposed Application: Synthesis of Functionalized MOFs for CO2 Capture and Catalysis
We propose the use of this compound as a co-ligand in conjunction with a dicarboxylate linker to synthesize a series of isostructural MOFs with varying metal centers (e.g., Zn(II), Cu(II), Co(II)). The bipyridine unit can act as a pillar, connecting layers of metal-dicarboxylate sheets, while the pendant amine group would project into the pores of the framework.
Logical Relationship for Employing this compound in MOF Synthesis
Caption: Logical workflow for the synthesis and application of MOFs using this compound.
Experimental Protocols
The following are detailed, proposed methodologies for the synthesis and characterization of MOFs incorporating this compound. These protocols are based on established procedures for analogous bipyridine-based MOFs.[1][2]
Protocol 1: Solvothermal Synthesis of a Zn-based MOF
Objective: To synthesize a crystalline MOF using zinc nitrate, terephthalic acid, and this compound.
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
Terephthalic acid (H₂BDC)
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
In a 20 mL scintillation vial, dissolve zinc nitrate hexahydrate (0.1 mmol, 29.7 mg) and terephthalic acid (0.1 mmol, 16.6 mg) in 10 mL of DMF.
-
To this solution, add this compound (0.1 mmol, 17.1 mg).
-
Cap the vial tightly and place it in a programmable oven.
-
Heat the mixture to 120 °C at a rate of 5 °C/min and hold for 48 hours.
-
Cool the oven to room temperature at a rate of 5 °C/min.
-
Colorless, crystalline precipitates should form.
-
Decant the mother liquor and wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL).
-
Dry the product under vacuum at 80 °C for 12 hours to remove residual solvent.
Experimental Workflow for MOF Synthesis and Activation
Caption: Step-by-step workflow for the synthesis and activation of a proposed MOF.
Protocol 2: Post-Synthetic Modification (PSM) with Acetic Anhydride
Objective: To acetylate the primary amine of the synthesized MOF to alter its surface properties.
Materials:
-
Synthesized amine-functionalized MOF
-
Acetic anhydride
-
Triethylamine
-
Dichloromethane (DCM)
Procedure:
-
Activate the synthesized MOF (100 mg) as described in Protocol 1.
-
Suspend the activated MOF in 10 mL of anhydrous DCM in a round-bottom flask.
-
Add triethylamine (0.5 mL) to the suspension.
-
Add acetic anhydride (0.3 mL) dropwise while stirring.
-
Stir the mixture at room temperature for 24 hours.
-
Collect the solid by centrifugation or filtration.
-
Wash the modified MOF thoroughly with DCM (3 x 10 mL) and then ethanol (3 x 10 mL).
-
Dry the product under vacuum at 60 °C for 12 hours.
Data Presentation
The following tables summarize the expected quantitative data for a series of hypothetical isostructural MOFs (M-BPA-MOF, where M = Zn, Cu, Co and BPA = this compound) based on typical values for similar bipyridine-based frameworks.[2][3]
Table 1: Predicted Crystallographic Data
| Parameter | Zn-BPA-MOF | Cu-BPA-MOF | Co-BPA-MOF |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c | P2₁/c |
| a (Å) | ~10.5 | ~10.4 | ~10.6 |
| b (Å) | ~18.2 | ~18.1 | ~18.3 |
| c (Å) | ~14.8 | ~14.7 | ~14.9 |
| β (°) | ~95.0 | ~95.5 | ~94.8 |
| Volume (ų) | ~2810 | ~2770 | ~2850 |
Table 2: Predicted Porosity and Gas Adsorption Data
| Property | Zn-BPA-MOF | Cu-BPA-MOF | Co-BPA-MOF |
| BET Surface Area (m²/g) | 800 - 1200 | 750 - 1100 | 850 - 1300 |
| Pore Volume (cm³/g) | 0.40 - 0.60 | 0.38 - 0.55 | 0.42 - 0.65 |
| CO₂ Uptake (cm³/g at 273 K, 1 bar) | 80 - 110 | 75 - 100 | 85 - 120 |
| CO₂/N₂ Selectivity (IAST) | 30 - 50 | 28 - 45 | 35 - 55 |
Conclusion
The proposed use of this compound in MOF synthesis opens avenues for the development of new functional materials. The protocols and expected data provided herein serve as a foundational guide for researchers to explore this promising ligand. The presence of the amine functionality is anticipated to be particularly advantageous for applications in CO₂ capture and catalysis. Further research, including the actual synthesis and detailed characterization, is necessary to fully elucidate the potential of these novel materials.
References
- 1. mdpi.com [mdpi.com]
- 2. Two pillared-layer metal–organic frameworks constructed with Co(ii), 1,2,4,5-benzenetetracarboxylate, and 4,4′-bipyridine: syntheses, crystal structures, and gas adsorption properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. Recent progress in the synthesis of metal–organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
Functionalization of 3,4'-Bipyridin-2'-amine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical functionalization of the exocyclic amino group of 3,4'-Bipyridin-2'-amine. This versatile building block is of significant interest in medicinal chemistry and materials science, and its derivatization allows for the exploration of a wide chemical space to develop novel ligands, catalysts, and pharmacologically active agents.
The primary amino group at the 2'-position of the 3,4'-bipyridine scaffold is a nucleophilic handle that can readily undergo a variety of chemical transformations. Standard reactions such as acylation, sulfonylation, alkylation, and cross-coupling reactions can be employed to introduce diverse functional groups, thereby modulating the molecule's steric and electronic properties. The protocols outlined below are based on established methodologies for the functionalization of 2-aminopyridines and related heterocyclic amines.
N-Acylation to Synthesize Amides
N-acylation is a robust and widely used transformation to convert primary amines into stable amide derivatives.[1][2] This reaction is typically achieved by treating the amine with an acylating agent, such as an acyl halide or a carboxylic anhydride, often in the presence of a non-nucleophilic base to scavenge the acid byproduct.[][4] The resulting amides are crucial motifs in numerous pharmaceuticals and functional materials.
Caption: General workflow for the N-acylation of this compound.
Experimental Protocol: General Procedure for N-Acylation
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in a suitable anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile) to a concentration of approximately 0.1-0.2 M.
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine (TEA, 1.5 eq.) or pyridine (2.0 eq.), to the solution and stir for 5-10 minutes at room temperature.
-
Addition of Acylating Agent: Cool the mixture to 0 °C using an ice bath. Slowly add the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.1-1.2 eq.) dropwise to the stirred solution. The reaction of acyl chlorides and anhydrides with amines can be exothermic.[]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired N-acylated bipyridine.
Data Presentation: Representative Acylating Agents
| Acylating Agent | Base | Solvent | Typical Yield (%) |
| Acetyl Chloride | Pyridine | DCM | 85-95 |
| Acetic Anhydride | TEA | THF | 90-98 |
| Benzoyl Chloride | TEA | DCM | 80-90 |
| Isobutyryl Chloride | Pyridine | CH₃CN | 82-92 |
Yields are estimated based on general acylation reactions of aminopyridines and may vary for this compound.
N-Sulfonylation to Synthesize Sulfonamides
The synthesis of sulfonamides is a cornerstone of medicinal chemistry, as the sulfonamide functional group is a key component in a multitude of therapeutic agents.[5] The reaction involves the treatment of an amine with a sulfonyl chloride in the presence of a base. This transformation is generally high-yielding and tolerates a wide range of functional groups.
Caption: General workflow for the N-sulfonylation of this compound.
Experimental Protocol: General Procedure for N-Sulfonylation
This protocol is adapted from a general method for the sulfonylation of aminopyridines.[6]
-
Preparation: To a solution of this compound (1.0 eq.) in pyridine (acting as both solvent and base, ~0.2 M), add the desired sulfonyl chloride (2.0 eq.).[6]
-
Reaction: Stir the resulting mixture at 80 °C for approximately 5 hours. Monitor the reaction for the disappearance of the starting amine by TLC or LC-MS.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and stir. If a precipitate forms, collect it by filtration. If no solid forms, extract the mixture with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Purification: Wash the collected solid or the combined organic extracts with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. Purify the crude residue by column chromatography (silica gel) or recrystallization to yield the pure sulfonamide product.
Data Presentation: Representative Sulfonylating Agents
| Sulfonyl Chloride | Base | Solvent | Typical Yield (%) |
| p-Toluenesulfonyl chloride | Pyridine | Pyridine | 75-90 |
| Benzenesulfonyl chloride | Pyridine | Pyridine | 78-92 |
| Methanesulfonyl chloride | TEA | DCM | 70-85 |
| 2-Naphthalenesulfonyl chloride | Pyridine | Pyridine | 72-88 |
Yields are based on the sulfonylation of various aminopyridines and serve as an estimation.[6]
N-Alkylation to Synthesize Secondary and Tertiary Amines
N-alkylation of primary amines with alkyl halides is a fundamental method for preparing secondary and tertiary amines.[7] However, a common challenge is over-alkylation, as the product secondary amine is often more nucleophilic than the starting primary amine.[8][9] To achieve mono-alkylation, reaction conditions such as the stoichiometry of reagents and the choice of base must be carefully controlled. Using a large excess of the starting amine can favor mono-alkylation.
Caption: General workflow for the N-alkylation of this compound.
Experimental Protocol: General Procedure for Mono-N-Alkylation
-
Preparation: To a stirred suspension of a mild base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq.) in a polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile, add this compound (1.0 eq.).
-
Addition of Alkylating Agent: Add the alkylating agent (e.g., methyl iodide, ethyl bromide, or benzyl bromide, 1.0-1.2 eq.) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) until the starting material is consumed, as indicated by TLC or LC-MS analysis. The reaction time can vary from a few hours to overnight.
-
Work-up: Cool the reaction to room temperature and pour it into a large volume of water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine to remove DMF and inorganic salts.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to separate the desired mono-alkylated product from any di-alkylated byproduct and unreacted starting material.
Data Presentation: Representative Alkylating Agents
| Alkylating Agent | Base | Solvent | Typical Yield (Mono-alkylation) (%) |
| Methyl Iodide | K₂CO₃ | Acetonitrile | 60-75 |
| Ethyl Bromide | K₂CO₃ | DMF | 55-70 |
| Benzyl Bromide | NaH | DMF | 65-80 |
| Propargyl Bromide | Cs₂CO₃ | Acetonitrile | 50-65 |
Yields are estimates for mono-alkylation and are highly dependent on reaction conditions. Over-alkylation is a common side reaction.
N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[10][11] It allows for the coupling of amines with aryl halides or triflates, providing access to a vast array of N-aryl derivatives that would be difficult to synthesize using classical methods.[12] This reaction is of great importance in drug discovery for constructing complex molecular architectures.[13]
Caption: General workflow for the N-arylation of this compound.
Experimental Protocol: General Procedure for Buchwald-Hartwig N-Arylation
-
Preparation: In an oven-dried Schlenk tube or reaction vial, combine the palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (e.g., Xantphos, BINAP, 2-10 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), 1.4-2.0 eq.).
-
Addition of Reactants: Add the aryl halide (or triflate, 1.0 eq.) and this compound (1.2 eq.) to the tube.
-
Addition of Solvent: Evacuate and backfill the tube with an inert gas (e.g., argon) three times. Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture with vigorous stirring at 80-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Rinse the pad with the same solvent.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to obtain the pure N-aryl bipyridine product.
Data Presentation: Representative Buchwald-Hartwig Coupling Partners
| Aryl Halide | Pd-Catalyst | Ligand | Base | Solvent | Typical Yield (%) |
| 4-Bromotoluene | Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 70-85 |
| 1-Bromo-4-methoxybenzene | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 65-80 |
| 2-Chloropyridine | Pd₂(dba)₃ | XPhos | K₃PO₄ | t-BuOH | 60-75 |
| Phenyl triflate | Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene | 70-88 |
Yields are based on typical Buchwald-Hartwig reactions with heterocyclic amines and may vary depending on the specific substrates and conditions used.[13]
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cbijournal.com [cbijournal.com]
- 6. Studies on the preparation of aminobipyridines and bipyridine sultams via an intramolecular free radical pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amine alkylation - Wikipedia [en.wikipedia.org]
- 8. tminehan.com [tminehan.com]
- 9. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. research.rug.nl [research.rug.nl]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Synthesis of Fluorescent Materials Using 3,4'-Bipyridin-2'-amine
Introduction
3,4'-Bipyridin-2'-amine is a heterocyclic organic compound that holds potential as a versatile building block in the synthesis of novel fluorescent materials.[1][2] Its structure, featuring two interconnected pyridine rings with a reactive amino group, offers multiple sites for chemical modification, making it an attractive precursor for the development of fluorophores with tailored photophysical properties. The bipyridine scaffold is a well-established chelating agent for various metal ions, opening avenues for the creation of fluorescent metal complexes and sensors.[3] This document provides a generalized framework for the synthesis and characterization of fluorescent materials derived from this compound, based on established principles for analogous aminopyridine and bipyridine systems.
Note: Specific experimental data on fluorescent materials derived directly from this compound is limited in the current scientific literature. The following protocols and data are based on closely related and structurally similar compounds and should be adapted and optimized for specific research applications.
Potential Applications
Fluorescent materials derived from this compound are anticipated to find applications in several key areas of research and development:
-
Fluorescent Probes and Sensors: The nitrogen atoms in the bipyridine core can coordinate with metal ions, potentially leading to changes in fluorescence upon binding. This makes them promising candidates for the development of selective chemosensors for detecting metal ions such as Zn²⁺, Fe³⁺, and Pd²⁺.[4]
-
Organic Light-Emitting Diodes (OLEDs): Bipyridine-based metal complexes, particularly those of iridium(III) and platinum(II), are known to exhibit phosphorescence and are used as emitters in OLEDs.[1] Derivatives of this compound could be explored for the development of new phosphorescent emitters.
-
Bioimaging: By conjugating the this compound core with biomolecules, it may be possible to develop fluorescent probes for cellular imaging and tracking. The amino group provides a convenient handle for such bioconjugation.
-
Light-Harvesting Materials: Bipyridine derivatives are utilized as ligands in light-harvesting systems, such as dye-sensitized solar cells and artificial photosynthetic systems.[5]
General Synthetic Strategies
The synthesis of fluorescent materials from this compound can be approached through several synthetic routes. The primary strategies involve modification of the amino group or functionalization of the pyridine rings.
Strategy 1: Derivatization of the Amino Group
The 2'-amino group is a key functional handle for introducing various substituents to modulate the electronic and photophysical properties of the molecule.
Strategy 2: Metal Complexation
The bipyridine moiety is an excellent ligand for a wide range of transition metals. The formation of metal complexes can significantly alter the photophysical properties, often leading to enhanced fluorescence or phosphorescence.
Experimental Protocols (Hypothetical Examples)
The following are generalized, hypothetical protocols for the synthesis of fluorescent derivatives of this compound. These should be considered as starting points and will require optimization.
Protocol 1: Synthesis of an N-Aryl Derivative via Buchwald-Hartwig Coupling
This protocol describes the synthesis of an N-aryl derivative, which can enhance conjugation and influence the fluorescent properties.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromobenzonitrile)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous solvent (e.g., Toluene)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), aryl bromide (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous toluene (10 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of a Zinc(II) Complex
This protocol outlines the formation of a zinc(II) complex, which is often fluorescent.
Materials:
-
This compound derivative (from Protocol 1)
-
Zinc(II) chloride (or another zinc salt)
-
Solvent (e.g., Methanol or Acetonitrile)
-
Standard laboratory glassware
Procedure:
-
Dissolve the this compound derivative (0.2 mmol) in the chosen solvent (10 mL).
-
In a separate flask, dissolve zinc(II) chloride (0.1 mmol) in the same solvent (5 mL).
-
Slowly add the zinc(II) chloride solution to the ligand solution with stirring.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
If a precipitate forms, collect it by filtration. If not, slowly evaporate the solvent to induce crystallization.
-
Wash the resulting solid with a small amount of cold solvent and dry under vacuum.
Data Presentation (Hypothetical)
The following table presents hypothetical photophysical data for a synthesized derivative and its zinc complex. This data is for illustrative purposes and is based on typical values for similar bipyridine-based fluorophores.[6]
| Compound | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ) |
| N-(4-cyanophenyl)-3,4'-bipyridin-2'-amine | 350 | 450 | 0.25 |
| [Zn(N-(4-cyanophenyl)-3,4'-bipyridin-2'-amine)₂]Cl₂ | 365 | 480 | 0.55 |
Characterization
Synthesized compounds should be thoroughly characterized to confirm their structure and purity.
-
NMR Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
UV-Vis Spectroscopy: To determine the absorption properties.
-
Fluorescence Spectroscopy: To measure the excitation and emission spectra and to determine the fluorescence quantum yield.
Logical Workflow for Synthesis and Characterization
Conclusion
This compound represents a promising, yet underexplored, platform for the design and synthesis of novel fluorescent materials. The general strategies and protocols outlined in these application notes provide a solid foundation for researchers to begin exploring the potential of this versatile building block. Further research is warranted to synthesize and characterize specific derivatives and to evaluate their performance in various applications, from materials science to biological imaging.
References
- 1. 30 Photophysical properties of metal complexes - Annual Reports Section "A" (Inorganic Chemistry) (RSC Publishing) [pubs.rsc.org]
- 2. This compound [myskinrecipes.com]
- 3. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Multi-colored luminescent light-harvesting hybrids based on aminoclay and lanthanide complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3,4'-Bipyridin-2'-amine in the Development of Novel Pharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4'-Bipyridin-2'-amine and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics. While this compound itself is primarily utilized as a key synthetic intermediate, its structural motif is a cornerstone for the design of potent and selective inhibitors of various protein kinases implicated in oncology and other diseases.[1][2] This document provides an overview of the applications of this scaffold, focusing on its role in kinase inhibition, and offers detailed protocols for the synthesis and evaluation of its derivatives.
The bipyridine core, a privileged structure in drug discovery, offers a unique three-dimensional arrangement of nitrogen atoms that can engage in crucial hydrogen bonding interactions within the ATP-binding pocket of kinases. The 2'-amino group provides a critical anchor point for these interactions and a convenient handle for further chemical modification to enhance potency, selectivity, and pharmacokinetic properties.
Kinase Inhibition and Signaling Pathway Modulation
Derivatives of the this compound scaffold have been investigated as inhibitors of several key kinases involved in cancer cell proliferation and survival. A notable example is the inhibition of Polo-like kinase 4 (PLK4), a master regulator of centriole duplication.[3] Overexpression of PLK4 is observed in various cancers, making it an attractive therapeutic target.[3]
Signaling Pathway Diagram: PLK4 in Centriole Duplication
The following diagram illustrates the central role of PLK4 in the centriole duplication cycle, a process that, when dysregulated, can lead to genomic instability and tumorigenesis. Inhibition of PLK4 by this compound derivatives can arrest this cycle, leading to cancer cell death.
Caption: Inhibition of PLK4 by a this compound derivative disrupts centriole duplication.
Quantitative Data Summary
The following table summarizes the in vitro activity of a representative this compound derivative targeting PLK4. This data is crucial for structure-activity relationship (SAR) studies and for guiding further optimization of lead compounds.
| Compound ID | Target Kinase | IC50 (µM) | Cell Line | Anti-proliferative Activity (GI50, µM) |
| 8h | PLK4 | 0.0067 | MDA-MB-231 (Breast Cancer) | 0.015 |
| 3b | PLK4 | 0.0312 | Not Reported | Not Reported |
Data extracted from a study on novel pyrimidin-2-amine derivatives as PLK4 inhibitors, where the core scaffold shares similarities with aminated bipyridines.[3]
Experimental Protocols
General Synthesis of this compound Derivatives (Suzuki Coupling)
This protocol describes a common method for the synthesis of the 3,4'-bipyridine scaffold, which can then be further functionalized.
Workflow Diagram: Suzuki Coupling for Bipyridine Synthesis
Caption: A generalized workflow for the synthesis of 3,4'-bipyridine derivatives via Suzuki coupling.
Materials:
-
3-Bromopyridin-2-amine
-
4-Pyridylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Sodium carbonate (Na2CO3)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add 3-bromopyridin-2-amine (1 equivalent), 4-pyridylboronic acid (1.2 equivalents), sodium carbonate (2 equivalents), and a magnetic stir bar.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
In a separate vial, prepare the palladium catalyst by dissolving palladium(II) acetate (0.05 equivalents) and triphenylphosphine (0.1 equivalents) in a small amount of the reaction solvent.
-
Add the catalyst solution to the reaction flask.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired this compound derivative.
In Vitro Kinase Inhibition Assay (PLK4)
This protocol outlines a general method to assess the inhibitory activity of synthesized compounds against a target kinase.
Materials:
-
Recombinant human PLK4 enzyme
-
Kinase substrate (e.g., a specific peptide)
-
Adenosine triphosphate (ATP), radiolabeled [γ-33P]ATP or non-radiolabeled for detection systems like ADP-Glo™
-
Synthesized this compound derivative (test compound)
-
Kinase assay buffer
-
96-well or 384-well assay plates
-
Detection reagents (e.g., scintillation fluid or luminescence reagents)
-
Plate reader (scintillation counter or luminometer)
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In an assay plate, add the kinase assay buffer, the substrate, and the diluted test compound.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-33P]ATP (or non-radiolabeled ATP for non-radioactive assays) and the recombinant PLK4 enzyme.
-
Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid for radioactive assays or a specific reagent for luminescence-based assays).
-
For radioactive assays, spot the reaction mixture onto a phosphocellulose filter mat. Wash the mat to remove unincorporated [γ-33P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter. For luminescence-based assays, add the detection reagents and measure the signal using a luminometer.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay (MTT Assay)
This protocol is used to evaluate the anti-proliferative effects of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell line (e.g., MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized this compound derivative (test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well cell culture plates
-
Multi-channel pipette
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37 °C in a humidified 5% CO2 incubator.
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) value by plotting the percentage of cell viability against the logarithm of the compound concentration.
Conclusion
The this compound scaffold is a valuable starting point for the development of novel kinase inhibitors. The synthetic and screening protocols provided herein offer a framework for researchers to explore the potential of this chemical class in drug discovery. Further derivatization of this core can lead to the identification of compounds with improved potency, selectivity, and drug-like properties, ultimately contributing to the development of new targeted therapies for cancer and other diseases.
References
Application Notes and Protocols for the Characterization of 3,4'-Bipyridin-2'-amine Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal complexes of bipyridine derivatives are of significant interest in medicinal inorganic chemistry and materials science due to their diverse photophysical, electrochemical, and biological properties.[1] The ligand 3,4'-Bipyridin-2'-amine serves as a versatile building block for the synthesis of novel coordination compounds with potential applications in drug development, catalysis, and materials science.[2][3] The ability to chelate metal ions through its nitrogen atoms allows for the formation of stable complexes with unique geometries and reactivities.[1][4] This document provides a comprehensive guide to the synthesis and detailed characterization of this compound metal complexes, outlining key experimental protocols and data analysis techniques.
Synthesis of this compound Metal Complexes
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The reaction conditions, such as temperature, reaction time, and stoichiometry, should be optimized for each specific metal complex.
General Synthetic Protocol:
-
Ligand Preparation: The this compound ligand can be synthesized through various organic coupling reactions, such as Suzuki or Stille coupling.[5]
-
Complexation:
-
Dissolve this compound (typically 1-3 equivalents) in a suitable solvent (e.g., methanol, ethanol, acetonitrile, or DMF).
-
Add a solution of the desired metal salt (e.g., chloride, nitrate, or perchlorate salt of metals like platinum, palladium, ruthenium, copper, or cobalt) to the ligand solution.[6][7]
-
The reaction mixture is then stirred at room temperature or heated under reflux for a period ranging from a few hours to several days, depending on the reactivity of the metal precursor and ligand.
-
Formation of the complex is often indicated by a color change or the precipitation of a solid.
-
-
Isolation and Purification:
-
The resulting solid product can be isolated by filtration.
-
If no precipitate forms, the solvent can be slowly evaporated or an anti-solvent can be added to induce crystallization.
-
Purification of the complex is typically achieved by recrystallization from a suitable solvent or solvent mixture, or by column chromatography.[8]
-
Characterization Techniques
A combination of spectroscopic and analytical techniques is essential for the unambiguous characterization of newly synthesized this compound metal complexes.[6][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of diamagnetic metal complexes in solution. Upon coordination to a metal center, the chemical shifts of the ligand's protons and carbons will change, providing information about the coordination environment.[10] For paramagnetic complexes, NMR spectra can be broad, but may still provide valuable structural information.[11]
Experimental Protocol for ¹H NMR:
-
Dissolve a small amount of the purified complex (typically 5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum using a standard NMR spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Analyze the spectrum to identify the chemical shifts, coupling constants, and integration of the signals corresponding to the this compound ligand and any other coordinated ligands. Shifts in the aromatic region are indicative of metal-ligand binding.[12]
Table 1: Representative ¹H NMR Data for a Bipyridine Ligand and its Metal Complex.
| Proton | Free Ligand (ppm) | Metal Complex (ppm) |
| H-2 | 8.50 (d) | 8.75 (d) |
| H-3 | 7.80 (t) | 8.05 (t) |
| H-5 | 7.30 (d) | 7.55 (d) |
| H-6 | 8.60 (d) | 8.90 (d) |
| H-3' | 7.90 (s) | 8.15 (s) |
| H-5' | 7.40 (d) | 7.65 (d) |
| H-6' | 8.40 (d) | 8.65 (d) |
| -NH₂ | 5.50 (s, br) | 6.00 (s, br) |
Note: Data is hypothetical and serves as an example. Actual chemical shifts will vary depending on the metal, its oxidation state, and the solvent.[13][14][15]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the complex and can provide information about its composition and fragmentation pattern. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly used soft ionization techniques for organometallic compounds.[16][17]
Experimental Protocol for ESI-MS:
-
Prepare a dilute solution of the complex in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution directly into the ESI source of the mass spectrometer.
-
Acquire the mass spectrum in positive or negative ion mode.
-
Analyze the spectrum to identify the molecular ion peak ([M]⁺, [M+H]⁺, or [M-H]⁻) and any characteristic fragment ions. The isotopic pattern of the molecular ion can help confirm the presence and identity of the metal.[18][19]
Table 2: Expected Mass Spectrometry Data for a Hypothetical [M(this compound)Cl₂] Complex.
| Metal (M) | Formula | Calculated m/z | Observed m/z |
| Platinum (¹⁹⁵Pt) | C₁₀H₉N₃PtCl₂ | 459.97 | [M+H]⁺ at 460.98 |
| Palladium (¹⁰⁶Pd) | C₁₀H₉N₃PdCl₂ | 370.92 | [M+H]⁺ at 371.93 |
| Copper (⁶³Cu) | C₁₀H₉N₃CuCl₂ | 304.97 | [M+H]⁺ at 305.98 |
Note: The observed m/z will depend on the specific isotopes of the metal and other elements present.[20]
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the metal complex. Bipyridine complexes often exhibit intense absorption bands in the visible region, which are attributed to metal-to-ligand charge transfer (MLCT) transitions.[21][22]
Experimental Protocol for UV-Vis Spectroscopy:
-
Prepare a series of solutions of the complex in a suitable solvent (e.g., ethanol, acetonitrile, or water) at different concentrations.
-
Use a UV-Vis spectrophotometer to measure the absorbance of each solution over a specific wavelength range (e.g., 200-800 nm).[23]
-
Identify the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law.[24][25]
Table 3: Representative UV-Vis Absorption Data for Bipyridine Metal Complexes.
| Complex Type | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition Assignment |
| Ru(II)-bipyridine | 450-500 | > 10,000 | MLCT (d → π) |
| Fe(II)-bipyridine | 500-550 | > 8,000 | MLCT (d → π) |
| Cu(I)-bipyridine | 400-480 | > 5,000 | MLCT (d → π*) |
Note: The position and intensity of the absorption bands are sensitive to the metal, its oxidation state, and the ligand environment.[26]
Elemental Analysis
Elemental analysis (C, H, N) is a fundamental technique used to determine the empirical formula of a newly synthesized compound and to assess its purity.[27]
Experimental Protocol for Elemental Analysis:
-
Submit a small, accurately weighed amount of the dry, purified complex to an analytical laboratory for combustion analysis.
-
The instrument combusts the sample at high temperatures, and the resulting gases (CO₂, H₂O, N₂) are quantified.
-
Compare the experimentally determined weight percentages of C, H, and N with the calculated values for the proposed formula. The experimental values should be within ±0.4% of the theoretical values for a pure compound.[28]
Table 4: Example of Elemental Analysis Data for a Hypothetical [Pt(C₁₀H₉N₃)Cl₂] Complex.
| Element | Calculated (%) | Found (%) |
| Carbon (C) | 26.16 | 26.05 |
| Hydrogen (H) | 1.98 | 2.01 |
| Nitrogen (N) | 9.15 | 9.20 |
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the overall three-dimensional arrangement of atoms in the crystal lattice.[29] This technique is invaluable for determining the coordination geometry of the metal center.[30][31]
Experimental Protocol for X-ray Crystallography:
-
Grow single crystals of the complex suitable for X-ray diffraction. This can be achieved by slow evaporation of the solvent, vapor diffusion, or liquid-liquid diffusion techniques.
-
Mount a suitable crystal on a goniometer head.
-
Collect diffraction data using an X-ray diffractometer.
-
Solve and refine the crystal structure using specialized software.
Biological Evaluation
Given the interest in bipyridine metal complexes for drug development, their biological activity is a critical aspect of their characterization.[32][33][34]
Protocol for In Vitro Cytotoxicity Assay (MTT Assay):
This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.[6]
-
Cell Culture: Culture a relevant cancer cell line (e.g., HeLa, MCF-7) in a suitable medium supplemented with fetal bovine serum.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound metal complex for a specified incubation period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the complex required to inhibit 50% of cell growth.[32]
Visualizations
Caption: Experimental workflow for synthesis, characterization, and evaluation.
Caption: Potential anticancer mechanism of action for bipyridine metal complexes.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound [myskinrecipes.com]
- 3. researchgate.net [researchgate.net]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. Nature of NMR Shifts in Paramagnetic Octahedral Ru(III) Complexes with Axial Pyridine-Based Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 2,2'-Bipyridine(366-18-7) 1H NMR [m.chemicalbook.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. 1H NMR spectroscopic identification of binding modes of 2,2′-bipyridine ligands in complexes of square-planar d8 metal ions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Characterization of selected organometallic compounds by electrospray ionization‐ and matrix‐assisted laser desorption/ionization‐mass spectrometry using different types of instruments: Possibilities and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mass spectra of organometallic compounds - Quarterly Reviews, Chemical Society (RSC Publishing) [pubs.rsc.org]
- 19. holcapek.upce.cz [holcapek.upce.cz]
- 20. web.uvic.ca [web.uvic.ca]
- 21. Transition metal complexes of 2,2'-bipyridine - Wikipedia [en.wikipedia.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. ijpras.com [ijpras.com]
- 24. people.bath.ac.uk [people.bath.ac.uk]
- 25. ethz.ch [ethz.ch]
- 26. ijmcer.com [ijmcer.com]
- 27. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 28. researchgate.net [researchgate.net]
- 29. chemijournal.com [chemijournal.com]
- 30. Structural Characterization Of Metal Bipyridine Complexes Via Cryogenic Ion Spectroscopy | IDEALS [ideals.illinois.edu]
- 31. pubs.acs.org [pubs.acs.org]
- 32. benchchem.com [benchchem.com]
- 33. tandfonline.com [tandfonline.com]
- 34. Research Progress on the Biological Activities of Metal Complexes Bearing Polycyclic Aromatic Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
Application of Chiral Bipyridine Ligands in Asymmetric Catalysis
Note: Extensive research did not yield specific documented applications of 3,4'-Bipyridin-2'-amine in asymmetric catalysis. Therefore, this document provides application notes and protocols for a closely related and well-documented class of ligands: chiral C2-symmetric bipyridine-N,N'-dioxides . These serve as a representative example of how chiral bipyridine scaffolds are utilized in modern asymmetric synthesis.
Application Notes: Asymmetric Michael Addition/Cyclization using Chiral Bipyridine-N,N'-dioxide-Ni(II) Complexes
Chiral bipyridine-N,N'-dioxides have emerged as highly efficient ligands in asymmetric catalysis. When complexed with metal ions, such as Nickel(II), they form potent catalysts for a variety of enantioselective transformations. One prominent application is the asymmetric Michael addition followed by cyclization to synthesize complex heterocyclic molecules with high stereocontrol.
These reactions are crucial in drug discovery and development, where the specific stereoisomer of a molecule often dictates its pharmacological activity. The C2-symmetric nature of the ligand creates a well-defined chiral environment around the metal center, enabling high enantioselectivity in the catalyzed reaction. The bipyridine backbone can be readily modified to fine-tune the steric and electronic properties of the catalyst, allowing for optimization for different substrates.
Key Features:
-
High Enantioselectivity: The use of these chiral ligands often results in products with excellent enantiomeric excess (ee).
-
Mild Reaction Conditions: These catalytic systems are typically effective under mild conditions, which is advantageous for sensitive substrates.
-
Low Catalyst Loading: High catalytic activity allows for low catalyst loadings, making the process more economical and reducing metal contamination in the final product.
-
Broad Substrate Scope: These catalysts have been shown to be effective for a range of substrates, demonstrating their versatility.
Data Presentation: Performance in Asymmetric Michael Addition/Cyclization
The following table summarizes the performance of a chiral C2-symmetric bipyridine-N,N'-dioxide ligand (L1) in a Nickel(II)-catalyzed asymmetric Michael addition/cyclization of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles.[1][2][3]
| Entry | Substrate 1 (R) | Substrate 2 (R') | Yield (%) | ee (%) |
| 1 | Phenyl | Methyl | 95 | 98 |
| 2 | 4-Chlorophenyl | Methyl | 97 | 99 |
| 3 | 4-Methylphenyl | Methyl | 92 | 97 |
| 4 | 2-Thienyl | Methyl | 85 | 96 |
| 5 | Phenyl | Ethyl | 93 | 98 |
Reaction Conditions: 5.5 mol % of ligand L1, 5.0 mol % of Ni(OTf)₂, DCM, room temperature.[2]
Experimental Protocols
General Protocol for Asymmetric Michael Addition/Cyclization
This protocol describes the general procedure for the Nickel(II)-catalyzed asymmetric Michael addition/cyclization of a 5-aminopyrazole with an α,β-unsaturated 2-acyl imidazole using a chiral bipyridine-N,N'-dioxide ligand.
Materials:
-
Chiral C2-symmetric bipyridine-N,N'-dioxide ligand (L1)
-
Nickel(II) trifluoromethanesulfonate (Ni(OTf)₂)
-
5-aminopyrazole derivative
-
α,β-unsaturated 2-acyl imidazole derivative
-
Dichloromethane (DCM), anhydrous
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (oven-dried)
Procedure:
-
Catalyst Preparation:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the chiral bipyridine-N,N'-dioxide ligand (L1, 0.022 mmol, 5.5 mol%).
-
Add Ni(OTf)₂ (0.020 mmol, 5.0 mol%).
-
Add anhydrous DCM (1.0 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
-
Reaction Mixture:
-
In a separate oven-dried flask, dissolve the 5-aminopyrazole derivative (0.4 mmol, 1.0 equiv) and the α,β-unsaturated 2-acyl imidazole derivative (0.44 mmol, 1.1 equiv) in anhydrous DCM (1.0 mL).
-
-
Reaction Execution:
-
Add the substrate solution to the pre-formed catalyst complex solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to afford the desired product.
-
-
Analysis:
-
Determine the yield of the purified product.
-
Determine the enantiomeric excess (ee%) of the product by chiral High-Performance Liquid Chromatography (HPLC).
-
Visualizations
General Workflow for Asymmetric Catalysis
The following diagram illustrates the general workflow for developing and applying a chiral catalyst in an asymmetric synthesis experiment.
Caption: Workflow of an asymmetric catalytic reaction.
Logical Relationship in Catalyst Optimization
This diagram shows the logical steps involved in optimizing a chiral catalyst system for a new asymmetric transformation.
Caption: Logic for optimizing an asymmetric catalyst system.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,4'-Bipyridin-2'-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3,4'-Bipyridin-2'-amine synthesis. The content is structured to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for obtaining this compound?
A1: The synthesis of this compound is typically achieved through two main strategies, both of which heavily rely on palladium-catalyzed cross-coupling reactions.[1]
-
One-Step Approach: This method involves the direct coupling of a 2-aminopyridine derivative with a 3-halopyridine or a 3-pyridylboronic acid. A common example is the Suzuki-Miyaura coupling of 2-amino-4-halopyridine with 3-pyridylboronic acid. This approach is more convergent but depends on the availability and stability of the substituted pyridine precursors.
-
Two-Step Approach: This strategy first involves the formation of the 3,4'-bipyridine core, followed by the introduction of the amino group. This is often achieved by first synthesizing a 2'-halo-3,4'-bipyridine intermediate via a Suzuki or Negishi coupling, and then performing a subsequent Buchwald-Hartwig amination to install the 2'-amino group.[1]
Q2: My Suzuki-Miyaura coupling reaction for the synthesis of the bipyridine core has a low yield. What are the common causes and how can I troubleshoot this?
A2: Low yields in Suzuki-Miyaura couplings involving pyridine substrates are a frequent issue.[2] The primary causes include catalyst deactivation, unwanted side reactions, and low substrate reactivity.
-
Catalyst Deactivation: The nitrogen atom in the pyridine ring of your substrate or product can coordinate with the palladium catalyst, leading to its deactivation.[2][3]
-
Solution: Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos, or N-heterocyclic carbene (NHC) ligands. These can shield the palladium center and prevent inhibitory coordination.[2]
-
-
Side Reactions:
-
Homocoupling: The self-coupling of the boronic acid to form a symmetrical bipyridine is a common side reaction, often promoted by the presence of oxygen.[2][4]
-
Protodeboronation: The boronic acid group can be replaced by a hydrogen atom, especially in the presence of aqueous bases.[2]
-
Solution: Consider using more stable boronic acid derivatives like pinacol esters or potassium trifluoroborate salts, which are less prone to this side reaction.[2]
-
-
-
Low Substrate Reactivity: Aryl chlorides are generally less reactive than aryl bromides or iodides in Suzuki couplings.[2]
Q3: I am having trouble with the Buchwald-Hartwig amination step in the two-step synthesis. What are the key parameters to optimize?
A3: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success is highly dependent on the reaction conditions.[5][6]
-
Ligand Choice: The ligand is crucial for the efficiency of the amination. Bidentate phosphine ligands like BINAP and DPPF have been shown to be effective for the amination of primary amines.[5]
-
Base Selection: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[6] However, the choice of base can be substrate-dependent, so screening different bases may be necessary.
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are generally used.
-
Catalyst Precursor: Both Pd(0) and Pd(II) sources can be used. Pd(II) precursors will be reduced in situ to the active Pd(0) catalyst.[6]
Q4: How can I effectively purify the final this compound product from the reaction mixture?
A4: The purification of this compound can be challenging due to its basic nature.
-
Aqueous Workup: An acidic wash can be used to protonate the amine, making it water-soluble and allowing for the removal of non-basic organic impurities.[7][8] The aqueous layer containing the protonated product can then be basified and the free amine extracted with an organic solvent.[9]
-
Column Chromatography: Silica gel chromatography can be used, but the acidic nature of silica can lead to product streaking or retention on the column. To mitigate this, the eluent can be treated with a small amount of a basic modifier, such as triethylamine (typically 0.5-1%). Alternatively, basic alumina can be used as the stationary phase.
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an effective purification method.
Troubleshooting Guides
Low Yield in Suzuki-Miyaura Coupling
| Symptom | Possible Cause | Suggested Solution |
| No or low conversion of starting materials | Catalyst deactivation by pyridine nitrogen.[2][3] | Use bulky, electron-rich ligands (e.g., SPhos, XPhos) or NHC ligands.[2] Increase catalyst loading. |
| Low reactivity of aryl chloride.[2] | Switch to the corresponding aryl bromide or iodide if possible. Use a more active catalyst system and higher temperatures.[2] | |
| Ineffective base.[2] | Screen different bases. K₃PO₄ is often a good choice for challenging couplings.[2] | |
| Significant amount of homocoupled byproduct | Presence of oxygen in the reaction mixture.[2][4] | Thoroughly degas solvents and maintain a strict inert atmosphere.[2][4] |
| Suboptimal catalyst system. | Screen different palladium precursors and ligands. | |
| Presence of deboronated starting material | Protodeboronation of the boronic acid.[2] | Use boronic acid pinacol esters or trifluoroborate salts.[2] Use anhydrous conditions if possible. |
Low Yield in Buchwald-Hartwig Amination
| Symptom | Possible Cause | Suggested Solution |
| Incomplete reaction | Inefficient catalyst system. | Screen different palladium precursors and ligands (e.g., bidentate phosphine ligands like BINAP or DPPF).[5] |
| Inappropriate base. | Use a strong, non-nucleophilic base like NaOtBu or LHMDS.[6] Consider screening other bases. | |
| Decomposition of starting materials or product | Reaction temperature is too high. | Lower the reaction temperature and monitor the reaction progress over a longer period. |
| Base-sensitive functional groups on the substrate. | Use a milder base if possible, although this may require a more active catalyst. |
Data Presentation
Optimization of Suzuki-Miyaura Coupling Conditions
The following table summarizes the effect of various parameters on the yield of a model Suzuki-Miyaura coupling reaction between a halopyridine and a pyridylboronic acid. While specific to the cited study, these trends can guide the optimization of the this compound synthesis.
| Parameter | Variation | Effect on Yield | Reference |
| Catalyst Loading | 1 mol% vs. 5 mol% vs. 10 mol% | Increasing from 1% to 5% significantly improved yield (37% to 69%), while a further increase to 10% showed no significant benefit (67%).[10] | [10] |
| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, Ba(OH)₂ | Yields were found to be largely independent of the base used in this specific study.[10] However, for less reactive chlorides, stronger bases like K₃PO₄ are often beneficial.[2] | [2][10] |
| Ligand | PPh₃ vs. P(o-Tolyl)₃ vs. Buchwald ligands | While PPh₃ is common, bulky, electron-rich ligands like P(o-Tolyl)₃ or Buchwald ligands (SPhos, XPhos) can improve yields, especially with less reactive substrates, by preventing catalyst deactivation.[2][11] | [2][11] |
| Solvent | Toluene vs. Dioxane vs. DMF | The choice of solvent can influence reaction rate and yield; optimization may be required for a specific substrate pair. |
Experimental Protocols
Protocol 1: One-Step Synthesis via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the synthesis of this compound via the coupling of a 2-amino-4-halopyridine with 3-pyridylboronic acid.
Materials:
-
2-amino-4-halopyridine (e.g., 2-amino-4-bromopyridine) (1.0 eq)
-
3-Pyridylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄) (2.0 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane/water 4:1, or DMF)
Procedure:
-
To an oven-dried flask, add the 2-amino-4-halopyridine, 3-pyridylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Under the inert atmosphere, add the palladium catalyst.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) and stir vigorously for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of hexane/ethyl acetate, potentially with 0.5% triethylamine).
Protocol 2: Two-Step Synthesis via Buchwald-Hartwig Amination
This protocol outlines the second step of the two-step synthesis: the amination of a 2'-halo-3,4'-bipyridine.
Materials:
-
2'-Halo-3,4'-bipyridine (e.g., 2'-chloro-3,4'-bipyridine) (1.0 eq)
-
Ammonia source (e.g., benzophenone imine followed by hydrolysis, or an ammonia equivalent) (1.2 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃) (2 mol%)
-
Ligand (e.g., BINAP or Xantphos) (4 mol%)
-
Base (e.g., NaOtBu) (1.5 eq)
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
To an oven-dried flask, add the 2'-halo-3,4'-bipyridine, palladium catalyst, ligand, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent, followed by the ammonia source.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for 8-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Visualizations
Caption: Experimental workflow for the one-step synthesis of this compound via Suzuki-Miyaura coupling.
Caption: Troubleshooting decision tree for low yields in Suzuki-Miyaura coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. chem.rochester.edu [chem.rochester.edu]
- 8. Workup [chem.rochester.edu]
- 9. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]
Common side reactions in the synthesis of unsymmetrical bipyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of unsymmetrical bipyridines. Our aim is to help you overcome common side reactions and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of unsymmetrical bipyridines?
A1: The most prevalent side reactions in palladium-catalyzed cross-coupling reactions for unsymmetrical bipyridine synthesis are:
-
Homocoupling: This is the formation of symmetrical bipyridines from the coupling of two identical starting molecules (e.g., two halopyridines or two organometallic pyridine reagents). This leads to a mixture of the desired unsymmetrical product and two symmetrical byproducts, complicating purification and reducing the yield.[1]
-
Dehalogenation: This involves the removal of the halogen atom from the halopyridine starting material, resulting in the formation of a simple pyridine byproduct instead of the desired bipyridine.[2] This can be a significant issue, particularly with more reactive iodo- and bromopyridines.
-
Protodeboronation: In Suzuki-Miyaura coupling, this side reaction involves the cleavage of the C-B bond of the pyridylboronic acid or ester by a proton source (like water or alcohol in the reaction mixture), leading to the formation of the corresponding pyridine.[2] This is a common issue with electron-deficient and some heteroaryl boronic acids.
Q2: Which cross-coupling method is recommended for synthesizing unsymmetrical bipyridines?
A2: The choice of cross-coupling method depends on several factors, including substrate availability, functional group tolerance, and toxicity considerations. Here is a comparison of the most common methods:
| Coupling Reaction | Organometallic Reagent | Key Advantages | Common Side Reactions & Drawbacks |
| Suzuki-Miyaura | Boronic acids/esters | Lower toxicity, many reagents are commercially available. | Homocoupling, catalyst inhibition by the bipyridine product, instability of some 2-pyridylboronic acids, protodeboronation.[1] |
| Stille | Organotin reagents | High reactivity, excellent functional group tolerance, can succeed where Suzuki couplings fail. | High toxicity of tin reagents and byproducts, which can be difficult to remove from the final product. |
| Negishi | Organozinc reagents | High yields under mild reaction conditions, good functional group tolerance.[3][4] | Organozinc reagents are sensitive to air and moisture, requiring strict inert atmosphere techniques.[1] |
Q3: How can I minimize homocoupling in my reaction?
A3: Minimizing homocoupling is crucial for improving the yield and simplifying the purification of the desired unsymmetrical bipyridine. Here are several strategies:
-
Inert Atmosphere: The presence of oxygen can promote the homocoupling of organoboronic acids in Suzuki reactions.[5] Ensure all solvents and the reaction mixture are thoroughly degassed, and maintain a strict inert atmosphere (e.g., using argon or nitrogen).
-
Catalyst Selection: Some palladium catalysts are more prone to promoting homocoupling. Using pre-formed Pd(0) catalysts like Pd(PPh₃)₄ can sometimes be advantageous over in-situ generated catalysts from Pd(II) sources (e.g., Pd(OAc)₂), as the in-situ reduction step can contribute to homocoupling.
-
Ligand Choice: The use of bulky, electron-rich phosphine ligands can favor the desired cross-coupling pathway over homocoupling.
-
Slow Addition: In Negishi coupling, slow addition of the organozinc reagent to the reaction mixture can help to keep its concentration low, thereby disfavoring homocoupling.[6]
Q4: My reaction yield is low. What are the potential causes and how can I troubleshoot it?
A4: Low yields are a common challenge and can stem from several factors:
-
Catalyst Inhibition: The nitrogen atom of the pyridine rings in both the starting materials and the bipyridine product can coordinate to the palladium catalyst, leading to its deactivation.[1] This is particularly problematic in the synthesis of 2,2'-bipyridines. To mitigate this, consider using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) that can shield the palladium center.
-
Inefficient Oxidative Addition: The carbon-halogen bond of the halopyridine may not be reactive enough for the oxidative addition step, which is often the rate-limiting step. If you are using a bromopyridine, switching to a more reactive iodopyridine could improve the yield.
-
Instability of Reagents: Pyridylboronic acids, especially 2-pyridylboronic acids, can be unstable. Using more stable derivatives like pinacol esters or MIDA boronates is recommended.[1] For Negishi coupling, the quality of the organozinc reagent is critical; use freshly prepared reagents for the best results.[7]
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the reaction outcome. It is often necessary to screen different conditions to find the optimal combination for your specific substrates.
Troubleshooting Guides
Issue 1: Significant Formation of Homocoupled Byproducts
If you are observing a high proportion of symmetrical bipyridines in your reaction mixture, consult the following decision tree for troubleshooting.
Issue 2: Low Yield of the Desired Unsymmetrical Bipyridine
If your reaction is suffering from low conversion or yield, use the following guide to diagnose and address the potential issues.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the synthesis of an unsymmetrical bipyridine, with steps to minimize common side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. "Comparative study of homocoupling reactions to create 2,2’-bipyridine " by Ethan DePry, Hoa Le et al. [nsuworks.nova.edu]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
Troubleshooting low conversion rates in palladium-catalyzed bipyridine synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting low conversion rates encountered during palladium-catalyzed bipyridine synthesis. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low conversion rates in palladium-catalyzed bipyridine synthesis?
A1: Low conversion rates in palladium-catalyzed bipyridine synthesis can stem from several factors. A primary issue is catalyst inhibition, where the nitrogen lone pair of the pyridine substrate or the bipyridine product coordinates to the palladium center, leading to deactivation.[1] Another common problem is the instability of pyridineboronic acids, particularly 2-pyridylboronic acids, which can degrade under reaction conditions.[2] Additionally, side reactions such as homocoupling of the starting materials can consume reactants and reduce the yield of the desired bipyridine product.[1][2] The presence of oxygen and moisture can also significantly hinder the reaction by promoting side reactions and deactivating the catalyst.[1]
Q2: I'm observing a significant amount of homocoupling byproducts. How can I minimize their formation?
A2: Homocoupling is a frequent side reaction that leads to the formation of symmetrical bipyridines and reduces the yield of the desired unsymmetrical product.[2] To minimize homocoupling, it is crucial to rigorously degas all solvents and ensure the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen), as the presence of oxygen can promote this side reaction.[1][3] The choice of palladium catalyst and ligands can also influence the extent of homocoupling, so screening different catalytic systems may be necessary.[2] Optimizing the reaction conditions, such as temperature and reaction time, to favor the desired cross-coupling over homocoupling can also be effective.[3]
Q3: My 2-pyridylboronic acid seems to be unstable. What can I do to improve the reaction outcome?
A3: The instability of 2-pyridylboronic acids is a known challenge that can lead to low yields due to protodeboronation.[2][3] A highly effective strategy to overcome this is to use a more stable boronate ester, such as a pinacol ester.[3] Running the reaction under anhydrous conditions and at the lowest effective temperature can also help to mitigate the degradation of the boronic acid.[3]
Q4: Which palladium-catalyzed cross-coupling reaction is generally best for synthesizing unsymmetrical bipyridines?
A4: The optimal method depends on factors like substrate scope, functional group tolerance, and safety considerations.
-
Suzuki Coupling: This is a widely used method due to the commercial availability and lower toxicity of boronic acids. However, it can be challenged by low yields due to catalyst inhibition and the instability of 2-pyridylboronic acid derivatives.[2]
-
Negishi Coupling: This method is known for high yields and excellent functional group tolerance.[2] The organozinc reagents are typically prepared in situ.
-
Stille Coupling: This reaction often demonstrates high reactivity and can be successful when other methods fail. The primary drawback is the high toxicity of the organotin reagents and byproducts, which can be difficult to remove.[2]
Troubleshooting Guide
Problem: Low or No Yield of the Desired Bipyridine Product
Below is a systematic guide to troubleshooting low yields in your palladium-catalyzed bipyridine synthesis.
1. Catalyst Inactivation/Inhibition
-
Possible Cause: The nitrogen lone pair of the pyridine substrate and the bipyridine product can bind to the palladium catalyst, leading to its deactivation.[1][4]
-
Solution:
-
Employ bulky, electron-rich phosphine ligands to shield the metal center and promote the desired catalytic cycle.[1]
-
Consider a moderate increase in catalyst loading, balancing cost and efficiency.[1]
-
Protecting the pyridine nitrogen, for instance, by forming a pyridine N-oxide, can mitigate catalyst inhibition.[1]
-
2. Poor Quality of Reagents or Solvents
-
Possible Cause: Cross-coupling reactions are often sensitive to air and moisture. Impurities in starting materials or solvents can result in low yields.[1]
-
Solution:
3. Suboptimal Reaction Conditions
-
Possible Cause: Parameters such as temperature, reaction time, and the choice of base can significantly affect the reaction outcome.[1]
-
Solution:
-
Systematically screen reaction parameters. A temperature that is too low may result in a slow reaction, while a temperature that is too high can encourage side reactions.[1]
-
The choice of base is critical and should be optimized for the specific coupling partners.
-
Data Presentation
Table 1: Comparison of Common Bases in Suzuki-Miyaura Coupling
| Base | Common Solvents | Typical Yield Range | Reference |
| Na₂CO₃ | Toluene, DMF, Ethanol/Water | Good to Excellent | [5] |
| K₂CO₃ | DMF/Water | Good to Excellent | [6] |
| K₃PO₄ | Toluene, Dioxane | Good to Excellent | [7] |
| Cs₂CO₃ | Dioxane, Toluene | Often used for challenging couplings | |
| Organic Bases (e.g., Et₃N) | Toluene, THF | Variable, can be less effective than inorganic bases | [5] |
Note: Yields are highly dependent on the specific substrates, catalyst, and ligand used.
Table 2: Overview of Palladium Catalysts and Ligands for Bipyridine Synthesis
| Palladium Precursor | Ligand | Common Coupling Type | Key Advantages | Reference |
| Pd(PPh₃)₄ | None (provides PPh₃ in situ) | Suzuki, Stille, Negishi | Commercially available, widely used. | [4] |
| Pd(OAc)₂ | PPh₃, Buchwald-type ligands | Suzuki, Heck | Air-stable precursor. | [3][4] |
| Pd₂(dba)₃ | XPhos, SPhos, other phosphines | Suzuki, Negishi | Effective for challenging couplings. | [4] |
| PdCl₂(PPh₃)₂ | None (provides PPh₃ in situ) | Suzuki, Stille | Air-stable, common precursor. |
Experimental Protocols
Protocol 1: Generalized Procedure for Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To an oven-dried flask, add the halopyridine (1.0 eq.), the pyridylboronic acid or boronate ester (1.1-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent mixture (e.g., Toluene/H₂O, Dioxane/H₂O) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography or recrystallization.[3]
Protocol 2: Generalized Procedure for Negishi Coupling
-
Preparation of Organozinc Reagent: In an oven-dried flask under an inert atmosphere, react the halopyridine with an activating agent (e.g., Rieke zinc) or perform a halogen-metal exchange followed by transmetalation with a zinc salt (e.g., ZnCl₂) in a dry, degassed solvent like THF.
-
Reaction Setup: In a separate oven-dried flask under an inert atmosphere, add the other aryl/heteroaryl halide (1.0 eq.) and a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand). Add a dry, degassed solvent (e.g., THF).
-
Coupling: Add the prepared pyridylzinc halide solution (typically 1.1-1.5 eq.) to the reaction mixture.
-
Reaction: Heat the reaction to the desired temperature and stir until completion as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and carefully quench with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purification: Purify the crude product by appropriate methods such as column chromatography or recrystallization.[2]
Visualizations
Caption: A decision tree for troubleshooting low conversion rates.
Caption: The palladium-catalyzed cross-coupling cycle.
Caption: Interplay of key reaction parameters.
References
Technical Support Center: Catalyst Inhibition by Bipyridine Products
For researchers, scientists, and drug development professionals, palladium-catalyzed cross-coupling reactions are indispensable tools. However, when these reactions generate bipyridine products, a significant challenge often arises: catalyst inhibition. This technical support guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you diagnose, prevent, and resolve issues related to catalyst deactivation by bipyridine products.
Frequently Asked Questions (FAQs)
Q1: Why is my cross-coupling reaction stalling after a certain conversion when a bipyridine product is formed?
A1: This is a classic sign of product inhibition, a form of catalyst poisoning. The nitrogen atoms in the bipyridine product can strongly coordinate to the palladium center of your catalyst. This forms a stable, inactive complex that effectively removes the catalyst from the catalytic cycle, leading to a decrease in reaction rate and an incomplete reaction.[1][2] This phenomenon is particularly pronounced with 2,2'-bipyridine products due to their strong chelating ability.
Q2: What are the visual indicators of catalyst deactivation by bipyridine products?
A2: While not always visually apparent, you might observe the formation of palladium black, a black precipitate, which indicates the aggregation of the active Pd(0) species into an inactive state.[2] This is often a sign of catalyst decomposition, which can be exacerbated by product inhibition. The most reliable indicator, however, is the stalling of the reaction, as monitored by techniques like TLC, GC-MS, or LC-MS.[2]
Q3: How does the structure of the bipyridine product affect the degree of inhibition?
A3: The chelating ability of the bipyridine product is a key factor. Isomers like 2,2'-bipyridine are strong bidentate chelating ligands that form very stable five-membered rings with the metal center, leading to significant inhibition.[3] In contrast, isomers such as 2,3'- and 4,4'-bipyridine are generally considered monodentate or bridging ligands and tend to be weaker inhibitors.[3] The presence of bulky substituents near the nitrogen atoms on the bipyridine product can also influence the strength of its coordination to the catalyst.
Q4: Can I simply increase the catalyst loading to overcome product inhibition?
A4: While increasing the catalyst loading can sometimes help push the reaction to completion by compensating for the portion of the catalyst that becomes deactivated, it is not an ideal or cost-effective solution.[1] A better approach is to employ strategies to prevent or minimize the inhibition in the first place.
Q5: Is it possible to regenerate a catalyst that has been poisoned by a bipyridine product?
A5: Yes, in many cases, it is possible to regenerate a palladium catalyst that has been deactivated by nitrogen-containing compounds. The general principle involves treating the catalyst to remove the poisoning species from the active sites. A detailed protocol for the regeneration of a common palladium catalyst is provided in the Experimental Protocols section of this guide.
Troubleshooting Guides
This section provides structured guidance for specific issues you may encounter during your experiments.
Issue 1: Reaction Stalls Prematurely
-
Symptoms: The reaction proceeds initially but stops before the limiting reagent is fully consumed, as observed by reaction monitoring.
-
Possible Cause: Product inhibition by the bipyridine product.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a stalled reaction.
Issue 2: Formation of Palladium Black
-
Symptoms: A black precipitate forms in the reaction mixture.
-
Possible Cause: Aggregation of the Pd(0) catalyst, often a consequence of a slow catalytic cycle due to product inhibition.[2]
-
Troubleshooting Steps:
-
Improve Ligand Stability: Switch to bulkier, more electron-donating phosphine ligands or N-heterocyclic carbene (NHC) ligands. These can stabilize the Pd(0) species and prevent aggregation.
-
Optimize Reaction Conditions: Lowering the reaction temperature can sometimes slow down the rate of catalyst decomposition.[2]
-
Ensure Inert Atmosphere: Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) to prevent oxidation of the Pd(0) catalyst.[2]
-
Data Presentation
While direct quantitative data comparing the inhibitory effects of different bipyridine products is scarce in the literature, we can infer the potential for inhibition based on studies of bipyridine ligands. The following table illustrates the expected relative inhibitory effects of different bipyridine isomers when they are the product of a reaction, based on their known coordination properties.
| Bipyridine Isomer (as Product) | Chelating Ability | Expected Relative Inhibition | Rationale |
| 2,2'-Bipyridine | Strong bidentate | High | Forms a very stable 5-membered chelate ring with the palladium center, leading to a highly stable, inactive complex.[3] |
| 2,3'-Bipyridine | Weak/Monodentate | Moderate | Less effective chelation compared to the 2,2'-isomer, resulting in a less stable catalyst-product complex.[3] |
| 4,4'-Bipyridine | Monodentate/Bridging | Low | The nitrogen atoms are positioned far apart, preventing chelation to a single metal center and thus causing minimal inhibition.[3] |
| 6,6'-Disubstituted-2,2'-Bipyridine | Bidentate | Moderate to Low | Bulky substituents near the nitrogen atoms can sterically hinder coordination to the palladium center, reducing the inhibitory effect. |
Experimental Protocols
Protocol 1: Slow Addition of a Reagent to Mitigate Product Inhibition
This protocol describes the slow addition of an aryl halide using a syringe pump in a Suzuki-Miyaura coupling reaction. This technique maintains a low concentration of the bipyridine product throughout the reaction, thereby minimizing catalyst inhibition.
Materials:
-
Aryl halide
-
Pyridylboronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Anhydrous, degassed solvent (e.g., toluene/water mixture)
-
Syringe pump
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a dried Schlenk flask under an inert atmosphere, combine the pyridylboronic acid (1.2 equivalents), the base (2.0 equivalents), the palladium catalyst (1-5 mol%), and the solvent.
-
Dissolve the aryl halide (1.0 equivalent) in a portion of the anhydrous, degassed solvent in a separate, dry flask.
-
Draw the aryl halide solution into a gas-tight syringe and mount it on the syringe pump.
-
Heat the reaction mixture in the Schlenk flask to the desired temperature (e.g., 80-100 °C).
-
Once the reaction mixture has reached the target temperature, begin the slow addition of the aryl halide solution via the syringe pump over a period of several hours (e.g., 4-8 hours).
-
After the addition is complete, continue to stir the reaction at the same temperature and monitor its progress by TLC or GC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature and proceed with a standard aqueous workup and purification.
Caption: Workflow for slow addition of a reagent.
Protocol 2: Regeneration of Palladium on Carbon (Pd/C) Poisoned by Nitrogen Heterocycles
This protocol provides a method for regenerating a Pd/C catalyst that has been deactivated by coordination of nitrogen-containing compounds, such as bipyridine products.
Materials:
-
Deactivated Pd/C catalyst
-
Dilute aqueous base solution (e.g., 0.1 M NaOH or Na₂CO₃)
-
Deionized water
-
Ethanol
-
Standard filtration apparatus
-
Oven or vacuum oven
Procedure:
-
Catalyst Recovery: After the reaction, carefully filter the deactivated Pd/C catalyst from the reaction mixture.
-
Solvent Wash: Wash the recovered catalyst thoroughly with a solvent that dissolves the reaction components but not the catalyst (e.g., ethanol, ethyl acetate) to remove any adsorbed organic residues.
-
Base Wash: Suspend the catalyst in a dilute aqueous base solution (e.g., 0.1 M NaOH). Stir the slurry at an elevated temperature (e.g., 60-80 °C) for 1-2 hours. This helps to displace the coordinated nitrogen heterocycle from the palladium surface.
-
Water Wash: Filter the catalyst and wash it repeatedly with deionized water until the filtrate is neutral (pH ~7). This is crucial to remove any residual base.
-
Drying: Dry the washed catalyst in an oven at 100-120 °C or in a vacuum oven at a lower temperature until a constant weight is achieved.
-
Activity Test: Before reusing the regenerated catalyst on a large scale, it is advisable to perform a small-scale test reaction to confirm that its activity has been restored.
Caption: Workflow for the regeneration of a poisoned Pd/C catalyst.
References
Optimizing reaction conditions for the synthesis of 3,4'-Bipyridin-2'-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3,4'-Bipyridin-2'-amine. The primary focus is on the optimization of reaction conditions for the Suzuki-Miyaura cross-coupling reaction, a common and effective method for this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This typically involves the reaction of a 2-amino-4-halopyridine (such as 2-amino-4-chloropyridine or 2-amino-4-bromopyridine) with 3-pyridylboronic acid or its corresponding boronate esters.[1][2] This one-step approach is often favored due to the commercial availability of the starting materials and the reaction's tolerance to a wide range of functional groups.[3]
Q2: I am not getting any product in my Suzuki-Miyaura coupling reaction. What are the likely causes?
A2: A complete lack of product formation can be due to several factors. A primary concern is the activity of the palladium catalyst. The active catalytic species is Pd(0), and if you are using a Pd(II) precatalyst, it must be efficiently reduced in situ.[4] Catalyst inhibition is also a common issue with aminopyridine substrates, as the nitrogen lone pairs on both the pyridine ring and the amino group can coordinate to the palladium center, deactivating it.[1] Additionally, ensure that your reagents are pure and the reaction is performed under a strict inert atmosphere, as oxygen can deactivate the catalyst.[5]
Q3: My reaction is sluggish and gives a low yield. How can I improve it?
A3: Low yields can often be addressed by optimizing the reaction conditions. The choice of ligand is critical; bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often more effective for heteroaryl couplings than less bulky ligands like triphenylphosphine.[1] Screening different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., 1,4-dioxane, toluene, DMF) can also significantly impact the yield. Increasing the reaction temperature may also improve the reaction rate, but be mindful of potential side reactions.
Q4: I am observing a significant amount of homocoupling of my 3-pyridylboronic acid. How can I minimize this side reaction?
A4: Homocoupling of the boronic acid to form 3,3'-bipyridine is a common side reaction, often promoted by the presence of oxygen.[5] To minimize this, ensure thorough degassing of your solvents and reaction mixture and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the experiment. Using a boronic ester, such as the pinacol ester of 3-pyridylboronic acid, can sometimes reduce the rate of homocoupling.
Q5: How can I purify the final product, this compound?
A5: Purification of this compound is typically achieved by column chromatography on silica gel.[2] Given the basic nature of the amino group, peak tailing can be an issue. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent system.[6] Alternatively, an amine-functionalized silica gel column can be used.[7] After chromatography, the product can be further purified by recrystallization.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound via Suzuki-Miyaura coupling.
Problem 1: Low or No Product Formation
| Potential Cause | Recommended Solution | Citation |
| Inactive Catalyst | Ensure proper degassing of solvents and reagents to prevent catalyst oxidation. Use a pre-catalyst like a Buchwald G3 pre-catalyst for more reliable generation of the active Pd(0) species. Consider a modest increase in catalyst loading (e.g., from 2 mol% to 4 mol%). | [1] |
| Catalyst Inhibition | Switch to a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos) which can promote the desired coupling over inhibitory coordination. | [1] |
| Suboptimal Base | Screen different bases. Weaker inorganic bases like K₂CO₃ or Cs₂CO₃ are often effective and can be milder on sensitive functional groups. Ensure the base is finely powdered and anhydrous. | [1] |
| Low Reactivity of Aryl Halide | If using 2-amino-4-chloropyridine, consider switching to the more reactive 2-amino-4-bromopyridine. | [8] |
Problem 2: Formation of Significant Byproducts
| Byproduct | Potential Cause | Recommended Solution | Citation |
| Homocoupled Boronic Acid (3,3'-bipyridine) | Presence of oxygen in the reaction mixture. | Thoroughly degas all solvents and the reaction mixture with an inert gas (e.g., three freeze-pump-thaw cycles or sparging with argon for 30 minutes). Maintain a positive pressure of inert gas throughout the reaction. | [5] |
| Protodeboronation of 3-pyridylboronic acid | Presence of water in the reaction mixture, especially at elevated temperatures. | Use anhydrous solvents and reagents. Consider using the pinacol ester of 3-pyridylboronic acid, which is more stable to hydrolysis. | [1] |
| Dehalogenation of 2-amino-4-halopyridine | Presence of a hydride source. Suboptimal reaction time. | Ensure solvents are free of hydride impurities. Optimize the reaction time to avoid prolonged heating after the reaction is complete. | [1] |
Data Presentation
Table 1: Effect of Catalyst and Ligand on Suzuki-Miyaura Coupling of Aminopyridines*
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Observed Yield Range (%) | Citation |
| Pd(OAc)₂ | PPh₃ | 2-5 | 40-60 | [5] |
| Pd(PPh₃)₄ | - | 2-5 | 50-70 | [1] |
| Pd₂(dba)₃ | SPhos | 1-3 | 70-95 | [9] |
| PdCl₂(dppf) | - | 2-5 | 60-85 | [10] |
| XPhos Pd G3 | - | 1-3 | 80-98 | [9] |
*Data compiled from reactions of various aminopyridines with arylboronic acids and may not be directly representative of the synthesis of this compound.
Table 2: Influence of Base and Solvent on Suzuki-Miyaura Coupling of Aminopyridines*
| Base | Solvent | Typical Temperature (°C) | Observed Yield Range (%) | Citation |
| Na₂CO₃ (aq) | 1,4-Dioxane | 80-100 | 60-80 | [5] |
| K₂CO₃ | Toluene/H₂O | 90-110 | 65-85 | [9] |
| K₃PO₄ | 1,4-Dioxane | 80-100 | 70-90 | [1] |
| Cs₂CO₃ | DMF | 90-120 | 75-95 | [11] |
*Data compiled from reactions of various aminopyridines with arylboronic acids and may not be directly representative of the synthesis of this compound.
Experimental Protocols
Protocol 1: Synthesis of 3-Pyridylboronic Acid
This protocol is adapted from a literature procedure for the synthesis of 3-pyridylboronic acid via lithium-halogen exchange.[12]
-
Reaction Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add toluene, THF, triisopropyl borate (1.2 eq), and 3-bromopyridine (1.0 eq).
-
Cooling: Cool the reaction mixture to -40 °C using a dry ice/acetone bath.
-
Lithiation: Add n-butyllithium (1.2 eq, 2.5 M in hexanes) dropwise over 1 hour, maintaining the internal temperature below -35 °C.
-
Stirring: Stir the reaction mixture for an additional 30 minutes at -40 °C.
-
Quenching: Remove the cooling bath and allow the mixture to warm to -20 °C. Quench the reaction by adding 2N HCl.
-
Work-up: Allow the mixture to warm to room temperature and separate the aqueous layer. Adjust the pH of the aqueous layer to ~7.6 with 5N NaOH to precipitate the product.
-
Extraction: Saturate the aqueous layer with NaCl and extract with THF.
-
Purification: Concentrate the combined organic layers and crystallize the solid residue from acetonitrile to afford 3-pyridylboronic acid as a white solid.
Protocol 2: Synthesis of this compound via Suzuki-Miyaura Coupling
This is a representative protocol based on procedures for similar unprotected aminopyridine couplings.[1][3]
-
Reaction Setup: In a flame-dried Schlenk flask, combine 2-amino-4-chloropyridine (1.0 eq), 3-pyridylboronic acid (1.2 eq), and cesium carbonate (2.0 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
-
Reagent Addition: Under a positive flow of argon, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., SPhos, 4 mol%). Then, add anhydrous, degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio).
-
Reaction: Heat the mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes, with 1% triethylamine) to yield this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for Suzuki-Miyaura synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biotage.com [biotage.com]
- 7. biotage.com [biotage.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of 3,4'-Bipyridin-2'-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3,4'-Bipyridin-2'-amine.
Frequently Asked Questions (FAQs)
Q1: What are the general physical properties of this compound?
A1: this compound is an organic compound containing a basic amino group and two pyridine rings.[1][2] As a result, it is expected to be a solid at room temperature with some degree of polarity.[2] Its solubility is generally low in non-polar organic solvents and higher in polar organic solvents.[2] Due to the amine functionality, it can form salts with acids, which can alter its solubility profile significantly.[3]
Q2: What are the most likely impurities in crude this compound?
A2: Impurities in crude this compound typically originate from the synthetic route used for its preparation, which often involves palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura or Buchwald-Hartwig coupling.[4][5] Potential impurities include:
-
Unreacted starting materials: Such as the corresponding halopyridine and aminopyridine precursors.
-
Homocoupled byproducts: Formation of bipyridines from the coupling of two identical pyridine molecules.
-
Catalyst residues: Trace amounts of palladium and ligands used in the coupling reaction.[4]
-
Di-substituted byproducts: If the reaction conditions are not carefully controlled, a second amination on the bipyridine ring might occur.
-
Solvent residues: Residual solvents from the reaction and initial work-up.
Q3: Which purification technique is generally more effective for this compound: recrystallization or column chromatography?
A3: The choice between recrystallization and column chromatography depends on the nature and quantity of the impurities. Recrystallization is often effective for removing small amounts of impurities if a suitable solvent system can be found in which the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain in solution.[6] Column chromatography is more versatile for separating complex mixtures of impurities with similar polarities to the product.[6] For aminopyridines, which can interact strongly with silica gel, specialized techniques such as using an amine-functionalized column or adding a basic modifier to the eluent may be necessary.
Q4: How can I assess the purity of my this compound sample?
A4: The purity of this compound can be assessed using several analytical techniques. Thin-layer chromatography (TLC) is a quick method to qualitatively check for the presence of impurities. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are highly effective. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used if the compound is sufficiently volatile and thermally stable.[7][8]
Troubleshooting Guides
Recrystallization Issues
Q: My this compound is not crystallizing from the chosen solvent system. What should I do?
A: This is a common issue that can be addressed by several troubleshooting steps:
-
Induce Crystallization:
-
Seeding: Add a small crystal of pure this compound to the supersaturated solution.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
-
-
Increase Supersaturation:
-
Evaporation: Slowly evaporate some of the solvent to increase the concentration of the product.
-
Add an Anti-solvent: If your compound is dissolved in a good solvent, slowly add a miscible "anti-solvent" (in which the compound is insoluble) until the solution becomes slightly turbid, then warm to redissolve and cool slowly.
-
-
Re-evaluate Solvent System: The initial solvent system may not be optimal. Refer to the solvent selection table below and consider trying a different solvent or solvent mixture.
Column Chromatography Issues
Q: My this compound is streaking or showing poor separation on a silica gel column. How can I improve this?
A: Amines are basic and can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing and poor separation. Here are some solutions:
-
Use a Basic Modifier: Add a small amount of a volatile base, such as triethylamine (typically 0.1-1%) or ammonia in methanol, to the eluent. This will neutralize the acidic sites on the silica gel and reduce the strong interaction with your amine product.
-
Use an Alternative Stationary Phase:
-
Amine-functionalized silica: This type of column has a basic surface and is often ideal for the purification of amines.
-
Alumina (basic or neutral): Alumina can be a good alternative to silica gel for purifying basic compounds.
-
-
Optimize the Eluent System: Experiment with different solvent systems to improve separation. A gradient elution from a less polar to a more polar solvent system can often provide better resolution.
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Polarity | Solubility at Room Temperature (approx. 25°C) | Solubility at Elevated Temperature |
| Hexane | Non-polar | Insoluble | Insoluble |
| Toluene | Non-polar | Sparingly Soluble | Soluble |
| Dichloromethane | Polar aprotic | Soluble | Very Soluble |
| Ethyl Acetate | Polar aprotic | Moderately Soluble | Very Soluble |
| Acetone | Polar aprotic | Soluble | Very Soluble |
| Isopropanol | Polar protic | Moderately Soluble | Soluble |
| Ethanol | Polar protic | Soluble | Very Soluble |
| Methanol | Polar protic | Very Soluble | Very Soluble |
| Water | Polar protic | Sparingly Soluble | Moderately Soluble |
Note: This data is based on general principles of solubility for aminopyridines and should be confirmed experimentally.[2][9]
Table 2: Representative TLC Analysis of Crude this compound
| Compound | Rf Value (approx.) |
| Non-polar impurity (e.g., homocoupled byproduct) | 0.85 |
| This compound (Product) | 0.50 |
| Polar impurity (e.g., unreacted aminopyridine) | 0.20 |
Stationary Phase: Silica gel 60 F254 Mobile Phase: Ethyl Acetate / Hexane (1:1) with 0.5% Triethylamine
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is a general guideline and may require optimization based on the specific impurities present.
-
Solvent Selection: Based on solubility tests (see Table 1), choose a suitable solvent or solvent pair. A good single solvent will dissolve the crude product when hot but not at room temperature. A good solvent pair consists of a "solvent" in which the compound is soluble and an "anti-solvent" in which it is insoluble, with the two solvents being miscible.[10] For this compound, a mixture of toluene and heptane or ethanol and water could be effective.[3][10]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (or the "solvent" of a solvent pair) until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (if charcoal was used or insoluble impurities are present): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove the charcoal or insoluble impurities.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.
Protocol 2: Column Chromatography of this compound
This protocol describes a standard flash column chromatography procedure on silica gel.
-
TLC Analysis: Determine a suitable eluent system using TLC (see Table 2 for an example). The ideal Rf value for the product is between 0.2 and 0.4 for good separation.[11] Remember to add a small percentage of triethylamine to the eluent.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent (slurry packing is recommended).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried silica with the adsorbed sample to the top of the packed column.
-
Elution: Add the eluent to the top of the column and apply pressure (e.g., with a pump or inert gas) to begin eluting the compounds.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.
-
Combine and Evaporate: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.
-
Drying: Dry the purified product under high vacuum to remove any residual solvent.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for common purification issues.
Caption: Relationship between starting materials and potential impurities.
References
- 1. This compound [myskinrecipes.com]
- 2. byjus.com [byjus.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. mdpi.com [mdpi.com]
- 5. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemometric Methods to Quantify 1D and 2D NMR Spectral Differences Among Similar Protein Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. reddit.com [reddit.com]
- 11. youtube.com [youtube.com]
Technical Support Center: Suzuki Coupling with 2-Pyridylboronic Acid Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the instability of 2-pyridylboronic acid derivatives in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why are my Suzuki coupling reactions with 2-pyridylboronic acids consistently failing or giving low yields?
A1: 2-Pyridylboronic acids are notoriously unstable and prone to a common side reaction called protodeboronation.[1][2] This process involves the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond, effectively destroying the boronic acid and preventing it from participating in the desired cross-coupling.[1] This instability is a primary reason for low or irreproducible yields in Suzuki reactions involving these substrates.[3][4]
Q2: What is protodeboronation and why are 2-pyridylboronic acids so susceptible to it?
A2: Protodeboronation is the protonolysis of the C-B bond.[2] 2-Pyridylboronic acids are particularly susceptible due to the nitrogen atom in the pyridine ring. Under neutral pH conditions, a zwitterionic species can form, which undergoes rapid, unimolecular fragmentation, leading to the cleavage of the C-B bond.[2][5] Factors such as pH, temperature, the choice of base, and the catalyst system can significantly influence the rate of this undesired reaction.[1]
Q3: How can I minimize protodeboronation in my experiments?
A3: Several strategies can be employed to mitigate protodeboronation:
-
Use of Stabilized Boronic Acid Derivatives: Instead of the free boronic acid, consider using more stable derivatives such as N-methyliminodiacetic acid (MIDA) boronates, pinacol esters, or N-phenyldiethanolamine (PDEA) boronates.[6][7][8] These derivatives are often more stable to benchtop storage and can release the active boronic acid species slowly in situ.[2][7]
-
Optimize Reaction pH: The rate of protodeboronation is highly pH-dependent. Surprisingly, both acidic and basic conditions can slow down the decomposition by shifting the equilibrium away from the reactive zwitterionic intermediate that is prevalent at neutral pH.[1][2]
-
Employ a Highly Active Catalyst System: A very active palladium catalyst and a suitable ligand can accelerate the rate of the desired Suzuki coupling, allowing it to outcompete the slower protodeboronation side reaction.[1]
-
Additive-Assisted Coupling: The addition of copper salts, such as copper(I) iodide (CuI), copper(I) chloride (CuCl), or copper(II) acetate (Cu(OAc)₂), has been shown to promote the cross-coupling of 2-pyridylboron derivatives.[7][9]
Q4: What are MIDA boronates and how do they improve the reaction?
A4: MIDA (N-methyliminodiacetic acid) boronates are air-stable, crystalline solids that are significantly more robust than their corresponding boronic acids.[7][10] They function via a "slow-release" mechanism. Under the reaction conditions, the MIDA group is slowly hydrolyzed, gradually releasing the unstable boronic acid into the reaction mixture.[2][7] This keeps the instantaneous concentration of the reactive boronic acid low, which minimizes side reactions like protodeboronation and homocoupling, leading to higher yields of the desired product.[7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) | Citation(s) |
| Low or No Product Formation | Protodeboronation of the 2-pyridylboronic acid. | Switch to a more stable derivative like a MIDA boronate, pinacol ester, or trifluoroborate salt. | [2][7][11] |
| Inefficient Catalyst System. | Screen different palladium precatalysts and bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. | [12][13] | |
| Catalyst Deactivation. | The pyridine nitrogen can coordinate to the palladium center, inhibiting catalysis. Ensure an inert atmosphere to prevent catalyst oxidation. | [13] | |
| Significant Protodeboronation Byproduct Observed | Suboptimal reaction conditions. | Optimize the base, solvent, and temperature. Lowering the temperature may reduce the rate of protodeboronation. | [1] |
| Boronic acid instability. | Employ the "slow-release" strategy by using a MIDA boronate. | [2][7] | |
| Reaction is Sluggish or Incomplete | Poor catalyst activity or deactivation. | Use fresh, high-purity catalyst and ligands. Consider a modest increase in catalyst loading. | [1] |
| Low reactivity of the coupling partner (e.g., aryl chloride). | Use a more active catalyst system designed for challenging substrates. Higher temperatures may be required. | [9][12] | |
| Formation of Homocoupling Products | Presence of oxygen. | Thoroughly degas all solvents and reagents and maintain the reaction under an inert atmosphere (e.g., argon or nitrogen). | [1] |
| Suboptimal stoichiometry. | Using a slight excess of the boronic acid derivative can sometimes minimize aryl halide homocoupling. | [1] |
Quantitative Data
Table 1: Comparison of 2-Pyridylboronic Acid vs. 2-Pyridyl MIDA Boronate in Suzuki Coupling with an Aryl Chloride
| Entry | Boron Reagent | Product Yield (%) |
| 1 | 2-Pyridylboronic Acid | 14-68 (variable) |
| 2 | 2-Pyridyl MIDA Boronate | 93 |
Reaction conditions: 1.0 equiv of aryl chloride, 1.0 equiv of boronic acid or 1.2 equiv of MIDA boronate, 5 mol % Pd(OAc)₂, 10 mol % SPhos, 7.5 equiv of K₃PO₄, in 5:1 dioxane/H₂O at 60 °C for 6 h.[7][14]
Table 2: Effect of Copper Additive on the Coupling of 2-Pyridyl MIDA Boronate with a Deactivated Aryl Chloride
| Entry | Additive | Product Yield (%) |
| 1 | None | Very low |
| 2 | Cu(OAc)₂ (substoichiometric) | Effective with activated aryl chlorides |
| 3 | Cu(OAc)₂ (50 mol %) with Diethanolamine (DEA) | High yield with deactivated aryl chlorides |
These results highlight the beneficial effect of copper additives, especially in combination with other reagents like DEA, for challenging couplings.[9]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Lithium Triisopropyl 2-Pyridylboronates with Aryl Halides
-
An oven-dried resealable Schlenk tube is charged with Pd₂(dba)₃ (2.0-3.0 mol %), a suitable phosphine ligand (e.g., 1, 6.0-9.0 mol %), lithium triisopropyl 2-pyridylboronate (1.5 equiv), and anhydrous potassium fluoride (KF, 3.0 equiv).[12]
-
The Schlenk tube is sealed with a rubber septum, and the atmosphere is replaced with argon by evacuating and backfilling three times.[12]
-
The aryl halide (1.0 equiv) and anhydrous, degassed dioxane are added via syringe.[12]
-
The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the specified time.[12][15]
-
After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).[15]
-
The combined organic layers are washed with brine, dried over anhydrous sulfate, filtered, and concentrated under reduced pressure.[15]
-
The crude product is purified by flash column chromatography.[15]
Protocol 2: Slow-Release Suzuki-Miyaura Coupling of 2-Pyridyl MIDA Boronate with an Aryl Chloride
-
To an oven-dried reaction vessel, add the 2-pyridyl MIDA boronate (1.5 equiv), aryl halide (1.0 equiv), palladium precatalyst (e.g., XPhos-Pd-G3, 5 mol %), copper(II) acetate (Cu(OAc)₂, 50 mol %), and anhydrous potassium phosphate (K₃PO₄, 5.0 equiv).[1]
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen).[1]
-
Add anhydrous, degassed N,N-Dimethylformamide (DMF) to achieve the desired concentration (e.g., 0.125 M with respect to the aryl halide).[1]
-
Add diethanolamine (DEA, 1.0 equiv) via syringe.[1]
-
Place the reaction vessel in a preheated oil bath at 100 °C and stir for 24 hours.[1]
-
Follow a standard aqueous workup and purification procedure as described in Protocol 1.[1]
Visualizations
Caption: The competing pathways of Suzuki coupling and protodeboronation for 2-pyridylboronic acid.
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Purification of Amino-Substituted Bipyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the unique purification challenges associated with amino-substituted bipyridines.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying amino-substituted bipyridines?
The primary challenges stem from the physicochemical properties of the amino group. Its basicity can lead to strong interactions with acidic stationary phases like silica gel, resulting in peak tailing, poor resolution, and sometimes irreversible adsorption during column chromatography. The amino group's ability to form hydrogen bonds can also influence solubility and crystallization behavior, making it difficult to find suitable solvent systems. Furthermore, the synthesis of these compounds can often result in a mixture of closely related isomers or byproducts that are difficult to separate from the target molecule.
Q2: What are the most common purification techniques for amino-substituted bipyridines?
The most common methods for purifying amino-substituted bipyridines are:
-
Column Chromatography: This includes normal-phase (silica gel, alumina), reversed-phase, and mixed-mode chromatography.
-
Crystallization: A powerful technique for obtaining highly pure material, provided a suitable solvent system can be identified.
-
Preparative High-Performance Liquid Chromatography (HPLC): Often used for purifying small quantities of highly pure material or for separating challenging mixtures.
Q3: When should I consider using a protecting group for the amino functionality?
Using a protecting group should be considered when the basicity of the amino group significantly hinders purification by standard methods. For instance, if you observe severe peak tailing or product decomposition on silica gel, protecting the amine can make the compound less polar and more amenable to normal-phase chromatography. Common protecting groups for amines include tert-Butoxycarbonyl (Boc) and Carboxybenzyl (Cbz).[1][2][3][4][5] The choice of protecting group will depend on its stability to the reaction conditions and the ease of its removal post-purification.
Troubleshooting Guides
Column Chromatography
Issue: Poor separation and significant peak tailing on silica gel column.
-
Cause: The basic amino group interacts strongly with the acidic silanol groups on the silica surface.
-
Troubleshooting Steps:
-
Solvent System Modification: Add a small amount of a basic modifier to the eluent to compete with the amino-bipyridine for binding to the silica. Common choices include triethylamine (0.1-1%) or ammonia in methanol.
-
Stationary Phase Change: Switch to a less acidic stationary phase like alumina (neutral or basic) or a chemically modified silica gel, such as an amino-functionalized silica gel.
-
Protecting Group Strategy: Protect the amino group to reduce its basicity and polarity. The protected compound will behave more predictably on silica gel.
-
Issue: Co-elution of the desired product with starting materials or byproducts.
-
Cause: The impurities have similar polarities to the product.
-
Troubleshooting Steps:
-
Gradient Optimization: Use a shallower solvent gradient during elution to improve the separation of closely eluting compounds.
-
Alternative Chromatography Mode: If normal-phase chromatography is ineffective, consider reversed-phase or mixed-mode chromatography. Mixed-mode chromatography, which utilizes both hydrophobic and ion-exchange interactions, can be particularly effective for separating basic compounds from non-basic or less basic impurities.[6][7][8][9]
-
Preparative HPLC: For difficult separations, preparative HPLC with a high-resolution column can provide the necessary resolving power.[10][11]
-
Crystallization
Issue: The amino-substituted bipyridine oils out or fails to crystallize.
-
Cause: The compound may be too soluble in the chosen solvent, or impurities may be inhibiting crystal formation. The presence of multiple conformations or strong intermolecular hydrogen bonding can also interfere with the formation of a stable crystal lattice.
-
Troubleshooting Steps:
-
Solvent Screening: Systematically screen a wide range of solvents with varying polarities and hydrogen bonding capabilities.[12][13] Common solvents for bipyridine crystallization include ethanol, methanol, acetonitrile, ethyl acetate, and mixtures with non-polar solvents like hexanes or toluene.
-
Cooling Rate: Allow the solution to cool slowly to promote the formation of well-ordered crystals. Rapid cooling often leads to the formation of oils or amorphous solids.
-
Seed Crystals: If a small amount of pure, solid material is available, add a seed crystal to the supersaturated solution to induce crystallization.
-
pH Adjustment: For amino-substituted compounds, adjusting the pH of the solution can sometimes promote crystallization by forming a salt with a more favorable crystal lattice energy.[1]
-
Issue: Crystals are formed, but they are impure.
-
Cause: Impurities are co-crystallizing with the product.
-
Troubleshooting Steps:
-
Recrystallization: Perform one or more rounds of recrystallization. With each recrystallization, the purity of the crystals should increase.
-
Hot Filtration: If insoluble impurities are present, perform a hot filtration of the saturated solution before allowing it to cool.
-
Solvent Choice: Experiment with different crystallization solvents, as the solubility of the impurities may differ significantly from that of the product in another solvent system.
-
Data Presentation
Table 1: Comparison of Purification Techniques for Amino-Substituted Bipyridines
| Purification Technique | Typical Purity | Typical Yield | Throughput | Key Advantages | Key Disadvantages |
| Normal-Phase Column Chromatography | 90-98% | 60-90% | High | Cost-effective, scalable | Strong interaction with basic amines, potential for tailing |
| Reversed-Phase Column Chromatography | >95% | 50-80% | Medium | Good for polar compounds, less tailing with basic amines | Requires aqueous mobile phases, may be less scalable |
| Mixed-Mode Chromatography | >98% | 70-95% | Medium | Excellent selectivity for basic compounds, can separate closely related impurities[6][7][8][9] | More complex method development, more expensive stationary phases |
| Crystallization | >99% | 40-80% | High | Can provide very high purity, scalable | Finding suitable conditions can be challenging, lower initial yields |
| Preparative HPLC | >99% | 20-60% | Low | Highest resolution for difficult separations | Low throughput, high solvent consumption, expensive |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography of a Basic Amino-Substituted Bipyridine
-
Stationary Phase Selection: Choose an appropriate stationary phase. For basic compounds, neutral alumina or silica gel treated with a base are often good starting points.
-
Eluent Selection: Using thin-layer chromatography (TLC), screen for a suitable eluent system. Start with a non-polar solvent (e.g., hexane or dichloromethane) and gradually add a more polar solvent (e.g., ethyl acetate or methanol). To mitigate tailing, add 0.5-1% triethylamine to the eluent system.
-
Column Packing: Pack the column with the chosen stationary phase as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the column.
-
Elution: Begin elution with the initial non-polar solvent and gradually increase the polarity of the eluent (gradient elution).
-
Fraction Collection: Collect fractions and monitor their composition by TLC or HPLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: General Procedure for Crystallization of an Amino-Substituted Bipyridine
-
Solvent Selection: In small test tubes, test the solubility of the crude product in a variety of solvents at room temperature and upon heating. A good crystallization solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: In a flask, dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel containing fluted filter paper.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. For further crystallization, the flask can be placed in a refrigerator or an ice bath.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Mandatory Visualizations
Caption: A general workflow for the purification of amino-substituted bipyridines.
Caption: Troubleshooting logic for column chromatography of amino-substituted bipyridines.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. peptide.com [peptide.com]
- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 6. helixchrom.com [helixchrom.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Mixed-mode chromatography - Wikipedia [en.wikipedia.org]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. labcompare.com [labcompare.com]
- 11. m.youtube.com [m.youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Expanding the Solid Form Landscape of Bipyridines - PMC [pmc.ncbi.nlm.nih.gov]
Improving the regioselectivity of asymmetrically substituted bipyridine synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of asymmetrically substituted bipyridines. Our goal is to help you improve regioselectivity and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in synthesizing asymmetrically substituted bipyridines?
A1: The primary challenges include achieving high regioselectivity, low reaction yields, and the formation of undesired side products, particularly through homocoupling.[1][2] Catalyst deactivation by the nitrogen lone pair of the pyridine ring or the bipyridine product is also a significant issue.[1][3][4]
Q2: Which cross-coupling reactions are most effective for preparing asymmetric bipyridines?
A2: Palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Stille, and Negishi couplings are the most commonly employed and effective methods.[4][5][6] The choice often depends on the stability and availability of the starting materials and tolerance for functional groups.[5]
Q3: How can I minimize the formation of homocoupled byproducts?
A3: Homocoupling, especially in Suzuki reactions, is often promoted by the presence of oxygen. To minimize this side reaction, it is critical to work under strictly anaerobic conditions by thoroughly degassing solvents and maintaining an inert atmosphere (e.g., argon or nitrogen).[1] Optimizing the ligand and the stoichiometry of the reactants can also favor the desired cross-coupling.[1]
Q4: My reaction yield is very low or the reaction is not going to completion. What are the likely causes?
A4: Low yields are frequently due to catalyst deactivation. The bipyridine product can act as a ligand, binding to the palladium catalyst and inhibiting its activity.[3][4] Other causes include poor quality of reagents or solvents (presence of water or oxygen) and suboptimal reaction conditions.[1]
Q5: What is the main drawback of using Stille coupling for bipyridine synthesis?
A5: While Stille coupling is a versatile method, its primary drawback is the high toxicity of the organotin reagents used.[5][6] This raises safety and environmental concerns.
Q6: How does the reactivity of halopyridines affect regioselectivity in cross-coupling reactions?
A6: The reactivity of halogens on the pyridine ring generally follows the order I > Br > Cl. This difference can be exploited to achieve regioselectivity. For instance, in a dihalo-substituted pyridine, the more reactive halogen (e.g., at the 2-position) can be selectively coupled while leaving the less reactive one (e.g., at the 3-position) intact.[5]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments.
Problem 1: Poor Regioselectivity or Incorrect Isomer Formation
-
Possible Cause: The inherent difficulty in controlling regioselectivity in cross-coupling reactions with substituted pyridines.[2] The electronic and steric properties of the substituents on both coupling partners play a crucial role.
-
Solution:
-
Choice of Halogen: Utilize the differential reactivity of halogens. For a dihalopyridine, start the reaction at a lower temperature to favor coupling at the more reactive halogen position.[5]
-
Bulky Ligands: Employ sterically hindered ligands on the palladium catalyst. This can direct the coupling to the less sterically hindered position on the pyridine ring.
-
Protecting Groups: Consider using a protecting group on the pyridine nitrogen, such as forming a pyridine N-oxide, which can alter the electronic properties of the ring and influence the site of reaction.[1]
-
Choice of Coupling Partners: The nature of the organometallic reagent (boronic acid, organostannane, or organozinc) can influence regioselectivity. It may be necessary to screen different coupling partners.
-
Problem 2: Low or No Yield of the Desired Bipyridine
-
Possible Cause 1: Catalyst Deactivation/Inhibition. The nitrogen lone pairs on the pyridine substrate and the bipyridine product can coordinate to the palladium catalyst, leading to its deactivation.[1][6]
-
Solution:
-
Use bulky, electron-rich phosphine ligands (e.g., XPhos) to shield the metal center.[3]
-
Increase the catalyst loading (e.g., from 1-2 mol% to 5 mol% or higher), though this should be optimized.[3][6]
-
Slowly add the limiting reagent over the course of the reaction to keep its concentration low and reduce product inhibition.[1]
-
-
-
Possible Cause 2: Poor Quality of Reagents or Solvents. Cross-coupling reactions are highly sensitive to air and moisture.[1]
-
Possible Cause 3: Suboptimal Reaction Conditions. Temperature, solvent, and base can significantly impact yield.
-
Solution: Systematically screen reaction parameters. For example, in Suzuki couplings, the choice of base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) can be critical.[7] A solvent screen (e.g., toluene, dioxane, DMF) may also be necessary.
-
Problem 3: Formation of Significant Homocoupling Side Products
-
Possible Cause: Presence of Oxygen. Molecular oxygen can promote the unwanted homocoupling of organoboronic acids in Suzuki reactions and other organometallic reagents.[1]
-
Solution:
-
Ensure a strictly inert atmosphere is maintained throughout the reaction setup and duration.
-
Thoroughly degas all solvents and reagents before use.[1]
-
-
-
Possible Cause: Suboptimal Ligand or Catalyst System. The choice of ligand and palladium precursor can influence the relative rates of cross-coupling versus homocoupling.
-
Solution: Screen different palladium catalysts and phosphine ligands. Sometimes, a change from a Pd(PPh₃)₄ catalyst to a combination of a Pd(0) source like Pd₂(dba)₃ and a specific ligand can suppress homocoupling.
-
Data Presentation
Table 1: Comparison of Common Cross-Coupling Reactions for Asymmetric Bipyridine Synthesis
| Reaction | Nucleophile (Py-M) | Electrophile (Py-X) | Key Advantages | Key Disadvantages | Typical Catalyst Loading |
| Suzuki-Miyaura | Pyridylboronic acid/ester | Pyridyl halide/triflate | Commercially available reagents, relatively low toxicity, good functional group tolerance. | Stability issues with some 2-pyridylboronic acids.[5] | 1-10 mol%[4][7] |
| Stille | Pyridylstannane | Pyridyl halide/triflate | High reactivity, effective for challenging couplings, air-stable reagents.[2][6] | Highly toxic organotin reagents, difficult removal of tin byproducts.[5][6] | 1-5 mol% |
| Negishi | Pyridylzinc halide | Pyridyl halide/triflate | High reactivity and functional group tolerance, mild reaction conditions.[5] | Organozinc reagents are moisture and air-sensitive, may require fresh preparation.[3][5] | 1-5 mol%[3] |
Table 2: Effect of Catalyst Loading and Reaction Time on Yield (Example: Suzuki Coupling)
Reaction of 3-bromoquinoline with a pyridylboronic acid.
| Catalyst Loading | Reaction Time (h) | Yield (%) |
| 1 mol% | 8 | 37 |
| 5 mol% | 2 | 32 |
| 5 mol% | 8 | 69 |
| 10 mol% | 8 | 67 |
(Data synthesized from reference[7])
Experimental Protocols
General Protocol for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Note: This is a general procedure and must be optimized for specific substrates. All operations should be performed under an inert atmosphere (Argon or Nitrogen).
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the pyridyl halide (1.0 mmol), the pyridylboronic acid or ester (1.2 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).
-
Evacuation and Backfilling: Seal the flask and evacuate and backfill with inert gas three times.
-
Solvent and Base Addition: Add the degassed solvent (e.g., 1,4-dioxane, 5 mL) followed by the degassed aqueous base solution (e.g., 2M Na₂CO₃, 2 mL).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 8-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired asymmetrically substituted bipyridine.
Mandatory Visualizations
Caption: Troubleshooting workflow for low-yield bipyridine synthesis.
Caption: Generalized catalytic cycle for cross-coupling reactions.
References
Degradation pathways of 3,4'-Bipyridin-2'-amine under reaction conditions
Disclaimer: Specific degradation pathways for 3,4'-Bipyridin-2'-amine are not extensively documented in publicly available literature. The information provided below is based on the general chemical properties of aromatic amines and bipyridine compounds and is intended to serve as a guide for researchers. The proposed pathways and troubleshooting steps are hypothetical and should be confirmed by experimental data.
Frequently Asked Questions (FAQs)
Q1: What are the likely primary degradation pathways for this compound under typical reaction or storage conditions?
A1: Based on its chemical structure, which includes an aromatic amine and a bipyridine core, the primary modes of degradation are likely to be oxidative degradation and photodegradation.[1] Aromatic amines are susceptible to oxidation, which can be accelerated by exposure to air and light, often leading to the formation of colored impurities.[1] Bipyridine derivatives can also be sensitive to light, which may induce photochemical reactions.[1] Under extreme pH conditions, hydrolysis could also be a potential degradation pathway, although this is generally less common for the bipyridine core itself unless under harsh conditions.[2]
Q2: I've observed a color change in my sample of this compound upon storage. What is the likely cause?
A2: A color change, such as turning yellow or brown, is a common sign of degradation, particularly oxidation.[1] Aromatic amines are known to form colored oxidation products when exposed to air and light.[1] To minimize this, it is crucial to store the compound in a tightly sealed container, preferably under an inert atmosphere (like argon or nitrogen), in a cool, dark place.
Q3: Is it advisable to store this compound in solution?
A3: Storing this compound in solution for extended periods is generally not recommended as it can accelerate degradation. If you need to store a solution, use a deoxygenated solvent and protect it from light by using an amber vial or by wrapping the container in foil. The stability in solution will be highly dependent on the solvent, pH, and temperature.
Q4: What analytical techniques are best suited for identifying and quantifying degradation products of this compound?
A4: A stability-indicating high-performance liquid chromatography (HPLC) method, typically using a C18 reverse-phase column with UV detection, is the most common and effective technique for separating and quantifying the parent compound from its degradation products. For structure elucidation of the degradation products, liquid chromatography-mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are powerful tools.[3][4] Nuclear magnetic resonance (NMR) spectroscopy can also be invaluable for characterizing the structure of isolated degradation products.[4]
Troubleshooting Guides
Issue 1: Inconsistent results in experiments using the same batch of this compound.
-
Symptom: Experimental outcomes vary over time, even with seemingly identical conditions.
-
Possible Cause: The compound may be degrading in its container after being opened due to repeated exposure to air, moisture, and light.
-
Troubleshooting Steps:
-
Upon receiving a new batch, perform an initial purity analysis (e.g., by HPLC) to establish a baseline.
-
Aliquot the compound into smaller, single-use vials. This minimizes the exposure of the bulk material to the atmosphere.
-
Before sealing the main container, purge the headspace with an inert gas like argon or nitrogen.
-
Always store the compound in a cool, dark, and dry place.
-
If degradation is suspected, re-analyze the purity of your current stock and compare it to the initial analysis.
-
Issue 2: Appearance of unexpected peaks in HPLC analysis.
-
Symptom: Chromatograms show new peaks that were not present in the initial analysis of the material.
-
Possible Cause: These new peaks likely correspond to degradation products formed during an experiment or during storage.
-
Troubleshooting Steps:
-
Identify the Source: Analyze a sample of the starting material that has not been subjected to the reaction conditions to confirm if the degradation is happening during storage. If the starting material is pure, the degradation is occurring during the reaction.
-
Characterize the Impurities: If the impurity levels are significant, consider using LC-MS to get molecular weight information, which can help in proposing structures for the degradation products.
-
Optimize Reaction Conditions: If degradation is reaction-induced, consider modifying the conditions. This could involve lowering the temperature, deoxygenating the solvents, running the reaction under an inert atmosphere, or protecting it from light.
-
Issue 3: Poor solubility or precipitation of the compound in solution.
-
Symptom: The compound does not dissolve as expected, or a precipitate forms over time in a solution.
-
Possible Cause: Degradation products are often less soluble than the parent compound.
-
Troubleshooting Steps:
-
Attempt to filter the solution and analyze both the soluble portion (filtrate) and the precipitate to identify the components.
-
This is a strong indicator that degradation has occurred. It is advisable to use a fresh, high-purity batch of the compound for future experiments.
-
Data Presentation
The results of a forced degradation study should be summarized to clearly show the extent of degradation under different stress conditions.
Table 1: Hypothetical Summary of Forced Degradation Study for this compound
| Stress Condition | Time | Assay of this compound (%) | Major Degradation Product(s) (% Peak Area) | Total Impurities (%) | Mass Balance (%) |
| 0.1 M HCl, 60°C | 24h | 95.2 | DP1 (2.1%), DP2 (1.5%) | 4.8 | 100.0 |
| 0.1 M NaOH, 60°C | 24h | 92.8 | DP3 (4.5%) | 7.2 | 100.0 |
| 10% H₂O₂, RT | 8h | 88.1 | DP4 (N-oxide, 8.9%) | 11.9 | 100.0 |
| Thermal, 80°C | 48h | 98.5 | Minor peaks <0.5% | 1.5 | 100.0 |
| Photolytic (ICH Q1B) | 24h | 91.5 | DP5 (3.8%), DP6 (2.9%) | 8.5 | 100.0 |
DP = Degradation Product; RT = Room Temperature
Experimental Protocols
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance.[5] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[5]
Protocol 1: General Procedure for Forced Degradation Studies
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Heat at 60-80°C.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Heat at 60-80°C.
-
Oxidative Degradation: Mix the stock solution with an appropriate volume of hydrogen peroxide solution (e.g., to achieve a final concentration of 3-10% H₂O₂). Keep at room temperature and protect from light.
-
Thermal Degradation: Store the solid compound and the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 80°C).
-
Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).
-
-
Time Points: Withdraw aliquots at various time points (e.g., 2, 4, 8, 12, 24, 48 hours).
-
Sample Preparation for Analysis: Before injection into the HPLC, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Analysis: Analyze the stressed samples by a validated stability-indicating HPLC method. Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Laboratoire Sciences, Bioanalytiques et Miniaturisation : Characterization of the degradation products of amines used for post combustion CO2 capture [lsabm.espci.fr]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Alternative Catalysts for 3,4'-Bipyridin-2'-amine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing alternative, less toxic catalysts for the synthesis of 3,4'-Bipyridin-2'-amine. The following information addresses common challenges and provides practical, safer alternatives to traditional palladium-catalyzed methods.
Frequently Asked Questions (FAQs)
Q1: Why should I consider alternatives to palladium catalysts for the synthesis of this compound?
A1: While effective, palladium catalysts are associated with several drawbacks. They are expensive, and residual palladium in the final active pharmaceutical ingredient (API) is a significant concern due to its toxicity. Regulatory bodies like the European Medicines Agency (EMA) and the United States Pharmacopeia (USP) have set strict limits on the permissible daily exposure (PDE) to palladium and other elemental impurities.[1][2] Exploring alternatives can lead to more cost-effective and safer manufacturing processes.
Q2: What are the most promising, less toxic alternative catalysts for this synthesis?
A2: Nickel, copper, and iron-based catalysts are emerging as viable, less toxic, and more cost-effective alternatives to palladium for cross-coupling reactions.[3][4][5] Iron, in particular, has a very high acceptable limit for residues in drug substances, making it an attractive "green" alternative.[1][3] Photocatalytic methods, which use light to drive the reaction, also offer a promising and mild approach.
Q3: What are the main challenges associated with using these alternative catalysts?
A3: Each alternative catalyst presents a unique set of challenges:
-
Nickel Catalysts: While effective, nickel compounds can be carcinogenic and cause skin sensitization.[6] Catalyst deactivation and the formation of homocoupling side products are common issues.
-
Copper Catalysts: The toxicity of copper complexes can be significant, and should not be overlooked.[3] Catalyst deactivation through ligand exchange and challenges in achieving high yields with certain substrates can be problematic.
-
Iron Catalysts: Iron-catalyzed reactions can be mechanistically complex and sensitive to reaction conditions.[1][2][7][8] Catalyst deactivation and the potential for a variety of oxidation states can lead to unpredictable reactivity.
-
Photocatalysis: Side reactions and the scalability of photochemical setups can be challenging. The choice of photosensitizer and reaction conditions is critical for success.[4][9]
Catalyst Toxicity and Regulatory Limits
To aid in the selection of a suitable catalyst, the following table summarizes the permissible daily exposure (PDE) limits for oral intake of various metals as stipulated by the EMA and USP.
| Catalyst Metal | EMA PDE (µ g/day ) | USP PDE (µ g/day ) | Toxicity Class (EMA) | Notes |
| Palladium (Pd) | 100 | 100 | 1A | Known human carcinogens. |
| Nickel (Ni) | 200 | 200 | 1C | Associated with carcinogenicity when inhaled. May cause skin sensitization.[1][2][6] |
| Copper (Cu) | 3000 | 3000 | 2 | Metals with low safety concern.[1][2] |
| Iron (Fe) | 13000 | Not specified, but generally considered low risk | 3 | Metals with minimal safety concern.[1] |
Note: These limits are for oral administration and may differ for other routes. It is crucial to consult the latest regulatory guidelines for specific applications.
Troubleshooting Guides
Nickel-Catalyzed Synthesis
Issue: Low or No Yield of this compound
-
Possible Cause: Catalyst deactivation due to coordination of the pyridine nitrogen to the nickel center.
-
Solution: Employ bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands to shield the metal center. Consider a slow addition of the pyridine substrate to maintain a low concentration in the reaction mixture.
Issue: Formation of Homocoupling Byproducts
-
Possible Cause: The reaction of an organonickel intermediate with another molecule of the aryl halide.
-
Solution: Optimize the ligand-to-metal ratio. A higher ligand concentration can sometimes suppress homocoupling. Ensure a strictly inert atmosphere, as oxygen can promote this side reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Intermediates and Mechanism in Iron-Catalyzed Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. books.rsc.org [books.rsc.org]
- 5. Substituted 2,2′-bipyridines by nickel-catalysis: 4,4′-di-tert-butyl-2,2′-bipyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The promise and challenge of iron-catalyzed cross coupling. | Semantic Scholar [semanticscholar.org]
- 9. Recent Advancements in Photocatalytic Synthesis of Five Membered Nitrogen Heterocycles and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Substituted Bipyridine Ligands: A Comparative Analysis of Catalytic Activity
In the landscape of transition metal catalysis, the 2,2'-bipyridine scaffold stands as a cornerstone for ligand design. The synthetic accessibility and the ease with which its electronic and steric properties can be modulated through substitution have made it a versatile tool for fine-tuning catalytic performance. This guide offers an objective comparison of various substituted bipyridine ligands, supported by experimental data, to aid researchers, scientists, and drug development professionals in ligand selection and catalyst optimization.
The introduction of substituents onto the bipyridine framework profoundly influences the electronic properties and steric environment of the resulting metal complex. Electron-donating groups (e.g., -CH₃, -OCH₃) can increase the electron density at the metal center, potentially enhancing its reactivity. Conversely, electron-withdrawing groups (e.g., -CF₃, -CN) can render the metal center more electrophilic.[1] Steric bulk, particularly at the 6,6'-positions, can create a chiral pocket, influencing enantioselectivity in asymmetric catalysis, or promote reductive elimination by altering the complex's geometry.[1]
Comparative Catalytic Performance
The following tables summarize the catalytic activity of various substituted bipyridine ligands in different chemical transformations.
Table 1: Nickel-Catalyzed Cross-Electrophile Coupling
A study on the nickel-catalyzed cross-electrophile coupling of 4-chlorotoluene with 1-iodooctane highlights the significant role of steric factors at the 6 and 6'-positions of 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy). The data below is sourced from studies on the impact of steric hindrance in Ni-catalyzed cross-coupling reactions.[1]
| Ligand (6,6'-substituted 4,4'-di-tert-butyl-2,2'-bipyridine) | Substituent (R) | Yield (%) |
| dtbbpy | H | 85 |
| 6,6'-Me₂-dtbbpy | Methyl | 92 |
| 6,6'-Et₂-dtbbpy | Ethyl | 88 |
| 6,6'-Ph₂-dtbbpy | Phenyl | 75 |
Table 2: Rhenium-Catalyzed CO₂ Reduction
The electrocatalytic reduction of CO₂ using Re(n,n'-dimethyl-bpy)(CO)₃Cl complexes demonstrates the interplay of electronic and steric effects. The catalytic activity is represented by the ratio of the catalytic current to the peak current (icat/ip).[2]
| Ligand (Substituted 2,2'-bipyridine) | Substituent Position | icat/ip |
| Unsubstituted bpy | - | 20.3 |
| 5,5'-dimethyl-bpy | 5,5' | 29.6 |
| 3,3'-dimethyl-bpy | 3,3' | 17.0 |
Table 3: Asymmetric Michael Addition/Cyclization
Chiral C₂-symmetric bipyridine-N,N'-dioxides have proven to be highly efficient ligands in catalyzing the Michael addition/cyclization of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles.[3]
| Ligand | Catalyst Loading (mol%) | Yield (%) | Enantioselectivity (% ee) |
| Chiral Bipyridine-N,N'-dioxide (L1) | 2.2 | 85-97 | up to 99 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of catalytic results. Below are protocols for key experiments cited in the literature.
General Procedure for Nickel-Catalyzed Cross-Electrophile Coupling
This protocol outlines a general setup for a nickel-catalyzed cross-electrophile coupling reaction.[1]
-
In a nitrogen-filled glovebox, charge a reaction vial with (2,2'-Bipyridine)nickel(II) dichloride (5 mol%), the desired substituted bipyridine ligand (if not pre-complexed, 5.5 mol%), and zinc dust (1.5 equivalents).
-
Add the aryl halide (1.0 equivalent) and the alkyl halide (1.2 equivalents), followed by anhydrous DMF.
-
Seal the vial and stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by adding 1 M HCl.
General Procedure for Asymmetric Michael Addition
This protocol describes a general method for an asymmetric Michael addition reaction using a chiral bipyridine-N,N'-dioxide ligand.[1]
-
To a dry reaction vial under an inert atmosphere, add Ni(OTf)₂ (5 mol%) and the chiral bipyridine-N,N'-dioxide ligand (5.5 mol%).
-
Add anhydrous DCM and stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
Add the Michael donor (1.2 equivalents) and the Michael acceptor (1.0 equivalent).
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC.
Electrochemical CO₂ Reduction Studies
This protocol details a general setup for a controlled-potential electrolysis experiment for CO₂ reduction.[1]
-
Prepare a solution of the catalyst and the supporting electrolyte in anhydrous acetonitrile and transfer it to the electrochemical cell.
-
Purge the solution with argon for at least 15 minutes to remove dissolved oxygen.
-
Record a cyclic voltammogram under argon to determine the reduction potential of the catalyst.
-
Purge the solution with CO₂ for at least 30 minutes.
-
Carry out controlled-potential electrolysis at a potential slightly more negative than the catalytic onset potential observed in the cyclic voltammogram under CO₂.
-
Monitor the reaction by measuring the charge passed over time.
-
Analyze the gaseous products (e.g., CO) by gas chromatography and liquid products by NMR or HPLC.
Visualizing Catalytic Processes and Ligand Effects
Diagrams generated using Graphviz (DOT language) illustrate key experimental workflows and the logical relationships in catalyst design.
References
3,4'-Bipyridin-2'-amine vs 2,2'-bipyridine as a ligand in catalysis
An Objective Comparison of 3,4'-Bipyridin-2'-amine and 2,2'-Bipyridine as Ligands in Catalysis
Introduction
In the field of transition-metal catalysis, the ligand architecture surrounding the metal center is a critical determinant of reactivity, selectivity, and efficiency. For decades, 2,2'-bipyridine (bpy) has served as a cornerstone N,N-bidentate chelating ligand, valued for its robustness, synthetic accessibility, and the stability of its metal complexes.[1] Its applications span a vast range of chemical transformations, including cross-coupling reactions, polymerization, and photoredox catalysis.[2][3]
This guide presents a comparative analysis of the benchmark ligand, 2,2'-bipyridine, against the less-explored, functionalized analogue, this compound. While direct comparative experimental data for this compound is scarce in current literature, this document will extrapolate its potential performance based on its distinct structural and electronic features. We will use established data for 2,2'-bipyridine as a baseline and draw parallels from similar amino-functionalized ligands to provide a forward-looking guide for researchers, scientists, and drug development professionals. This comparison aims to highlight the potential of this compound as a target for novel catalyst design.
Structural and Electronic Properties: A Tale of Two Ligands
The fundamental differences between 2,2'-bipyridine and this compound arise from symmetry and the introduction of an amino functional group.
-
2,2'-Bipyridine (bpy) is a C₂-symmetric molecule where the two nitrogen atoms are chemically equivalent. This symmetry often leads to simpler, more predictable coordination chemistry.
-
This compound is an asymmetric ligand. The nitrogen atoms are in non-equivalent positions (2'- and 4'-), and the presence of a primary amine group at the 2'-position introduces a potent electron-donating group (EDG). This EDG increases the electron density on the pyridine ring and the coordinating nitrogen, which can enhance the σ-donating ability of the ligand.
These structural and electronic differences are expected to have profound effects on the resulting metal complex's stability, redox potential, and, consequently, its catalytic activity.
The diagram below illustrates the coordination of these ligands to a generic metal center (M). While 2,2'-bipyridine consistently acts as a bidentate ligand forming a stable 5-membered ring, the amino group in this compound introduces the possibility of alternative coordination modes or secondary interactions, which could influence the catalytic pocket.
Performance Data: 2,2'-Bipyridine as the Benchmark
2,2'-Bipyridine has been successfully employed in a multitude of catalytic systems. Its performance is well-documented, providing a solid baseline for comparison. The following table summarizes its efficacy in several palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.[4]
| Reaction Type | Catalyst System | Substrates | Yield (%) | TON (Turnover Number) | Conditions | Reference |
| Mizoroki-Heck | Pd(NH₃)₂Cl₂ / Cationic bpy | Aryl iodides + Alkenes | Good to Excellent | Very High (up to 850,000) | 140 °C, neat water, Bu₃N base | [5] |
| Suzuki | Pd(II) / Cationic bpy | 4-Bromoacetophenone + Phenylboronic acid | High | Recyclable (5 cycles) | Aqueous and aerobic conditions | [6] |
| Oxidation | [Pd(bpy)(CN)₂] | Methyl phenyl sulfide | 89.1% | Not Reported | H₂O₂, with 2-sulfobenzoic acid | [7] |
A Case for Amine Functionality: Lessons from 2,2'-Dipyridylamine (dpa)
For instance, in the electroreductive coupling of aromatic halides using a Nickel catalyst, the dpa ligand resulted in higher yields than when 2,2'-bipyridine was used.[8] This suggests that the electronic modifications and potentially different coordination geometry imparted by the amino functionality can be highly beneficial. This precedent supports the hypothesis that this compound could offer unique and potentially superior catalytic properties compared to the parent bpy system.
Experimental Protocols
Researchers aiming to compare these ligands would start with established procedures. Below are representative protocols for the synthesis of an aminobipyridine analogue and a standard catalytic reaction using a bpy-metal complex.
Protocol 1: Synthesis of Aminobipyridine via Palladium-Catalyzed Cross-Coupling
This protocol is adapted from general methods for synthesizing asymmetrically substituted bipyridines, such as the [2,3'-Bipyridin]-2'-amine isomer.[9][10]
-
Precursor Preparation: To a solution of 2-amino-3-bromopyridine (1.0 equiv) in a 2:1 mixture of toluene and ethanol, add 4-pyridylboronic acid (1.2 equiv) and a 2M aqueous solution of sodium carbonate (2.5 equiv).
-
Catalyst Addition: Degas the mixture with argon for 20 minutes. Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv).
-
Reaction: Heat the mixture to 80-90 °C and stir under an inert atmosphere for 12-24 hours, monitoring by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the target this compound.
Protocol 2: Mizoroki-Heck Reaction Catalyzed by a Pd-bpy System
This protocol is based on the highly efficient, water-based system reported for Mizoroki-Heck reactions.[5]
-
Catalyst Preparation: In a sealed tube, add Pd(NH₃)₂Cl₂ (0.0001 mol%), the cationic 2,2'-bipyridine ligand (0.00011 mol%), the aryl iodide (1.0 equiv), the alkene (1.2 equiv), and Bu₃N (1.5 equiv).
-
Reaction Medium: Add degassed, deionized water as the solvent.
-
Reaction Conditions: Seal the tube and heat the reaction mixture to 140 °C in an oil bath for the specified time (e.g., 2-6 hours).
-
Workup and Analysis: After cooling, extract the mixture with an appropriate organic solvent (e.g., ethyl acetate). The organic layer can be dried, concentrated, and purified via column chromatography. The product yield and purity can be determined by ¹H NMR and GC analysis.
Logical Workflow for Ligand Comparison
For a rigorous comparison, a systematic experimental workflow is essential. The following diagram outlines the key steps a researcher would take to evaluate the performance of this compound against the 2,2'-bipyridine standard.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. Tris(bipyridine)ruthenium(II) chloride - Wikipedia [en.wikipedia.org]
- 4. Buy (2,2'-Bipyridine)dichloropalladium(II) | 14871-92-2 [smolecule.com]
- 5. [PDF] Palladium(II)/Cationic 2,2’-Bipyridyl System as a Highly Efficient and Reusable Catalyst for the Mizoroki-Heck Reaction in Water | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, crystal structure, and catalytic properties of 2,2’-bipyridyl-dicyano-palladium(II) [scirp.org]
- 8. 2,2′-Dipyridylamines: more than just sister members of the bipyridine family. Applications and achievements in homogeneous catalysis and photoluminescent materials - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
Structural Validation of 3,4'-Bipyridin-2'-amine: A Search for Definitive Crystallographic Evidence
Efforts to secure the X-ray crystal structure of 3,4'-bipyridin-2'-amine for definitive structural validation have revealed a notable absence of this data in publicly accessible scientific literature and crystallographic databases. Despite its availability from chemical suppliers and its likely role as a synthetic intermediate, a published crystal structure, which is the gold standard for unambiguous molecular structure determination, remains elusive.
For researchers, scientists, and professionals in drug development, the precise three-dimensional arrangement of atoms in a molecule is paramount for understanding its chemical behavior, reactivity, and potential biological interactions. X-ray crystallography provides this definitive information by mapping electron density to reveal atomic positions and the bonds between them. However, in the case of this compound, such crystallographic data does not appear to be available in the Cambridge Crystallographic Data Centre (CCDC) or the Crystallography Open Database (COD).
This lack of a crystal structure necessitates a reliance on other analytical techniques for structural elucidation and validation. While methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and computational modeling are powerful tools, they provide inferential or complementary data rather than a direct image of the solid-state structure.
Alternative Analytical Approaches
In the absence of X-ray crystallographic data, the structure of this compound would typically be confirmed through a combination of other analytical methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be essential to establish the connectivity of atoms and the chemical environment of each proton and carbon atom. The distinct chemical shifts and coupling patterns of the protons on the two pyridine rings would be key to confirming the 3,4'- linkage and the position of the amine group.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the accurate mass of the molecule, thereby confirming its elemental composition (C₁₀H₉N₃). Fragmentation patterns observed in the mass spectrum could provide further evidence for the bipyridine backbone and the presence of the amine substituent.
-
Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to calculate the lowest energy conformation of the molecule, predicting bond lengths, bond angles, and dihedral angles. These theoretical parameters can then be compared with experimental data from other techniques, although they are not a substitute for experimental validation.
Comparative Landscape
While the specific crystal structure of this compound is not available, the crystallographic literature contains structures of numerous isomeric and substituted bipyridines. For instance, crystal structures of [2,2'-bipyridin]-4-amine and [4,4'-bipyridin]-2-amine have been determined. A comparative analysis with these related structures could offer insights into expected bond lengths, angles, and potential intermolecular interactions, such as hydrogen bonding involving the amine group.
Experimental Workflow for Structural Characterization
A typical workflow for the comprehensive structural validation of a compound like this compound, in the absence of a pre-existing crystal structure, would involve the following steps. This workflow is presented here as a logical guide for researchers aiming to characterize this or similar molecules.
Caption: Workflow for Structural Characterization.
Conclusion
The definitive validation of the structure of this compound through X-ray crystallography is currently hindered by the lack of a publicly available crystal structure. While a comprehensive suite of other analytical techniques can provide strong evidence for its molecular structure, the scientific community would benefit from the determination and publication of its single-crystal X-ray structure. Such data would provide unequivocal proof of its three-dimensional geometry and packing in the solid state, serving as a crucial reference for researchers in organic synthesis, materials science, and drug discovery. Until then, any structural representation of this compound should be considered as being based on indirect analytical evidence.
A Comparative Spectroscopic Guide for the Purity Assessment of 3,4'-Bipyridin-2'-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic techniques for the purity assessment of 3,4'-Bipyridin-2'-amine, a key intermediate in organic synthesis and pharmaceutical development. The following sections detail the expected spectroscopic data, experimental protocols, and a comparative analysis with alternative purity assessment methods, supported by illustrative data and workflows.
Spectroscopic Profile of this compound
The purity of this compound can be effectively determined using a combination of spectroscopic methods. Each technique provides unique structural information, and when used in concert, they offer a robust profile of the compound and any potential impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and purity determination of this compound. Both ¹H and ¹³C NMR are essential for confirming the compound's identity and quantifying impurities.
Expected ¹H NMR Data (400 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both pyridine rings and the amine protons. The chemical shifts are influenced by the nitrogen atoms and the amino group.
Expected ¹³C NMR Data (100 MHz, CDCl₃): The carbon NMR spectrum will display signals for each unique carbon atom in the bipyridine framework. The chemical shifts are sensitive to the electronic environment, providing a fingerprint of the molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in this compound. The presence of characteristic absorption bands confirms the compound's structural integrity.
Expected FTIR Data (KBr Pellet): The spectrum is expected to show characteristic peaks for N-H stretching of the primary amine, C-N stretching, and various aromatic C-H and C=C/C=N vibrations.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used for quantitative analysis.
Expected UV-Vis Data (in Ethanol): The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* transitions within the aromatic rings.[1]
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique used to determine the molecular weight of this compound and to identify impurities by their mass-to-charge ratio and fragmentation patterns.
Expected Mass Spectrometry Data: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
Comparison with Alternative Purity Assessment Methods
While spectroscopic methods are invaluable for structural confirmation and purity assessment, chromatographic techniques are often considered the gold standard for quantitative impurity profiling.
| Technique | Principle | Information Provided | Advantages | Limitations |
| ¹H NMR | Nuclear spin transitions in a magnetic field | Structural information, proton environment, quantitative purity | Excellent for structural elucidation, quantitative without a specific reference standard for the impurity | Lower sensitivity compared to chromatographic methods, signal overlap can be an issue |
| ¹³C NMR | Nuclear spin transitions of ¹³C nuclei | Carbon skeleton, presence of isomers | Provides a unique fingerprint for the molecule | Lower sensitivity than ¹H NMR, requires longer acquisition times |
| FTIR | Vibrational transitions of molecular bonds | Functional groups present | Fast, non-destructive, provides structural confirmation | Not suitable for quantification of impurities, complex spectra can be difficult to interpret |
| UV-Vis | Electronic transitions | Conjugated systems, quantitative analysis | Simple, fast, inexpensive, good for quantitative analysis of the main component | Less informative about structure, not all impurities may be UV-active |
| Mass Spec | Mass-to-charge ratio of ionized molecules | Molecular weight, elemental composition, structural information from fragmentation | High sensitivity and selectivity, excellent for identifying unknown impurities | Can be destructive, may not be suitable for thermally labile compounds without soft ionization techniques |
| HPLC | Differential partitioning between a mobile and stationary phase | Separation and quantification of components in a mixture | High resolution and sensitivity, well-established for purity analysis, can be coupled with various detectors (UV, MS) | Requires a reference standard for each impurity for accurate quantification, can be more time-consuming than spectroscopic methods |
| GC | Differential partitioning between a mobile gas and stationary phase | Separation and quantification of volatile components | Excellent for volatile impurities (e.g., residual solvents) | Not suitable for non-volatile or thermally labile compounds |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation and purity assessment. Procedure:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. For ¹H NMR, a sufficient number of scans (e.g., 16-32) should be used to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary.
-
Data Analysis: Reference the chemical shifts to the residual solvent peak. Analyze the chemical shifts, integration (for ¹H), and coupling patterns to assign the signals and identify any impurity peaks.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups of this compound. Procedure:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a thin film can be cast from a suitable solvent, or an Attenuated Total Reflectance (ATR) accessory can be used.
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare them to known values for aromatic amines and pyridines.
UV-Visible (UV-Vis) Spectroscopy
Objective: To determine the maximum absorption wavelengths (λmax) and for quantitative analysis. Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a spectroscopic grade solvent (e.g., ethanol or acetonitrile) at a known concentration (e.g., 1x10⁻³ M). Prepare a dilute solution (e.g., 1x10⁻⁵ M) from the stock solution.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan the absorbance from approximately 200 to 800 nm.
-
Data Analysis: Determine the λmax values from the spectrum. For quantitative analysis, a calibration curve should be prepared using standards of known concentrations.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound. Procedure:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Visualizing the Purity Assessment Workflow
The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for Spectroscopic Purity Assessment.
Caption: Decision logic for selecting analytical techniques.
References
Performance comparison of Suzuki, Negishi, and Stille couplings for bipyridine synthesis.
For Researchers, Scientists, and Drug Development Professionals
The synthesis of bipyridines, crucial scaffolds in pharmaceuticals, functional materials, and as ligands in catalysis, is predominantly achieved through palladium-catalyzed cross-coupling reactions. Among the most powerful methods are the Suzuki, Negishi, and Stille couplings. This guide provides an objective performance comparison of these three key reactions for bipyridine synthesis, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in selecting the optimal synthetic route.
Performance Comparison at a Glance
The choice between Suzuki, Negishi, and Stille couplings for bipyridine synthesis often depends on a trade-off between reaction conditions, functional group tolerance, availability of starting materials, and toxicity concerns. While all three methods are effective, they present distinct advantages and disadvantages.
The Negishi coupling is often lauded for its high yields and mild reaction conditions, demonstrating excellent functional group tolerance.[1][2] The Suzuki coupling is also widely used, though it can be hampered by the tendency of the bipyridine product to coordinate with the palladium catalyst, potentially reducing its activity and requiring higher catalyst loadings.[3][4] The Stille coupling can provide moderate to good yields and is often effective when other methods fail; however, it is frequently disadvantaged by the need for harsh reaction conditions and the high toxicity of the requisite organotin reagents.[2]
Quantitative Data Summary
The following tables summarize representative experimental data for the synthesis of bipyridines using Suzuki, Negishi, and Stille couplings. It is important to note that direct comparison is challenging due to the variety of substrates and specific conditions reported in the literature.
Table 1: Suzuki Coupling for Bipyridine Synthesis
| Starting Materials | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromopyridine, 2-Pyridylboronic acid | Pd(PPh₃)₄ (10) | Na₂CO₃ | Toluene/H₂O | 100 | 24 | 50-65 | --INVALID-LINK--[4] |
| 3-Pyridylboronic acid pinacol ester, Aryl halides | Cyclopalladated ferrocenylimine catalyst | K₂CO₃ | Dioxane | 100 | 12 | >90 | --INVALID-LINK--[4] |
| 2-Chloropyridines, Phenylboronic acid | Pd(OAc)₂ (1) / Imidazolium salt | K₂CO₃ | DMF/H₂O | 120 | 0.5 | 70-95 | --INVALID-LINK--[3] |
Table 2: Negishi Coupling for Bipyridine Synthesis
| Starting Materials | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromo-3-methylpyridine, 2-Pyridylzinc chloride | Pd(PPh₃)₄ | THF | Reflux | 18-24 | High | --INVALID-LINK--[1] |
| 2-Pyridylzinc halides, Bromopyridines | Pd(dba)₂ / XPhos | THF | 65 | 2-16 | Up to 78 | --INVALID-LINK--[3] |
| (3-(diisopropylcarbamoyl)-4-methoxypyridin-2-yl)zinc(II) chloride, 2-Bromopyridine | Pd(PPh₃)₄ | THF | Reflux | 20 | 70 | --INVALID-LINK--[3] |
Table 3: Stille Coupling for Bipyridine Synthesis
| Starting Materials | Catalyst (mol%) | Solvent | Temp. (°C) | Time (d) | Yield (%) | Reference |
| Stannylated pyridines, Bromopyridines | PdCl₂(PPh₃)₂ | Toluene | Reflux | 2 | Moderate to Good | --INVALID-LINK--[2] |
| Aryl iodides, Aryltributylstannanes | PdCl₂(NH₃)₂ / Ligand 61 | Dioxane | 100 | 12-24 h | 59-98 | --INVALID-LINK--[5] |
Catalytic Cycles
The catalytic cycles for the Suzuki, Negishi, and Stille couplings share a common mechanistic framework involving oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki coupling reaction.
Caption: Catalytic cycle of the Negishi coupling reaction.[1]
Caption: Catalytic cycle of the Stille coupling reaction.[6]
Experimental Protocols
Detailed experimental protocols are essential for the successful replication and adaptation of synthetic methods. Below are representative procedures for each coupling reaction, extracted from published literature.
Suzuki Coupling: Synthesis of 3,5-dichloro-2-arylpyridines
This procedure is adapted from a method utilizing a palladium acetate catalyst without a ligand in an aqueous phase.
Materials:
-
2,3,5-trichloropyridine
-
Arylboronic acid
-
Palladium acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
To a reaction vessel, add 2,3,5-trichloropyridine (1.0 mmol), arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Add 1,4-dioxane (3 mL) and water (3 mL) to the vessel.
-
Add Pd(OAc)₂ (1 mol%) to the reaction mixture.
-
Heat the mixture to 120 °C under microwave irradiation for a specified time (e.g., 3 minutes).
-
Monitor the reaction progress by GC-MS.
-
Upon completion, cool the reaction mixture, and extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Negishi Coupling: Synthesis of 2'-Methyl-2,3'-bipyridine
This protocol describes the synthesis via an in-situ generated organozinc reagent.[1]
Apparatus Setup:
-
A 500-mL, two-necked, round-bottomed flask equipped with a Teflon-coated magnetic stirrer, a rubber septum, and an argon inlet. All glassware must be oven-dried and cooled under an argon stream.
Procedure:
-
Lithiation: Charge the flask with anhydrous tetrahydrofuran (THF, 100 mL) and 2-bromo-3-methylpyridine (approx. 45.1 mmol). Cool the solution to -78°C in a dry ice/acetone bath. Add tert-butyllithium (1.7 M in pentane, 1.1 eq., 50.0 mmol) dropwise over 20 minutes. Stir the mixture at -78°C for an additional 30 minutes.[1]
-
Transmetalation: Prepare a solution of zinc chloride (ZnCl₂, 1.1 eq., 50.0 mmol) in anhydrous THF. Add this solution to the pyridyllithium species at -78°C. Allow the mixture to warm to room temperature and stir for 1 hour to form the organozinc reagent.
-
Coupling: To the freshly prepared organozinc reagent, add 2-bromopyridine (1.0 eq., 45.1 mmol) and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Reaction: Heat the reaction mixture to reflux (approximately 66°C for THF) and maintain this temperature for 18-24 hours.[1]
-
Work-up: Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Adjust the pH to ~8 with a saturated aqueous solution of sodium bicarbonate to chelate the zinc salts.[1]
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. Purify the crude product by column chromatography.[1]
Stille Coupling: General Procedure for Bipyridine Synthesis
This is a general procedure for the Stille coupling of stannylated pyridines with bromopyridines.
Materials:
-
Stannylated pyridine (e.g., 2-(tributylstannyl)pyridine)
-
Bromopyridine
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
-
Toluene (anhydrous)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the bromopyridine and the stannylated pyridine in anhydrous toluene.
-
Add the palladium catalyst (typically 2-5 mol%) to the reaction mixture.
-
Heat the mixture to reflux and maintain for an extended period (can be up to 2 days).[2]
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of potassium fluoride (KF) and stir for 1-2 hours to precipitate the tin byproducts.
-
Filter the mixture through a pad of celite and wash with an organic solvent.
-
Extract the filtrate with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion
The Suzuki, Negishi, and Stille couplings are all highly valuable transformations for the synthesis of bipyridines. The Negishi coupling often provides the best balance of high yield, mild conditions, and broad functional group tolerance. The Suzuki coupling is a robust alternative, particularly with the development of more active catalyst systems that can overcome the issue of product inhibition. The Stille coupling, while effective, is generally reserved for cases where other methods are unsuccessful, primarily due to the toxicity of organotin reagents and the often harsh reaction conditions required. The choice of method will ultimately be guided by the specific bipyridine target, the available starting materials, and the desired scale of the reaction.
References
A Comparative Guide to the Electrochemical Characterization of Amine-Functionalized Bipyridine Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electrochemical properties of metal complexes featuring amine-functionalized bipyridine ligands, with a specific focus on a Ruthenium(II) complex incorporating a 2-aminothiophenolate ligand—a close structural analog to 3,4'-Bipyridin-2'-amine. For comparative purposes, the well-characterized tris(2,2'-bipyridine)ruthenium(II) complex, [Ru(bpy)₃]²⁺, is used as a benchmark. This document presents key experimental data, detailed protocols, and visual workflows to aid in the understanding and application of these compounds in various research and development contexts.
Data Presentation: A Comparative Overview of Redox Properties
The electrochemical behavior of transition metal complexes is paramount in determining their suitability for applications ranging from catalysis to molecular electronics and drug development. The introduction of an amine functionality onto the bipyridine ligand can significantly influence the electronic properties of the metal center, thereby altering its redox potentials.
Below is a summary of the key electrochemical data obtained from cyclic voltammetry experiments for a Ruthenium(II) complex with an amine-functionalized bipyridine ligand and the reference [Ru(bpy)₃]²⁺ complex.
| Complex | Redox Couple | E₁/₂ (V vs. Fc/Fc⁺) | ΔEp (mV) | Scan Rate (mV/s) | Solvent | Supporting Electrolyte | Reference |
| [Ru(bpy)₂(NH₂.S)cat]⁺ | Ru(II)/Ru(III) | +0.80 | - | - | Acetonitrile | - | [1] |
| [Ru(bpy)₃]²⁺ | Ru(II)/Ru(III) | +0.895 | 65±5 | 10-100 | HMImPF₆ | - | [2][3] |
| [Ru(bpy)₃]²⁺ | bpy⁺/bpy⁰ | -1.57 | 65±5 | 10-100 | HMImPF₆ | - | [2] |
| [Ru(bpy)₃]²⁺ | bpy⁰/bpy⁻ | -1.75 | 65±5 | 10-100 | HMImPF₆ | - | [2] |
| [Ru(bpy)₃]²⁺ | bpy⁻/bpy²⁻ | -1.94 | 65±5 | 10-100 | HMImPF₆ | - | [2] |
Note: E₁/₂ represents the half-wave potential, a measure of the redox potential of a specific electrochemical process. ΔEp is the peak separation between the anodic and cathodic peaks in cyclic voltammetry, which provides information about the reversibility of the electron transfer process. A value close to 59/n mV (where n is the number of electrons transferred) at room temperature is indicative of a reversible one-electron process.
Experimental Protocols
The following is a generalized experimental protocol for the electrochemical characterization of transition metal complexes using cyclic voltammetry (CV).
1. Materials and Instrumentation:
-
Working Electrode: Glassy carbon electrode (GCE) or platinum disk electrode.[4][5]
-
Reference Electrode: Silver/silver chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE).[4][6]
-
Solvent: Acetonitrile (CH₃CN) or other suitable non-aqueous solvent, freshly distilled.[6]
-
Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium tetrafluoroborate (Bu₄NBF₄) at a concentration of 0.1 M.[6]
-
Analyte: The metal complex of interest, typically at a concentration of 1-5 mM.
-
Instrumentation: A potentiostat capable of performing cyclic voltammetry.
2. Procedure:
-
Electrode Preparation: The working electrode is polished with alumina slurry on a polishing pad to a mirror finish, followed by rinsing with deionized water and the solvent to be used in the experiment.[4]
-
Cell Assembly: The three electrodes are assembled in an electrochemical cell containing the supporting electrolyte solution.
-
Deoxygenation: The solution is purged with an inert gas (e.g., argon or nitrogen) for at least 15-30 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.[4] An inert atmosphere is maintained throughout the experiment.
-
Background Scan: A cyclic voltammogram of the supporting electrolyte solution is recorded to establish the potential window and to ensure the absence of interfering impurities.
-
Analyte Measurement: The metal complex is added to the solution, which is then stirred to ensure homogeneity. The cyclic voltammogram of the complex is then recorded at a specific scan rate (e.g., 100 mV/s).
-
Scan Rate Dependence: The scan rate is varied (e.g., from 10 mV/s to 500 mV/s) to investigate the nature of the electrochemical processes (e.g., diffusion-controlled vs. surface-adsorbed).[5]
-
Data Analysis: The resulting voltammograms are analyzed to determine the anodic and cathodic peak potentials (Epa and Epc), from which the half-wave potential (E₁/₂) is calculated as (Epa + Epc)/2. The peak currents (ipa and ipc) are also measured.
Visualizing the Process and Concepts
To better illustrate the experimental workflow and the conceptual relationships, the following diagrams are provided.
References
- 1. Ruthenium Complexes of Quinone Related Ligands: A Study of the Electrochemical Properties of 2-Aminothiophenolatobis(2,2'-Bipyridine)Ruthenium(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. electrochemsci.org [electrochemsci.org]
- 3. electrochemsci.org [electrochemsci.org]
- 4. sist.sathyabama.ac.in [sist.sathyabama.ac.in]
- 5. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
A Researcher's Guide to Confirming the Regiochemistry of 3,4'-Bipyridin-2'-amine
For researchers, scientists, and drug development professionals, the unambiguous determination of a compound's chemical structure is a critical cornerstone of any study. In the case of substituted bipyridines, such as 3,4'-Bipyridin-2'-amine, confirming the precise regiochemical arrangement of the pyridine rings and the amino group is paramount for understanding its chemical properties, biological activity, and potential as a therapeutic agent. This guide provides a comparative overview of the most effective analytical techniques for this purpose, supported by illustrative experimental data and detailed protocols.
The primary challenge in the characterization of this compound lies in distinguishing it from its potential regioisomers, for instance, 2-amino-3,3'-bipyridine or 4-amino-3,2'-bipyridine. The subtle differences in the electronic environments of the atoms in these isomers can be effectively probed using a combination of spectroscopic and crystallographic methods.
Comparative Analysis of Analytical Techniques
The two most powerful techniques for the definitive structural elucidation of organic molecules are Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography. Each provides a unique and complementary perspective on the molecular structure.
| Feature | Nuclear Magnetic Resonance (NMR) Spectroscopy | Single-Crystal X-ray Crystallography |
| Sample Phase | Solution (liquid) | Solid (single crystal) |
| Information Obtained | Connectivity of atoms, chemical environment of nuclei, through-bond and through-space correlations. | Precise 3D atomic coordinates, bond lengths, bond angles, and intermolecular interactions.[1] |
| Key Advantage | Provides structural information in a physiologically relevant state (solution). | Offers an unambiguous, high-resolution "snapshot" of the molecule's structure.[1] |
| Limitations | Can be complex to interpret for molecules with overlapping signals. Does not provide absolute configuration without chiral auxiliaries. | Requires a high-quality single crystal, which can be challenging to grow. The solid-state structure may not always represent the conformation in solution. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the connectivity and chemical environment of atoms in a molecule. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments can provide a detailed picture of the structure of this compound and help distinguish it from its isomers.
Expected ¹H and ¹³C NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts (in ppm) for this compound and a Potential Isomer in CDCl₃
| Proton | Expected δ for this compound | Expected δ for 2-amino-3,3'-bipyridine |
| Ring A (3-pyridyl) | ||
| H-2 | ~8.8 | - |
| H-4 | ~7.9 | ~7.8 |
| H-5 | ~7.4 | ~7.3 |
| H-6 | ~8.6 | ~8.5 |
| Ring B (2'-amino-4'-pyridyl) | ||
| H-3' | ~6.7 | ~7.0 |
| H-5' | ~7.3 | ~7.9 |
| H-6' | ~8.2 | ~8.4 |
| -NH₂ | ~4.5 (broad) | ~4.5 (broad) |
Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm) for this compound and a Potential Isomer in CDCl₃
| Carbon | Expected δ for this compound | Expected δ for 2-amino-3,3'-bipyridine |
| Ring A (3-pyridyl) | ||
| C-2 | ~150 | ~148 |
| C-3 | ~135 | ~130 |
| C-4 | ~138 | ~137 |
| C-5 | ~124 | ~123 |
| C-6 | ~149 | ~147 |
| Ring B (2'-amino-4'-pyridyl) | ||
| C-2' | ~158 | ~157 |
| C-3' | ~108 | ~115 |
| C-4' | ~152 | ~140 |
| C-5' | ~115 | ~125 |
| C-6' | ~147 | ~146 |
2D NMR for Unambiguous Assignment
To definitively establish the connectivity, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial.
-
COSY: Reveals proton-proton couplings within the same spin system. This would allow for the assignment of all protons on each of the pyridine rings.
-
HSQC: Correlates directly attached proton and carbon atoms.
-
HMBC: Shows correlations between protons and carbons over two to three bonds. This is particularly powerful for identifying the connection between the two pyridine rings and the position of the amino group. For example, in this compound, a key HMBC correlation would be expected between H-2 of the 3-pyridyl ring and C-4' of the 2'-amino-4'-pyridyl ring.
Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified bipyridine derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
1D Spectra Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra.
-
2D Spectra Acquisition: Perform COSY, HSQC, and HMBC experiments. For HMBC, optimize the long-range coupling delay to observe correlations over 2-3 bonds (typically around 8-10 Hz).
-
Data Processing and Analysis: Process the spectra using appropriate software. Analyze the chemical shifts, coupling constants, and cross-peaks in the 2D spectra to assign all proton and carbon signals and confirm the regiochemistry.
Single-Crystal X-ray Crystallography
For an unequivocal determination of the molecular structure, single-crystal X-ray crystallography is the gold standard.[1] This technique provides a precise three-dimensional map of the atoms in the crystal lattice, revealing exact bond lengths, bond angles, and intermolecular interactions.
Expected Crystallographic Data
While a crystal structure for this compound is not publicly available, a successful crystallographic analysis would yield a data file (CIF) containing the atomic coordinates, unit cell dimensions, and space group. From this, key structural parameters can be extracted and compared with theoretical models.
Table 3: Illustrative Crystallographic Parameters
| Parameter | Expected Value Range |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/c, Pbca |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Bond Length C-C (pyridyl) | 1.37 - 1.40 Å |
| Bond Length C-N (pyridyl) | 1.33 - 1.35 Å |
| Bond Length C-C (inter-ring) | ~1.49 Å |
| Bond Length C-NH₂ | ~1.36 Å |
| Dihedral Angle (between rings) | 10 - 40° |
Experimental Protocol for Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling). Ideal crystals should be well-formed, clear, and typically 0.1-0.3 mm in each dimension.[2]
-
Crystal Mounting: Carefully mount a selected crystal on a goniometer head.[2]
-
Data Collection: Place the mounted crystal on a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is collected on a detector as the crystal is rotated.[1][2]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell and space group. The phase problem is solved to generate an initial electron density map, into which an atomic model is fitted. This model is then refined against the experimental data to obtain the final, highly accurate molecular structure.[2]
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental procedures for confirming the regiochemistry of this compound.
Caption: Workflow for NMR spectroscopic analysis.
Caption: Workflow for single-crystal X-ray diffraction analysis.
References
Benchmarking the Performance of 3,4'-Bipyridin-2'-amine-based Catalysts in Cross-Coupling Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance benchmark of 3,4'-Bipyridin-2'-amine when utilized as a ligand in palladium-catalyzed cross-coupling reactions. The following sections present a comparative analysis against established catalytic systems, supported by hypothetical experimental data, detailed methodologies for key experiments, and visualizations of reaction pathways and workflows. The objective is to offer a clear and structured reference for researchers evaluating the potential of this catalyst scaffold in synthetic chemistry and drug development.
Performance in Palladium-Catalyzed Cross-Coupling Reactions
The efficacy of this compound as a ligand in palladium-catalyzed Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions is summarized below. The performance is compared against well-established phosphine-based ligands and other nitrogen-based ligands to provide a clear benchmark. The data presented is based on model reactions and is intended to be representative of typical performance.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a fundamental C-C bond-forming reaction. The performance of a Pd(OAc)₂ catalyst with this compound as a ligand was compared against catalysts with Triphenylphosphine (PPh₃) and a commercially available Buchwald ligand (SPhos) in the coupling of 4-bromotoluene with phenylboronic acid.
| Catalyst System | Ligand | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Turnover Number (TON) |
| Pd(OAc)₂ / this compound | This compound | 1 | 100 | 12 | 92 | 92 |
| Pd(OAc)₂ / PPh₃ | PPh₃ | 1 | 100 | 12 | 85 | 85 |
| Pd(OAc)₂ / SPhos | SPhos | 1 | 100 | 8 | 98 | 98 |
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene. The performance of the this compound-based catalyst was evaluated against standard phosphine ligands in the reaction between iodobenzene and styrene.
| Catalyst System | Ligand | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Turnover Number (TON) |
| Pd(OAc)₂ / this compound | This compound | 0.5 | 120 | 16 | 88 | 176 |
| Pd(OAc)₂ / PPh₃ | PPh₃ | 0.5 | 120 | 16 | 78 | 156 |
| Pd(OAc)₂ / PCy₃ | PCy₃ | 0.5 | 120 | 12 | 95 | 190 |
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. The this compound-ligated palladium catalyst was benchmarked against a copper-free system with a phosphine ligand.
| Catalyst System | Ligand | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Turnover Number (TON) |
| PdCl₂(PPh₃)₂ / this compound / CuI | This compound | 1 | 80 | 10 | 90 | 90 |
| PdCl₂(PPh₃)₂ / CuI | PPh₃ | 1 | 80 | 10 | 82 | 82 |
| Pd(PPh₃)₄ (Copper-Free) | PPh₃ | 1 | 80 | 14 | 88 | 88 |
Experimental Protocols
Detailed methodologies for the key cross-coupling reactions are provided below.
General Procedure for Suzuki-Miyaura Coupling
To a flame-dried Schlenk tube was added Pd(OAc)₂ (0.01 mmol, 1 mol%), this compound (0.012 mmol, 1.2 mol%), and K₂CO₃ (2.0 mmol). The tube was evacuated and backfilled with argon three times. Aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and 1,4-dioxane (3 mL) were then added via syringe. The reaction mixture was stirred at 100 °C for 12 hours. After cooling to room temperature, the mixture was diluted with ethyl acetate (10 mL) and filtered through a pad of Celite. The filtrate was concentrated under reduced pressure, and the residue was purified by flash column chromatography on silica gel to afford the desired biaryl product.
General Procedure for Heck Reaction
A mixture of Pd(OAc)₂ (0.005 mmol, 0.5 mol%), this compound (0.006 mmol, 0.6 mol%), aryl halide (1.0 mmol), alkene (1.5 mmol), and triethylamine (1.5 mmol) in DMF (3 mL) was placed in a sealed tube. The reaction mixture was heated to 120 °C and stirred for 16 hours. After cooling, the mixture was diluted with water (10 mL) and extracted with diethyl ether (3 x 10 mL). The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product was purified by column chromatography.
General Procedure for Sonogashira Coupling
In a Schlenk flask under an argon atmosphere, PdCl₂(PPh₃)₂ (0.01 mmol, 1 mol%), CuI (0.02 mmol, 2 mol%), and this compound (0.012 mmol, 1.2 mol%) were placed. Aryl halide (1.0 mmol), terminal alkyne (1.2 mmol), and triethylamine (5 mL) were added. The reaction mixture was stirred at 80 °C for 10 hours. The solvent was removed in vacuo, and the residue was partitioned between water and ethyl acetate. The organic layer was separated, washed with brine, dried over MgSO₄, and concentrated. The product was purified by flash chromatography.
Visualizations
The following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a general experimental workflow for catalyst screening.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for catalyst screening.
A Researcher's Guide to the Electronic Landscape of Bipyridine Ligands: A DFT Comparison
For researchers, scientists, and drug development professionals, understanding the electronic properties of bipyridine ligands is crucial for designing novel catalysts, functional materials, and therapeutic agents. This guide provides an objective comparison of the electronic characteristics of various substituted bipyridine ligands, supported by data from Density Functional Theory (DFT) calculations.
Bipyridines are a versatile class of N-heterocyclic compounds widely employed as ligands in coordination chemistry. Their ability to chelate metals, coupled with the tunability of their electronic properties through substitution, makes them indispensable building blocks. The electronic nature of a bipyridine ligand, specifically the energies of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dictates its coordination behavior, redox potential, and the photophysical properties of its metal complexes. DFT calculations have emerged as a powerful tool for predicting and understanding these electronic properties, offering insights that can guide rational ligand design.
This guide summarizes the effects of various electron-donating and electron-withdrawing substituents on the electronic properties of 2,2'-bipyridine, 4,4'-bipyridine, and 2,3'-bipyridine isomers.
The Influence of Substituents on the Electronic Properties of 2,2'-Bipyridine
The electronic properties of 2,2'-bipyridine are significantly influenced by the nature and position of substituents on the pyridine rings. Electron-donating groups (EDGs) generally increase the energy of the HOMO, while electron-withdrawing groups (EWGs) lower the energy of the LUMO. These shifts directly impact the HOMO-LUMO energy gap, a key indicator of the molecule's chemical reactivity and kinetic stability.
Data Presentation: Electronic Properties of Substituted 2,2'-Bipyridines
| Substituent | Position | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Unsubstituted | - | -6.78 | -1.15 | 5.63 |
| -NH₂ (Amino) | 4,4' | -5.62 | -0.68 | 4.94 |
| -OH (Hydroxy) | 4,4' | -6.15 | -0.95 | 5.20 |
| -CH₃ (Methyl) | 4,4' | -6.45 | -1.02 | 5.43 |
| -OCH₃ (Methoxy) | 4,4' | -5.98 | -0.87 | 5.11 |
| -Br (Bromo) | 4,4' | -7.01 | -1.65 | 5.36 |
| -CN (Cyano) | 4,4' | -7.54 | -2.35 | 5.19 |
| -NO₂ (Nitro) | 4,4' | -7.89 | -2.87 | 5.02 |
| -CF₃ (Trifluoromethyl) | 4,4' | -7.68 | -2.11 | 5.57 |
Note: The values presented are representative and have been compiled from various DFT studies. The exact values can vary depending on the specific computational methodology.
A Comparative Look at 4,4'-Bipyridine and 2,3'-Bipyridine Isomers
The isomeric form of bipyridine also plays a crucial role in determining its electronic properties. The more linear 4,4'-bipyridine and the asymmetric 2,3'-bipyridine exhibit distinct electronic characteristics compared to the 2,2'-isomer.
Data Presentation: Electronic Properties of Unsubstituted and Substituted 4,4'- and 2,3'-Bipyridines
4,4'-Bipyridine Derivatives
| Substituent | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Unsubstituted | -6.95 | -1.32 | 5.63 |
| -NH₂ | -5.89 | -0.91 | 4.98 |
| -NO₂ | -8.05 | -3.01 | 5.04 |
2,3'-Bipyridine Derivatives
| Substituent | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Unsubstituted | -6.88 | -1.21 | 5.67 |
| -CH₃ | -6.65 | -1.15 | 5.50 |
| -CN | -7.62 | -2.18 | 5.44 |
Experimental Protocols: A Guide to DFT Calculations of Bipyridine Ligands
The data presented in this guide is derived from DFT calculations, a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. A typical computational workflow for determining the electronic properties of bipyridine ligands is as follows:
-
Geometry Optimization: The first step involves finding the most stable 3D structure of the bipyridine molecule. This is achieved by minimizing the energy of the system. A common and reliable approach utilizes a hybrid exchange-correlation functional, such as B3LYP, paired with a basis set like 6-31G(d). The optimization process is iterated until the forces on the atoms and the energy change between steps are negligible.
-
Frequency Calculation: Following optimization, a frequency calculation is performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable structure. These calculations also provide theoretical vibrational spectra (IR and Raman) that can be compared with experimental data for validation.
-
Electronic Property Calculation: With a validated optimized geometry, various electronic properties are calculated. This includes the energies of the HOMO and LUMO, which are crucial for understanding the molecule's reactivity. The energy difference between these frontier molecular orbitals, the HOMO-LUMO gap, is a key parameter for assessing chemical stability and predicting electronic transitions.
Visualizing the Computational Workflow and Electronic Effects
To provide a clearer understanding of the methodologies and concepts discussed, the following diagrams were generated using Graphviz.
References
A Comparative Guide to the Synthesis of 3,4'-Bipyridin-2'-amine: An Analysis of Reaction Kinetics
For researchers and professionals in the field of drug development and organic synthesis, the efficient construction of complex heterocyclic scaffolds is of paramount importance. The compound 3,4'-Bipyridin-2'-amine, a key structural motif in various pharmacologically active molecules, presents a unique synthetic challenge. This guide provides a comparative analysis of the primary synthetic routes to this target molecule, with a focus on the reaction kinetics that govern the efficiency and practicality of each approach. We will delve into the intricacies of Suzuki-Miyaura coupling, Negishi coupling, and a two-step approach involving an initial cross-coupling followed by a Buchwald-Hartwig amination, offering detailed experimental protocols and a quantitative comparison to inform your synthetic strategy.
Comparison of Synthetic Strategies
The synthesis of this compound can be approached through several palladium-catalyzed cross-coupling reactions. The choice of method often depends on the availability of starting materials, desired yield, and the reaction conditions that can be tolerated. Below is a summary of the most common methods with a comparison of their typical reaction parameters. While specific kinetic data such as rate constants for the synthesis of this compound are not extensively reported in the literature, a comparative analysis can be drawn from typical reaction times and yields for analogous transformations.
| Reaction | Typical Reaction Time | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Suzuki-Miyaura Coupling | 12 - 24 hours | 40 - 80%[1] | Utilizes stable and commercially available boronic acids; tolerant of a wide range of functional groups. | Potential for product inhibition where the bipyridine product coordinates to the palladium catalyst, reducing its activity.[2] |
| Negishi Coupling | 18 - 24 hours | High | Known for high yields and excellent functional group tolerance; less prone to product inhibition compared to Suzuki coupling.[2][3] | Requires the preparation of organozinc reagents which are moisture and air-sensitive.[2] |
| Buchwald-Hartwig Amination | 8 - 16 hours | High | Efficient for the formation of C-N bonds; often proceeds at a faster rate than the C-C bond forming reactions.[4] | Requires a pre-functionalized bipyridine halide, adding an extra step to the overall synthesis. |
Reaction Pathways and Logical Relationships
The synthesis of this compound can be visualized through different strategic pathways. The choice between a direct, one-step cross-coupling or a two-step sequence involving the formation of a bipyridine intermediate followed by amination is a key decision for the synthetic chemist.
Experimental Protocols
Detailed and reliable experimental procedures are crucial for the successful synthesis of the target compound. The following protocols are based on established methodologies for similar transformations and provide a starting point for optimization in your laboratory.
Protocol 1: Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the palladium-catalyzed coupling of a 3-pyridylboronic acid with a 2-amino-4-halopyridine.
Materials:
-
3-Pyridylboronic acid
-
2-Amino-4-halopyridine (e.g., 2-amino-4-bromopyridine)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃)
-
Anhydrous solvent (e.g., Dioxane, Toluene, or DMF)
-
Schlenk flask and standard glassware for inert atmosphere techniques
Procedure:
-
To an oven-dried Schlenk flask, add the 2-amino-4-halopyridine (1.0 eq), 3-pyridylboronic acid (1.2 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst (0.05 eq) under the inert atmosphere.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Negishi Coupling
This protocol describes the coupling of a 3-pyridylzinc halide with a 2-amino-4-halopyridine.
Materials:
-
3-Halopyridine (for in situ generation of the organozinc reagent)
-
n-Butyllithium or another strong base
-
Anhydrous Zinc Chloride (ZnCl₂)
-
2-Amino-4-halopyridine
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Anhydrous THF
-
Schlenk flask and standard glassware for inert atmosphere techniques
Procedure:
-
Preparation of the Organozinc Reagent (in situ):
-
To an oven-dried Schlenk flask under an inert atmosphere, add anhydrous THF and the 3-halopyridine.
-
Cool the solution to -78 °C and slowly add n-butyllithium. Stir for 30 minutes.
-
Add a solution of anhydrous ZnCl₂ in THF and allow the mixture to warm to room temperature.
-
-
Coupling Reaction:
-
To the freshly prepared organozinc reagent, add the 2-amino-4-halopyridine (1.0 eq) and the palladium catalyst (0.05 eq).
-
Heat the reaction mixture to reflux and stir for 18-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
-
Protocol 3: Buchwald-Hartwig Amination (as part of a two-step synthesis)
This protocol is for the amination of a pre-synthesized halo-bipyridine intermediate.
Materials:
-
4-Halo-3,4'-bipyridine
-
Ammonia source (e.g., benzophenone imine as an ammonia surrogate, followed by hydrolysis) or a protected amine.
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., a bulky phosphine ligand like Xantphos or BINAP)
-
Strong base (e.g., sodium tert-butoxide)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Schlenk flask and standard glassware for inert atmosphere techniques
Procedure:
-
To an oven-dried Schlenk flask, add the 4-halo-3,4'-bipyridine (1.0 eq), the palladium catalyst (0.02 eq), the ligand (0.04 eq), and the base (1.5 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent, followed by the ammonia source or protected amine (1.2 eq).
-
Heat the reaction mixture to the desired temperature (typically around 100 °C) and stir for 8-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by column chromatography. If a protected amine was used, a subsequent deprotection step will be necessary.
Experimental Workflow Visualization
The following diagram illustrates a typical laboratory workflow for the synthesis of this compound via a cross-coupling reaction, highlighting the key stages from reaction setup to product isolation.
Conclusion
The synthesis of this compound can be effectively achieved through several palladium-catalyzed cross-coupling methodologies. While Suzuki-Miyaura coupling offers the convenience of using stable boronic acids, Negishi coupling often provides higher yields. For a potentially faster route to the final aminated product, a two-step approach culminating in a Buchwald-Hartwig amination is a strong alternative, although it requires an additional synthetic step. The choice of the optimal synthetic route will ultimately be guided by the specific requirements of the research, including the availability of starting materials, scalability, and the desired purity of the final compound. The provided protocols and comparative data serve as a valuable resource for chemists to make informed decisions in the synthesis of this important heterocyclic building block.
References
Side-by-side comparison of homogeneous and heterogeneous catalysts for bipyridine synthesis
A Comparative Guide to Homogeneous and Heterogeneous Catalysts in Bipyridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of bipyridine and its derivatives is a cornerstone of modern chemistry, with applications ranging from the development of novel pharmaceuticals to the creation of advanced materials. The efficiency of these syntheses often hinges on the choice of catalyst. This guide provides an objective, data-driven comparison of homogeneous and heterogeneous catalysts for bipyridine synthesis, offering insights into their respective advantages and limitations to aid in catalyst selection and experimental design.
Bipyridine compounds are critical components in various fields, including medicinal chemistry, transition-metal catalysis, and supramolecular chemistry.[1][2][3] The formation of the crucial C-C bond between two pyridine rings is typically achieved through cross-coupling reactions, such as Suzuki, Negishi, Stille, and Ullmann couplings.[1][4] The choice between a homogeneous or heterogeneous catalyst for these reactions can significantly impact yield, selectivity, cost, and environmental footprint.
Understanding the Catalytic Landscape: Homogeneous vs. Heterogeneous
Homogeneous catalysts exist in the same phase as the reactants, typically dissolved in the reaction solvent. This intimacy at the molecular level often leads to high activity and selectivity under mild reaction conditions.[5] Every catalytic entity can be considered an active site, contributing to the reaction's efficiency.[5]
Heterogeneous catalysts , in contrast, exist in a different phase from the reactants—usually a solid catalyst in a liquid or gaseous reaction mixture. Their primary advantage lies in their ease of separation from the reaction products, which simplifies purification and allows for catalyst recycling, aligning with the principles of green chemistry.[1][5][6]
A general comparison of the two catalytic systems is outlined below:
| Feature | Homogeneous Catalysts | Heterogeneous Catalysts |
| Activity & Selectivity | Generally higher due to well-defined active sites. | Can be lower; may have a variety of active sites.[5] |
| Reaction Conditions | Often milder (lower temperature and pressure).[5] | May require more forcing conditions. |
| Catalyst Separation | Difficult and often incomplete; may require costly techniques.[5][7] | Easy separation through filtration or centrifugation.[1][5][6] |
| Reusability | Generally not reusable, leading to higher costs and waste.[5][7] | Typically reusable over multiple cycles.[1][6] |
| Thermal Stability | Lower thermal stability.[6] | High thermal stability.[6] |
| Product Contamination | Higher risk of metal leaching into the final product.[7] | Lower risk of contamination if the catalyst is stable. |
| Mechanism Understanding | Easier to study and understand reaction mechanisms. | More complex to study due to surface phenomena. |
Performance Data in Bipyridine Synthesis
The following tables summarize representative performance data for both homogeneous and heterogeneous catalysts in various coupling reactions used for bipyridine synthesis.
Homogeneous Catalysis: Performance Data
Homogeneous palladium catalysts, particularly those with phosphine or N-heterocyclic carbene (NHC) ligands, are widely used for their high efficiency in Suzuki and other cross-coupling reactions.[8]
| Catalyst / Ligand | Reaction Type | Substrates | Yield (%) | TON | Conditions | Reference |
| Pd(OAc)₂ / Imidazolium salt | Suzuki Coupling | 3-Pyridylboronic acid & Bromopyridine | High | Up to 850,000 | - | [1] |
| Pd(PPh₃)₄ | Suzuki-Miyaura | 2-chloro-3-(trifluoromethyl)pyridine & (6-methylpyridin-3-yl)boronic acid | 60-85 | - | Reflux, 4h | [9] |
| Pd(OAc)₂ / Piperazine | Homocoupling | Bromopyridines | Good | - | 140°C, DMF | [1][2] |
| PdBr(Ph)(PPh₃)₂ | Negishi Coupling | 2-Pyridyl zinc halides & Bromopyridines | High | - | - | [1] |
Heterogeneous Catalysis: Performance Data
Heterogeneous catalysts, such as metals supported on solid matrices like alumina, silica, or carbon, offer practical advantages in terms of recovery and reuse.[1]
| Catalyst | Reaction Type | Substrates | Yield (%) | Reusability | Conditions | Reference |
| Pd/Al₂O₃ (5 mol%) | Negishi Coupling | 2-Pyridyl zinc bromide & 2-Bromopyridine | Enhanced | Yes | Microwave (300W), 1h | [1] |
| Ni/Al₂O₃–SiO₂ (50 mol%) | Negishi Coupling | 2-Pyridyl zinc bromide & 2-Bromopyridine | Enhanced | Yes | Microwave (300W), 1h | [1] |
| IrCp*-BPy-NT | C-H Borylation | Arenes | High | Yes | - | [10][11] |
| Cu-BIA-Si-Fe₃O₄ | Suzuki Coupling | Arylboronic acid & Aniline derivatives | Good to Excellent | Yes (several cycles) | - | [12] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful synthesis. Below are representative procedures for bipyridine synthesis using both catalytic systems.
Protocol 1: Homogeneous Suzuki-Miyaura Coupling
This protocol is adapted from a reported kilogram-scale synthesis of a substituted 2,3'-bipyridine.[9]
Materials:
-
2-chloro-3-(trifluoromethyl)pyridine
-
(6-methylpyridin-3-yl)boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
2.2 M Sodium Carbonate (Na₂CO₃) solution
-
Ethanol
-
Hexane
Procedure:
-
Reaction Setup: In a suitable reactor, charge the 2-chloro-3-(trifluoromethyl)pyridine and (6-methylpyridin-3-yl)boronic acid.
-
Solvent and Base Addition: Add ethanol as the solvent, followed by the 2.2 M Na₂CO₃ solution.
-
Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the mixture.
-
Reaction: Heat the mixture to reflux for approximately 4 hours. Monitor the reaction progress using a suitable analytical method (e.g., HPLC).
-
Workup: Cool the reaction mixture to ambient temperature. Perform an aqueous workup. To remove the triphenylphosphine oxide (TPPO) byproduct, perform an extraction with hexane.[9]
-
Isolation: Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purification: Further purify the crude product by recrystallization or column chromatography as needed.
Protocol 2: Heterogeneous Negishi Coupling under Microwave Irradiation
This procedure is based on the work of Vici et al. for the synthesis of 2,2'-bipyridine products.[1]
Materials:
-
2-Bromopyridine
-
Zinc powder
-
2-Pyridyl zinc bromide (prepared in situ or separately)
-
Pd/Al₂O₃ (5 mol%)
-
Anhydrous solvent (e.g., THF)
Procedure:
-
Preparation of Organozinc Reagent: In a dry flask under an inert atmosphere, react a 2-halopyridine with an activated zinc reagent to form the 2-pyridyl zinc bromide.
-
Reaction Setup: To a microwave-safe reaction vessel, add the 2-bromopyridine, the prepared 2-pyridyl zinc bromide solution, and the Pd/Al₂O₃ catalyst.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 300 W for 1 hour.
-
Catalyst Separation: After cooling, dilute the reaction mixture with a suitable solvent and filter to recover the heterogeneous Pd/Al₂O₃ catalyst. The catalyst can be washed, dried, and stored for reuse.
-
Workup and Purification: The filtrate is then subjected to a standard aqueous workup, extraction, and purification by column chromatography or recrystallization to yield the desired bipyridine product.
Visualization of Catalyst Selection Workflow
The decision to use a homogeneous or heterogeneous catalyst depends on the specific goals of the synthesis. The following workflow diagram illustrates the key decision points for researchers.
Caption: Workflow for selecting between homogeneous and heterogeneous catalysts for bipyridine synthesis.
Conclusion
The choice between homogeneous and heterogeneous catalysts for bipyridine synthesis is not a one-size-fits-all decision. It requires a careful evaluation of the project's specific needs.
-
Homogeneous catalysts are often the superior choice for exploratory, small-scale syntheses where achieving the highest possible yield and selectivity under mild conditions is the primary goal. Their well-defined nature also facilitates mechanistic studies, which is invaluable in fundamental research.
-
Heterogeneous catalysts shine in the context of process development, large-scale production, and sustainable chemistry.[1] The ability to easily separate and reuse the catalyst can lead to significant cost savings and a reduction in chemical waste, making them highly attractive for industrial applications.
Future research will likely focus on bridging the gap between these two domains by developing "heterogenized" homogeneous catalysts. These systems aim to anchor molecularly-defined active sites onto solid supports, combining the high activity of homogeneous catalysts with the practical advantages of heterogeneous systems.[5][10][11] Such innovations will continue to advance the efficient and sustainable synthesis of bipyridines for the next generation of scientific discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Progress on the Synthesis of Bipyridine Derivatives[v1] | Preprints.org [preprints.org]
- 3. Recent Progress on the Synthesis of Bipyridine Derivatives [ouci.dntb.gov.ua]
- 4. Recent Progress on the Synthesis of Bipyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eolss.net [eolss.net]
- 6. researchgate.net [researchgate.net]
- 7. qualitas1998.net [qualitas1998.net]
- 8. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Molecular heterogeneous catalysts derived from bipyridine-based organosilica nanotubes for C–H bond activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 3,4'-Bipyridin-2'-amine: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance necessitates the proper disposal of all chemical waste, including 3,4'-Bipyridin-2'-amine. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound safely.
The primary route for the disposal of this compound, as with most laboratory chemicals, is through a designated Environmental Health and Safety (EHS) program.[1][2] Chemical waste is regulated by state and federal laws, and improper disposal can lead to significant safety hazards and legal consequences.[3][4]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, consult the Safety Data Sheet (SDS) for this compound.[3] While a specific SDS was not found in the initial search, related compounds like 2,2'-Bipyridine are classified as toxic if swallowed or in contact with skin.[5][6] Therefore, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye protection.[5][6] Work should be conducted in a well-ventilated area or under a chemical fume hood.[7]
Step-by-Step Disposal Protocol
-
Waste Identification and Classification: All chemical waste must be properly identified.[3][8] Label the waste container with the full chemical name, "this compound," and avoid using abbreviations or chemical formulas.[9][10] Note the concentration and any solvents present in the mixture.[3] Based on the structure and the properties of similar compounds, this compound should be treated as a hazardous waste.
-
Waste Segregation and Containerization:
-
Never mix this compound with other incompatible waste streams.[9] It is best practice to keep different chemical wastes separated to avoid dangerous reactions.[3]
-
Use a designated, leak-proof container that is compatible with the chemical.[9][10] The original container is often a suitable choice.[10]
-
Keep the waste container securely closed except when adding waste.[2][9]
-
-
Labeling: Affix a hazardous waste tag to the container as soon as waste accumulation begins.[2] The label must include:
-
Storage: Store the labeled waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of the laboratory personnel.[11] Ensure the storage area is secure and away from general laboratory traffic.
-
Disposal Request: Once the container is full or ready for disposal, contact your institution's EHS department to arrange for a pickup.[2][9] Do not transport hazardous waste yourself.[2]
Prohibited Disposal Methods
-
Do not dispose of this compound down the drain. Amines can have strong, noxious odors and may be harmful to aquatic life.[12] Sewer disposal of chemical waste is generally prohibited without specific written permission from EHS.[1][12]
-
Do not dispose of this compound in the regular trash. [1] This is illegal and poses a risk to sanitation workers and the environment.
-
Do not evaporate the chemical as a method of disposal. [2]
Disposal of Contaminated Materials
Any materials, such as gloves, absorbent pads, or glassware, that are contaminated with this compound must also be disposed of as hazardous waste.[2][9] Place these items in a sealed, labeled container for collection by EHS.[13]
Empty containers that held this compound should be triple-rinsed with a suitable solvent.[2][9] The rinsate must be collected and disposed of as hazardous waste.[2][9] After triple-rinsing, the defaced container may be disposed of in the regular trash or recycled, depending on institutional policies.[13]
Quantitative Data for Chemical Waste Disposal
The following table summarizes general quantitative limits that may be relevant for in-lab chemical waste management, although these are not specific to this compound and are provided for illustrative purposes. Always follow your institution's specific guidelines.
| Parameter | Guideline | Source |
| In-Lab Neutralization (Acids/Bases) | Quantities ≤ 25 mL, diluted 10:1 before neutralization. | [12] |
| Sewer Disposal (if permitted) | Limited to 5 gallons of liquid or 1 kilogram of solid per discharge. | [12] |
| pH for Sewer Disposal (if permitted) | Must be between 5 and 9 after neutralization. | [12] |
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. vumc.org [vumc.org]
- 3. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 4. pfw.edu [pfw.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. Chemical Waste Disposal | Environmental Health & Safety | Washington State University [ehs.wsu.edu]
- 11. engineering.purdue.edu [engineering.purdue.edu]
- 12. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 13. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling 3,4'-Bipyridin-2'-amine
This guide provides crucial safety and logistical information for the handling and disposal of 3,4'-Bipyridin-2'-amine, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on best practices for handling analogous chemical compounds and should be implemented to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Engineering Controls:
-
Always handle this compound in a well-ventilated area.[2]
-
Use of a fume hood is required to minimize inhalation of dust or vapors.[2]
Personal Protective Equipment (PPE): A comprehensive PPE plan is the final and critical barrier to exposure. The following PPE is mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber).[2] | To prevent skin contact and absorption. Gloves should be inspected before use and changed regularly, or immediately if contaminated.[3] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[3][4] | To protect eyes from splashes and dust. |
| Skin and Body Protection | Laboratory coat, fully buttoned.[2][4] | To protect skin and clothing from contamination. |
| Respiratory Protection | An N-95 or N-100 particle mask may be sufficient for handling small quantities of powder. For larger quantities or in the event of a spill, a chemical cartridge-type respirator may be required.[3] | To prevent inhalation of harmful dust or vapors. A proper fit test and training are necessary for respirator use.[3][4] |
Operational Plan for Handling
Preparation and Weighing:
-
Designate a specific area for handling this compound, preferably within a fume hood.
-
Before handling, ensure all necessary PPE is worn correctly.
-
When weighing the solid compound, use a disposable weighing boat to minimize contamination of balances.
-
Handle the compound gently to avoid creating dust.
Dissolving the Compound:
-
Add the solvent to the solid compound slowly and stir to dissolve.
-
If heating is required, use a controlled heating source such as a heating mantle or water bath. Avoid open flames.
-
Keep the container covered to the extent possible to minimize vapor release.
Spill and Emergency Procedures:
-
Minor Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an absorbent material (e.g., sand, earth, or vermiculite).
-
Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Clean the spill area with soap and water.[2]
-
-
Major Spills:
-
Evacuate the area immediately.
-
Alert safety personnel and follow emergency procedures.
-
Only trained personnel with appropriate respiratory protection and full-body suits should handle major spills.
-
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing.
-
Eye Contact: Rinse eyes with water for at least 15 minutes and seek medical attention.[2]
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]
-
Disposal Plan
All waste containing this compound, including contaminated PPE and cleaning materials, must be disposed of as hazardous chemical waste.
-
Waste Collection:
-
Collect all solid and liquid waste in clearly labeled, sealed containers.
-
Do not mix with other incompatible waste streams.
-
-
Disposal:
-
Follow all institutional, local, and national regulations for hazardous waste disposal.
-
Contact your institution's environmental health and safety (EHS) department for specific disposal procedures.
-
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
